molecular formula C7H9N3O B1338610 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 39716-50-2

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No.: B1338610
CAS No.: 39716-50-2
M. Wt: 151.17 g/mol
InChI Key: IIIDPTXDTHOYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-3-5-4-8-2-1-6(5)9-10-7/h3,8H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIDPTXDTHOYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)NN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one scaffold represents a compelling heterocyclic framework in modern medicinal chemistry. It merges the saturated piperidine motif, a cornerstone in numerous bioactive molecules, with the pyridazin-3(2H)-one core, a structure renowned for a wide spectrum of pharmacological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive examination of the synthetic strategies for constructing this bicyclic system, focusing on logical, field-proven methodologies. We will dissect the key chemical transformations, provide detailed experimental protocols, and explain the causal reasoning behind strategic experimental choices, thereby offering a practical blueprint for researchers in drug discovery and development.

Introduction: The Strategic Value of the Fused Scaffold

The convergence of drug-like fragments into a single, conformationally constrained molecule is a powerful strategy in drug design. The title compound is an exemplar of this approach, uniting two pharmacologically significant heterocycles:

  • The Tetrahydropyridine (Piperidine) Moiety : As one of the most prevalent N-heterocycles in FDA-approved drugs, the piperidine ring serves as a versatile scaffold that can improve physicochemical properties such as solubility and basicity, and provide vectors for interacting with biological targets.[3][4][5]

  • The Pyridazin-3(2H)-one Core : This six-membered aromatic ring containing two adjacent nitrogen atoms is a "privileged scaffold" associated with diverse biological activities. Derivatives have been developed as vasodilators, tyrosine kinase inhibitors, and anti-inflammatory agents.[1][6][7]

The fusion of these two rings into the tetrahydropyrido[4,3-c]pyridazinone system creates a rigid, three-dimensional structure with defined exit vectors for further functionalization, making it an attractive starting point for library synthesis and lead optimization campaigns.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis reveals two primary strategic pathways for the assembly of the target scaffold. The core challenge lies in the sequential or convergent construction of the two fused rings.

G cluster_0 Retrosynthetic Disconnections cluster_1 Forward Synthetic Strategies Target 5,6,7,8-Tetrahydropyrido [4,3-c]pyridazin-3(2H)-one Disconnect_Pyridazinone Piperidine-3,4- dicarboxylate Precursor Target->Disconnect_Pyridazinone C-N, C=N bond (Pyridazinone formation) Disconnect_Piperidine Pyrido[4,3-c]pyridazin-3(2H)-one (Aromatic Precursor) Target->Disconnect_Piperidine Pyridine Ring Reduction Strategy_A Strategy A: Piperidine-First Approach Strategy_A->Target Strategy_B Strategy B: Pyridine-First Approach Strategy_B->Target Piperidine_Start N-Protected Piperidin-4-one Piperidine_Start->Strategy_A Pyridine_Start Substituted Pyridine Pyridine_Start->Strategy_B

Caption: Retrosynthetic analysis of the target scaffold.

  • Strategy A (Piperidine-First) : This approach begins with a pre-formed, suitably protected piperidine ring, typically piperidin-4-one. The pyridazinone ring is then constructed onto this scaffold. This is often the preferred route due to the commercial availability of diverse piperidin-4-one derivatives and the robustness of pyridazinone formation reactions.[8]

  • Strategy B (Pyridine-First) : This strategy involves the initial synthesis of an aromatic pyrido[4,3-c]pyridazin-3(2H)-one, followed by the catalytic hydrogenation of the pyridine ring to yield the desired saturated system. This route is advantageous if aromatic precursors are more accessible or if late-stage diversification on the aromatic system is desired before reduction.[9][10]

Synthetic Route A: The Piperidine-First Approach

This strategy builds the pyridazinone ring onto a piperidine framework. The key transformation is the reaction of a γ-keto ester with hydrazine, a classic and highly reliable method for pyridazinone synthesis.[11]

G A 1. N-Protected Piperidin-4-one B 2. β-Keto Ester Intermediate A->B  Claisen Condensation  (e.g., NaH, Diethyl oxalate) C 3. γ-Keto Ester Intermediate B->C  Michael Addition  (e.g., Ethyl acrylate, Base) D 4. Protected Target Scaffold C->D  Cyclization with Hydrazine  (NH₂NH₂·H₂O, EtOH, Reflux) E 5. Final Product D->E  Deprotection (if needed)  (e.g., H₂/Pd-C for Bn)

Caption: Workflow for the Piperidine-First synthetic approach.

Step-by-Step Protocol: Synthesis via Piperidine-First Approach

Step 1 & 2: Formation of the β-Keto Ester (Compound 2)

The synthesis begins with a commercially available N-protected piperidin-4-one (e.g., 1-benzyl-4-piperidone, 1 ). A Claisen condensation with a reagent like diethyl oxalate introduces the necessary carbon framework at the C-3 position.

  • Protocol: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, a solution of 1-benzyl-4-piperidone (1 ) (1.0 eq) and diethyl oxalate (1.2 eq) in THF is added dropwise. The mixture is stirred at room temperature until consumption of the starting material is observed (TLC monitoring). The reaction is then quenched with aqueous acid and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the crude β-keto ester 2 .

  • Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the α-carbon of the piperidone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate to form the C-C bond.

Step 3: Michael Addition to Form the γ-Keto Ester (Compound 3)

The β-keto ester is then subjected to a Michael addition with an acrylate to extend the carbon chain, creating the requisite γ-keto ester precursor.

  • Protocol: The crude β-keto ester 2 is dissolved in ethanol. A catalytic amount of a base such as sodium ethoxide is added, followed by the dropwise addition of ethyl acrylate (1.1 eq). The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the γ-keto ester 3 .

  • Causality: The base generates an enolate from the active methylene group of the β-keto ester. This soft nucleophile then undergoes a conjugate (1,4-) addition to the electron-deficient double bond of ethyl acrylate, a classic Michael reaction, to form the γ-keto ester skeleton.

Step 4: Hydrazine Cyclization to Form the Pyridazinone Ring (Compound 4)

This is the key ring-forming step. The γ-keto ester is cyclized with hydrazine hydrate to form the pyridazinone ring. This reaction is a cornerstone of pyridazinone chemistry.[11][12]

  • Protocol: The purified γ-keto ester 3 (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (1.5 eq) is added. The mixture is heated to reflux for 4-6 hours. Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried to yield the protected target compound, 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (4 ).

  • Causality: Hydrazine, being a potent dinucleophile, first attacks the more electrophilic ketone carbonyl. A subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl, followed by elimination of ethanol and water, drives the formation of the stable, six-membered pyridazinone ring.

Step 5: Deprotection (Optional)

If the unsubstituted piperidine nitrogen is desired, the protecting group is removed in the final step.

  • Protocol (for Benzyl group): Compound 4 is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The suspension is stirred under an atmosphere of hydrogen (typically 1-3 atm) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the final product, this compound (5 ).

  • Causality: Catalytic hydrogenation is the standard method for cleaving benzyl (Bn) protecting groups. The palladium surface catalyzes the addition of hydrogen across the C-N bond, releasing toluene as a byproduct.

Synthetic Route B: The Pyridine-First Approach

This alternative strategy begins with a functionalized pyridine, constructs the pyridazinone ring, and concludes with the reduction of the pyridine ring.

G A 1. 4-Methyl-3-acetylpyridine B 2. Pyridine γ-Keto Acid A->B  Oxidation & Saponification  (e.g., KMnO₄ then H₃O⁺) C 3. Aromatic Pyrido[4,3-c]pyridazinone B->C  Hydrazine Cyclization  (NH₂NH₂·H₂O, Reflux) D 4. Final Product C->D  Catalytic Hydrogenation  (H₂, PtO₂, Acetic Acid)

Caption: Workflow for the Pyridine-First synthetic approach.

Key Transformations

Step 1 & 2: Formation of the Aromatic Pyrido[4,3-c]pyridazinone (Compound 8)

Starting from a precursor like 4-methyl-3-acetylpyridine (6 ), a sequence of oxidation and cyclization is performed.

  • Protocol Outline: The methyl group of 6 is oxidized to a carboxylic acid using a strong oxidant like potassium permanganate (KMnO₄). The resulting γ-keto acid (7 ) is then cyclized with hydrazine hydrate, analogous to Step 4 in Route A, to yield the aromatic pyrido[4,3-c]pyridazin-3(2H)-one (8 ).

  • Causality: The electron-withdrawing nature of the pyridine ring makes the benzylic-like methyl group susceptible to oxidation. The subsequent cyclization proceeds via the same well-established mechanism involving the γ-keto acid and hydrazine.[11]

Step 3: Catalytic Hydrogenation of the Pyridine Ring (Compound 5)

The final and most critical step is the reduction of the electron-deficient pyridine ring to the saturated piperidine ring. This transformation often requires forcing conditions or specific catalytic systems.[9][13]

  • Protocol: The aromatic precursor 8 (1.0 eq) is dissolved in glacial acetic acid. A catalytic amount of platinum oxide (PtO₂, Adams' catalyst) is added. The mixture is placed in a high-pressure hydrogenation apparatus and subjected to hydrogen gas (50-70 bar) at room temperature or with gentle heating.[9][10] After the reaction, the catalyst is filtered, and the solvent is removed. The residue is neutralized with a base and purified to afford the final product (5 ).

  • Causality: The hydrogenation of pyridines is challenging due to the aromaticity of the ring. The use of an acidic solvent like acetic acid protonates the pyridine nitrogen, which activates the ring towards reduction.[10] Platinum-based catalysts are highly effective for this transformation, although other catalysts like rhodium on carbon can also be employed.[14] High hydrogen pressure is often necessary to overcome the aromatic stabilization energy.

Summary of Experimental Data

The following table summarizes the key parameters for the preferred synthetic route (Approach A).

StepStarting MaterialKey Reagents & ConditionsProductTypical Yield (%)
1-21-Benzyl-4-piperidone1) NaH, Diethyl oxalate, THF, 0°C to RTEthyl 2-(1-benzyl-4-oxopiperidin-3-yl)-2-oxoacetate75-85%
3Product of Step 1-2Ethyl acrylate, NaOEt (cat.), EtOH, RTDiethyl 2-(1-benzyl-4-oxopiperidine-3-carbonyl)succinate60-70%
4Product of Step 3Hydrazine hydrate, EtOH, Reflux6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one80-90%
5Product of Step 4H₂ (1-3 atm), 10% Pd/C, MeOH, RTThis compound >90%

Conclusion

The synthesis of this compound is readily achievable through logical and well-documented chemical transformations. The "Piperidine-First" approach, starting from a protected piperidin-4-one, generally offers a more versatile and higher-yielding pathway due to the modular nature of the steps and the reliability of the final hydrazine cyclization. The "Pyridine-First" approach, while viable, hinges on a potentially challenging catalytic hydrogenation step that may require specialized equipment. Both routes provide access to a valuable heterocyclic scaffold poised for further elaboration in drug discovery programs. This guide provides the strategic framework and practical protocols necessary for researchers to confidently synthesize this and related compounds.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal.
  • Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • One-Pot Preparation of 6-Substituted 3(2H)
  • Synthesis of Pyrazoles via Electrophilic Cycliz
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.
  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML).
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • The chemistry and pharmacology of tetrahydropyridines.
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. PubMed.
  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.

Sources

An In-depth Technical Guide to 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one: Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including cardiovascular and anticancer agents.[1] Within this broad class of heterocycles, the fused system of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one represents a key building block for the development of novel therapeutics. Its rigid, three-dimensional structure offers a unique framework for the precise spatial orientation of functional groups, making it an attractive target for structure-based drug design. This technical guide provides a comprehensive overview of the known chemical properties and synthetic strategies for this important heterocyclic core, aimed at facilitating its application in drug discovery and development.

Physicochemical Properties

While specific experimental data for the parent compound this compound is not extensively reported in publicly available literature, its properties can be inferred from related structures and its role as a synthetic intermediate. It is known to be a precursor for the synthesis of 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, indicating that the lactam functionality can be converted to a chloro-substituent.[2]

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Appearance Likely a solid at room temperatureBased on related pyridazinone structures.
Solubility Expected to have some solubility in polar organic solvents.General characteristic of pyridazinone derivatives.
Melting Point Not reported.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tetrahydropyridine and pyridazinone rings. The protons on the saturated tetrahydropyridine ring (at positions 5, 6, 7, and 8) would likely appear as multiplets in the aliphatic region (δ 2.0-4.0 ppm). The NH proton of the pyridazinone ring would be observed as a broad singlet, likely in the downfield region (δ 9.0-12.0 ppm), and its chemical shift may be sensitive to solvent and concentration. The vinylic proton on the pyridazinone ring would appear as a singlet in the aromatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by a carbonyl carbon signal from the pyridazinone ring in the downfield region (δ ~160-170 ppm). The sp² carbons of the pyridazinone ring would resonate in the aromatic region, while the sp³ carbons of the tetrahydropyridine ring would appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically observed in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the pyridazinone ring would appear as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would also be present.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as CO and N₂ from the pyridazinone ring, as well as fragmentation of the tetrahydropyridine ring.

Synthesis and Reactivity

The synthesis of the this compound core is a key step in the preparation of more complex derivatives. While a specific, detailed protocol for the parent compound is not widely published, synthetic strategies can be devised based on established methods for constructing fused pyridazinone systems.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound involves a cyclization reaction of a suitably functionalized piperidine precursor. A common strategy for the formation of the pyridazinone ring is the condensation of a γ-ketoester with hydrazine.

Synthesis_Pathway Piperidone N-Protected-4-piperidone Ketoester N-Protected-3-ethoxycarbonyl-4-oxopiperidine Piperidone->Ketoester Formylation/ Carbethoxylation Target This compound Ketoester->Target Cyclization with Hydrazine Hydrazine Hydrazine hydrate Deprotection Deprotection Target->Deprotection If N-protected

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of N-Protected-3-ethoxycarbonyl-4-oxopiperidine: An N-protected 4-piperidone derivative (e.g., N-benzyl or N-Boc) can be reacted with a suitable C1 electrophile, such as ethyl formate in the presence of a strong base (e.g., sodium ethoxide), to introduce a formyl group at the 3-position. This can then be followed by oxidation or rearrangement to afford the β-ketoester.

  • Cyclization with Hydrazine: The resulting β-ketoester is then subjected to a cyclocondensation reaction with hydrazine hydrate. This reaction is typically carried out in a protic solvent such as ethanol or acetic acid, often with heating. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyridazinone ring.

  • Deprotection (if necessary): If an N-protecting group is used on the piperidine nitrogen, a final deprotection step is required to yield the target compound. The choice of deprotection conditions will depend on the nature of the protecting group (e.g., hydrogenolysis for a benzyl group, or acid treatment for a Boc group).

Key Reactions of the Core Structure

The this compound core possesses several reactive sites that can be exploited for further functionalization.

Reactivity_Diagram Core This compound N_Alkylation N-Alkylation/ N-Arylation Core->N_Alkylation At pyridazinone N-2 Chlorination Chlorination Core->Chlorination At C-3 (lactam carbonyl) Halogenation Halogenation Core->Halogenation At pyridazinone ring Amine_Alkylation Reductive Amination/ Alkylation of Piperidine N Core->Amine_Alkylation At piperidine N-6

Caption: Key reactive sites of the this compound core.

  • N-Alkylation/Arylation: The secondary amine of the piperidine ring and the NH group of the pyridazinone ring are both susceptible to alkylation or arylation under appropriate basic conditions. This allows for the introduction of a wide variety of substituents to modulate the compound's physicochemical and pharmacological properties.

  • Chlorination of the Lactam: As established, the lactam carbonyl can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃).[2] This 3-chloro derivative is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various amine, alcohol, and thiol substituents.

  • Reactions on the Pyridazinone Ring: The pyridazinone ring can undergo various transformations, including halogenation and other electrophilic substitution reactions, providing further opportunities for diversification.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The broader class of pyridazinones has been extensively investigated for a range of biological activities.

  • Cardiovascular Diseases: Many pyridazinone derivatives exhibit vasodilator and antihypertensive properties.[1] The rigid framework of the tetrahydropyrido[4,3-c]pyridazinone core can be used to design potent and selective modulators of cardiovascular targets.

  • Oncology: The pyridazinone nucleus is present in several approved and investigational anticancer drugs.[1] Derivatives of this scaffold can be explored as inhibitors of various kinases and other enzymes implicated in cancer progression.

  • Central Nervous System (CNS) Disorders: The ability to introduce diverse substituents on both the piperidine and pyridazinone rings allows for the fine-tuning of properties such as lipophilicity and polarity, which are crucial for CNS penetration. This makes the scaffold a promising starting point for the development of agents targeting neurological disorders.

Conclusion

This compound is a heterocyclic core with significant potential in medicinal chemistry. While detailed characterization of the parent compound is not widely available, its synthesis is achievable through established chemical transformations. The reactivity of this scaffold at multiple positions provides a versatile platform for the generation of diverse chemical libraries for drug discovery. Further exploration of the synthesis and biological activities of derivatives of this core is warranted to unlock its full therapeutic potential.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available at: [Link].

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PubMed Central. Available at: [Link].

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. Available at: [Link].

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC - NIH. Available at: [Link].

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central. Available at: [Link].

  • Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands - PubMed. Available at: [Link].

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link].

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link].

  • Synthesis of 3-Hydrazino-5,6,7,8-tetrahydro-6-(o-toluoyl)pyrido[4,3-c]pyridazine. Available at: [Link].

Sources

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Investigational Mechanism of Action of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel heterocyclic compound, this compound. In the absence of direct empirical data for this specific molecule, this document employs an evidence-based, inferential approach, drawing upon a robust body of literature concerning structurally analogous compounds. The primary hypothesized mechanism is competitive antagonism at the GABA-A receptor, given the strong precedent set by related pyridazine derivatives. Furthermore, plausible alternative and secondary mechanisms are explored in depth, including phosphodiesterase (PDE) inhibition, and various anticancer activities such as kinase inhibition (Erk2), topoisomerase II interference, Poly (ADP-ribose) polymerase (PARP) inhibition, tubulin polymerization disruption, and cyclooxygenase (COX) inhibition. For each potential mechanism, this guide details the underlying biological rationale, presents relevant signaling pathways, summarizes quantitative data from analogous compounds, and provides detailed, field-proven experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction and Structural Context

The compound this compound is a fused heterocyclic system containing a tetrahydropyridine ring fused to a pyridazinone core. This structural motif is present in a wide array of biologically active molecules. The tetrahydropyridine scaffold is a component of numerous natural products and synthetic compounds with diverse pharmacological profiles.[1][2] The pyridazin-3(2H)-one core is also a well-established pharmacophore, known to be a privileged structure in medicinal chemistry, with derivatives exhibiting activities ranging from cardiovascular to anticancer effects.[3][4]

Given the lack of specific studies on this compound, this guide synthesizes data from closely related chemical series to build a predictive model of its biological function. This approach allows for the rational design of a comprehensive experimental strategy to elucidate its true mechanism of action.

Primary Hypothesized Mechanism: GABA-A Receptor Antagonism

2.1. Rationale for Hypothesis

The most compelling hypothesis for the primary mechanism of action is competitive antagonism at the γ-aminobutyric acid type A (GABA-A) receptor. This is strongly supported by extensive structure-activity relationship (SAR) studies on arylaminopyridazine derivatives of GABA.[5][6] Compounds such as SR 95103 and SR 95531, which share the core pyridazine structure, have been definitively characterized as potent, selective, and competitive antagonists of the GABA-A receptor.[6][7] These compounds competitively displace GABA from its binding site, preventing the opening of the associated chloride ion channel and thereby inhibiting its neuro-inhibitory effects.[5][7] The structural similarity of the pyridazinone core in the topic compound to these known GABA-A antagonists makes this a primary and logical starting point for investigation.

2.2. Signaling Pathway and Proposed Interaction

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-).[8] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast synaptic inhibition in the central nervous system. A competitive antagonist, such as the hypothesized action of this compound, would bind to the same site as GABA but fail to activate the channel. By occupying the binding site, it prevents GABA from exerting its inhibitory effect, leading to a net disinhibition or excitatory effect.[6]

GABAA_Antagonism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_ion Cl- Influx GABA_R->Cl_ion Opens Channel No_Hyperpolarization No Hyperpolarization (Disinhibition) GABA_R->No_Hyperpolarization Channel Remains Closed GABA GABA (Neurotransmitter) GABA->GABA_R Binds & Activates Compound 5,6,7,8-Tetrahydropyrido [4,3-c]pyridazin-3(2H)-one (Competitive Antagonist) Compound->GABA_R Binds & Blocks Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Causes

Caption: GABA-A receptor competitive antagonism pathway.

2.3. Quantitative Data for Analogous Compounds

CompoundTargetAssay TypeAffinity (Ki)Reference
SR 95103GABA-A Receptor[3H]GABA Displacement2.2 µM[6]
SR 95531GABA-A Receptor[3H]GABA Displacement0.15 µM[5]
SR 42641GABA-A Receptor[3H]GABA Displacement0.28 µM[5]

2.4. Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for the GABA-A receptor by measuring its ability to displace a known radioligand, [3H]Muscimol or [3H]Flumazenil.[9][10][11]

I. Materials and Reagents:

  • Tissue Preparation: Whole rat brains or specific regions (e.g., cortex).

  • Buffers:

    • Tris-HCl Buffer (50 mM, pH 7.4).

    • Wash Buffer: Tris-HCl with 120 mM NaCl.

  • Radioligand: [3H]Muscimol or [3H]Flumazenil (specific activity ~15-30 Ci/mmol).

  • Non-specific Binding Control: Unlabeled GABA (1 mM) or Diazepam (10 µM).

  • Test Compound: this compound, dissolved in DMSO, with serial dilutions in assay buffer.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, scintillation fluid.

II. Step-by-Step Methodology:

  • Membrane Preparation: a. Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay. Adjust to a final concentration of ~100-200 µg protein per assay tube.[11]

  • Assay Setup (in triplicate): a. Total Binding: Add 100 µL membrane suspension, 50 µL radioligand (~1-5 nM final concentration), and 50 µL assay buffer. b. Non-specific Binding: Add 100 µL membrane suspension, 50 µL radioligand, and 50 µL of high concentration unlabeled GABA. c. Competitive Binding: Add 100 µL membrane suspension, 50 µL radioligand, and 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).

  • Incubation: Incubate the plates for 30-60 minutes at 4°C or room temperature to reach equilibrium.[11]

  • Termination and Filtration: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in polyethylenimine to reduce non-specific binding. b. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.[12][13] d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Plausible Secondary Mechanisms of Action

While GABA-A antagonism is the primary hypothesis, the versatile pyridazinone scaffold is known to interact with other important biological targets. The following sections detail credible secondary mechanisms that warrant investigation.

Phosphodiesterase (PDE) Inhibition

Rationale: Numerous 4,5-dihydropyridazinone derivatives have demonstrated potent and selective inhibitory effects on phosphodiesterases, particularly the PDE3 and PDE5 families.[3] These enzymes are critical for regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to smooth muscle relaxation and vasodilation, making them targets for cardiovascular diseases.[3]

Signaling Pathway:

PDE_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE PDE3/5 cAMP->PDE Hydrolysis PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolysis Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Targets Compound Test Compound (PDE Inhibitor) Compound->PDE Inhibits Erk2_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk Transcription Transcription Factors (c-Myc, Elk-1) Erk->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound Test Compound (Erk2 Inhibitor) Compound->Erk Inhibits TopoII_Inhibition cluster_workflow Topo II DNA Relaxation Assay Start Supercoiled Plasmid DNA TopoII Topoisomerase II + ATP Start->TopoII Relaxed Relaxed Plasmid DNA TopoII->Relaxed Catalyzes No_Relaxation Supercoiled DNA (Remains) TopoII->No_Relaxation No Reaction Agarose Agarose Gel Electrophoresis Relaxed->Agarose Inhibitor Test Compound (Topo II Inhibitor) Inhibitor->TopoII Inhibits No_Relaxation->Agarose

Caption: Workflow for a Topoisomerase II DNA relaxation assay.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoII, which relaxes supercoiled DNA.

[2][3][14]1. Reaction Setup: In microcentrifuge tubes on ice, combine topoII assay buffer, ATP, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound. 2. Enzyme Addition: Initiate the reaction by adding a predetermined amount of human Topoisomerase IIα enzyme. Include a "no enzyme" control and a "no inhibitor" positive control. 3. Incubation: Incubate the reactions at 37°C for 30 minutes. 4. Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K. 5. Analysis: Add loading dye and resolve the DNA topoisomers on a 1% agarose gel. 6. Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. Supercoiled (unrelaxed) DNA migrates faster than relaxed DNA. Inhibition is observed as a persistence of the supercoiled DNA band at increasing compound concentrations.

Rationale: Several marketed and clinical-stage anticancer drugs based on the pyridazin-3(2H)-one scaffold, such as Olaparib and Talazoparib, function as potent PARP inhibitors. P[3]ARP1 is a key enzyme in the repair of DNA single-strand breaks. Its inhibition is synthetically lethal in cancers with homologous recombination deficiencies (e.g., BRCA mutations).

Experimental Protocol: Cell-Based PARP Inhibition Assay

This protocol measures the inhibition of PARP activity within cells.

[4][15][16]1. Cell Culture and Treatment: Plate cancer cells (e.g., BRCA-mutant ovarian cancer cells) in a 96-well plate. Treat the cells with varying concentrations of the test compound for a set period (e.g., 1-4 hours). 2. Induce DNA Damage: Induce DNA single-strand breaks by treating cells with a DNA damaging agent like hydrogen peroxide or MNNG for a short period (e.g., 15 minutes). 3. Cell Lysis and PAR Measurement: Lyse the cells and measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity. This is typically done using an ELISA-based assay with an anti-PAR antibody or by Western blotting. 4[4]. Data Analysis: A reduction in the PAR signal in treated cells compared to untreated, damaged cells indicates PARP inhibition. Calculate the IC50 from the dose-response curve.

Conclusion and Future Directions

The structural framework of this compound positions it as a molecule of significant pharmacological potential. Based on a rigorous analysis of analogous structures, the most probable mechanism of action is competitive antagonism of the GABA-A receptor. However, credible alternative activities, including inhibition of phosphodiesterases and a range of anticancer targets (kinases, topoisomerases, PARP), cannot be discounted and represent fertile ground for further investigation.

The experimental protocols detailed in this guide provide a clear, logical, and robust framework for the systematic elucidation of this compound's biological activity. A tiered screening approach is recommended, beginning with GABA-A receptor binding and functional assays. Subsequent profiling against PDE and a panel of cancer-related targets will provide a comprehensive understanding of its selectivity and potential therapeutic applications. This structured, hypothesis-driven investigation is essential to unlock the full potential of this promising chemical entity.

References

  • Heaulme, M., Chambon, J. P., Leyris, R., Wermuth, C. G., & Biziere, K. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 384(2), 224-231. [Link]

  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571. [Link]

  • Mienville, J. M., & Vicini, S. (1987). A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. Neuropharmacology, 26(7A), 779-783. [Link]

  • Chambon, J. P., Feltz, P., Heaulme, M., Restle, S., Schlichter, R., Biziere, K., & Wermuth, C. G. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences of the United States of America, 82(6), 1832-1836. [Link]

  • ResearchGate. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines | Request PDF. ResearchGate. [Link]

  • Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Ali, M. M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 14(10), 1889-1925. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676. [Link]

  • Current Protocols. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 4773. [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • McCorvy, J. D., & Roth, B. L. (2015). Structure and function of serotonin G protein-coupled receptors. Handbook of Experimental Pharmacology, 225, 1-41.
  • edX. (n.d.). IC50 Determination. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Biochemical Pharmacology, 89(3), 336-345. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.15. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Radioligand binding affinities for GABAA receptors. ResearchGate. [Link]

  • Tran, P. T., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (123), 55651. [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. [Link]

  • Biocompare. (n.d.). COX (ovine/human) Inhibitor Screening Assay Kit from Cayman Chemical. Biocompare. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Fassihi, A., et al. (2008). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 7(4), 253-258. [Link]

  • PubMed. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed. [Link]

  • PubMed. (2020). Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. PubMed. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]

  • PubMed Central. (n.d.). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. [Link]

  • PubMed Central. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PubMed Central. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

  • Salin, P. A., & Prince, D. A. (1996). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. Journal of Neurophysiology, 75(4), 1589-1600. [Link]

  • YouTube. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • ResearchGate. (n.d.). Whole-cell patch-clamp electrophysiology studies of α 4 β 1 δ receptors... ResearchGate. [Link]

  • MDPI. (n.d.). GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina IIi PKCγ-Interneurons: Pharmacological but Not Anatomical Specialization. MDPI. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a "magic moiety" in medicinal chemistry.[1][2] Its versatile structure allows for extensive functionalization at various positions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[3][4][5][6][7] This adaptability makes pyridazinone derivatives a fertile ground for the discovery and development of novel therapeutic agents. This guide provides a comprehensive technical overview of the key biological activities of pyridazinone derivatives, delving into their mechanisms of action, providing field-proven experimental protocols for their evaluation, and presenting key data to inform future research and development.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into the multifaceted biological landscape of pyridazinone compounds. We will explore their significant roles as anti-inflammatory, anticancer, cardiotonic, antihypertensive, and antimicrobial agents, among others.

I. Anti-inflammatory and Analgesic Activity

Pyridazinone derivatives have been extensively investigated for their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs).[5][8][9] A significant advantage of many pyridazinone-based anti-inflammatory agents is their reduced tendency to cause gastrointestinal side effects, a common drawback of traditional NSAIDs.[5][8][10]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism underlying the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[8][9] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[11][12] Many pyridazinone derivatives exhibit selective inhibition of COX-2 over COX-1, which is believed to contribute to their improved gastrointestinal safety profile.[12]

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->COX_Enzymes Inhibition

Caption: Inhibition of COX-1/COX-2 by pyridazinone derivatives.

Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation.[4][7][13][14][15]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.[13][15]

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the pyridazinone derivative. The animals are fasted overnight with free access to water before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[7]

  • Drug Administration: The test compounds, standard drug, and vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally or intraperitoneally.[7]

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[7][14]

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.[4][7]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Causality and Self-Validation: The time-dependent measurement of paw edema allows for the observation of the onset and duration of the anti-inflammatory effect. The inclusion of a standard drug like indomethacin validates the assay's sensitivity and provides a benchmark for the potency of the test compounds. A dose-dependent reduction in paw edema by the pyridazinone derivative provides strong evidence of its anti-inflammatory activity.

In Vitro COX Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.[5][6][11][16][17]

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces PGG2 to PGH2, and this activity can be monitored colorimetrically by observing the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[6][16]

Step-by-Step Methodology (using a commercial kit as a basis):

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes as per the kit's instructions.[16]

  • Plate Setup: In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test compound).[16]

  • Inhibitor Addition: Add various concentrations of the pyridazinone derivative (dissolved in a suitable solvent like DMSO) to the inhibitor wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells except the background.

  • Colorimetric Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.[6][16]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Causality and Self-Validation: Running parallel assays for COX-1 and COX-2 allows for the determination of the compound's selectivity. A lower IC50 value for COX-2 compared to COX-1 indicates selectivity. The inclusion of known selective and non-selective inhibitors as controls validates the assay's accuracy.

Table 1: Representative Anti-inflammatory Activity of Pyridazinone Derivatives

CompoundIn Vivo ModelDose% Inhibition of EdemaIn Vitro COX-2 IC50 (µM)Reference
Compound 20Carrageenan-induced paw edema20 mg/kg77.23%Not Reported[10]
Compound 26Carrageenan-induced paw edema20 mg/kg75.34%Not Reported[10]
Ibuprofen (Standard)Carrageenan-induced paw edema20 mg/kg85.77%Not Applicable[10]
Compound 8aCarrageenan-induced paw edema100 mg/kg59%1.3[18]
Compound 8bCarrageenan-induced paw edema100 mg/kg61%1.8[18]

II. Anticancer Activity

The pyridazinone scaffold is a key component in a number of anticancer agents, demonstrating activity against various cancer cell lines.[13][19][20] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A prominent anticancer mechanism of pyridazinone derivatives is the inhibition of protein kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][19] By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.[21]

Furthermore, many pyridazinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[13][19] This can be achieved through the modulation of apoptotic regulatory proteins, such as upregulating pro-apoptotic proteins (e.g., Bax, p53) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[19]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., MAPK pathway) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Pyridazinone Pyridazinone Derivatives Pyridazinone->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 signaling by pyridazinone derivatives.

Experimental Protocols
In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22][23]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, PC3, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[25]

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[25]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Causality and Self-Validation: The dose-dependent decrease in cell viability provides evidence of the compound's cytotoxic effect. The inclusion of a known anticancer drug as a positive control validates the assay's responsiveness. Comparing the IC50 values across different cancer cell lines can reveal potential selectivity.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][26][27][28][29]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][26][28]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the pyridazinone derivative for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.[27]

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[27]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Causality and Self-Validation: The shift in cell populations from viable to apoptotic with increasing concentrations of the test compound demonstrates its apoptosis-inducing effect. The use of an untreated control and a positive control (e.g., cells treated with a known apoptosis inducer) ensures the validity of the results.

Table 2: Representative Anticancer Activity of Pyridazinone Derivatives

CompoundCancer Cell LineAssayGI50 (µM)MechanismReference
Compound 10lA549/ATCCNCI-60 Screen1.66-100G0-G1 cell cycle arrest, apoptosis induction[19]
Compound 17aMelanoma, NSCLC, Prostate, ColonNCI-60 Screen1.66-100VEGFR-2 inhibition[19]
Sorafenib (Standard)VariousKinase AssayVEGFR-2 IC50 = 90 nMMulti-kinase inhibitor[14]

III. Cardiotonic and Antihypertensive Activity

Pyridazinone derivatives have a significant history in the development of cardiovascular drugs, with several compounds being investigated for their cardiotonic (inotropic) and antihypertensive effects.[16][21][30][31][32]

Mechanism of Action

Cardiotonic Effects: Phosphodiesterase III (PDE-III) Inhibition and Calcium Sensitization Many cardiotonic pyridazinone derivatives exert their effects through a dual mechanism: inhibition of phosphodiesterase III (PDE-III) and sensitization of myofilaments to calcium.[8][18][33]

  • PDE-III Inhibition: PDE-III is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, these compounds increase intracellular cAMP levels, which in turn leads to an increase in intracellular calcium concentration and enhanced myocardial contractility.[8][33]

  • Calcium Sensitization: Some pyridazinone derivatives, like Levosimendan, can directly bind to cardiac troponin C in a calcium-dependent manner, increasing the sensitivity of the myofilaments to calcium without significantly increasing intracellular calcium levels. This mechanism is thought to reduce the risk of arrhythmias associated with other inotropic agents.[32][33]

Antihypertensive Effects: Vasodilation The antihypertensive properties of pyridazinone derivatives are primarily attributed to their ability to induce vasodilation (relaxation of blood vessels), which leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[19][26][34]

Signaling Pathway: Cardiotonic and Vasodilatory Mechanisms

Cardio_Pathway cluster_0 Cardiac Myocyte cluster_1 Vascular Smooth Muscle PDE3 PDE-III cAMP_degradation cAMP Degradation PDE3->cAMP_degradation cAMP Increased cAMP cAMP_degradation->cAMP Ca_influx Increased Ca2+ Influx cAMP->Ca_influx Contractility Increased Contractility Ca_influx->Contractility Pyridazinone_PDE Pyridazinone Derivatives Pyridazinone_PDE->PDE3 Inhibition Vasodilation Vasodilation Pyridazinone_Vaso Pyridazinone Derivatives Pyridazinone_Vaso->Vasodilation

Caption: Cardiotonic and vasodilatory mechanisms of pyridazinone derivatives.

Experimental Protocols
In Vivo Antihypertensive Activity: Tail-Cuff Method in Rats

This non-invasive method is commonly used to measure systolic blood pressure in rats.[2][35][36][37]

Principle: A cuff is placed around the base of the rat's tail and inflated to occlude blood flow. As the cuff is slowly deflated, a sensor detects the return of blood flow, which corresponds to the systolic blood pressure.

Step-by-Step Methodology:

  • Animal Acclimatization and Training: Spontaneously hypertensive rats (SHRs) or normotensive rats in which hypertension has been induced are acclimatized to the restraining device and the tail-cuff procedure for several days to minimize stress-induced blood pressure variations.

  • Baseline Measurement: Baseline systolic blood pressure and heart rate are recorded for each rat before drug administration.

  • Drug Administration: The pyridazinone derivative or a standard antihypertensive drug (e.g., hydralazine) is administered (e.g., orally or intraperitoneally).

  • Blood Pressure Monitoring: Systolic blood pressure and heart rate are measured at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: The change in blood pressure from baseline is calculated for each time point and compared between the treated and control groups.

Causality and Self-Validation: A significant and sustained decrease in systolic blood pressure in the treated group compared to the vehicle control group indicates antihypertensive activity. The inclusion of a standard drug provides a benchmark for efficacy.

Table 3: Representative Cardiovascular Activity of Pyridazinone Derivatives

CompoundActivityIn Vitro ModelEC50/IC50In Vivo ModelResultReference
LevosimendanCardiotonicIsolated heartNot SpecifiedAnesthetized dogsPotent inotropic effect[33]
PimobendanCardiotonicIsolated heartNot SpecifiedAnesthetized dogsPotent inotropic effect[33]
Compound 6AntihypertensiveACE inhibitionIC50 = 5.78 µg/mLNot ReportedNot Reported[16]
Lisinopril (Standard)AntihypertensiveACE inhibitionIC50 = 0.85 µg/mLNot ApplicableNot Applicable[16]
Compound 5aCardiotonicIsolated perfused toad heartPotent activityNot ApplicableNot Applicable[38]

IV. Antimicrobial Activity

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[15][33][38][39][40][41]

Experimental Protocol
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: Serial dilutions of the pyridazinone derivative are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus niger) in a suitable broth.

  • Compound Dilution: Prepare a series of two-fold dilutions of the pyridazinone derivative in the broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) is also tested as a positive control for inhibition.[33]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well.

Causality and Self-Validation: Clear wells at higher concentrations and turbid wells at lower concentrations demonstrate a dose-dependent inhibitory effect. The clear growth in the positive control and lack of growth in the negative control validate the experimental setup. The MIC value of the standard antibiotic should fall within the expected range.

Table 4: Representative Antimicrobial Activity of Pyridazinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 7S. aureus (MRSA)7.8 µM[38]
Compound 13A. baumannii3.74 µM[38]
Compound 10hS. aureus16[14]
Compound 8gC. albicans16[14]

V. Other Biological Activities

The versatility of the pyridazinone scaffold extends to several other biological activities, including:

  • Antiviral Activity: Some pyridazinone derivatives have been reported to exhibit antiviral properties, for instance, against the Tobacco Mosaic Virus (TMV) and Hepatitis A virus (HAV).[22][42][43]

  • Herbicidal Activity: Certain pyridazinone derivatives have shown potent herbicidal activity, often by inhibiting key plant enzymes like protoporphyrinogen oxidase (PPO) or acetyl-CoA carboxylase (ACCase).[11][17][27][32]

  • Anticonvulsant Activity: The pyridazinone nucleus is also found in compounds with anticonvulsant properties.[33]

  • Antiulcer and Antisecretory Activity: Some derivatives have been investigated for their gastroprotective effects.[44]

Conclusion

Pyridazinone derivatives represent a highly privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their amenability to chemical modification provides a robust platform for the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of compounds. The self-validating nature of the described protocols, coupled with an understanding of the underlying molecular mechanisms, will be crucial for advancing pyridazinone-based drug candidates from the laboratory to clinical applications.

References

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Amir, M., Ahsan, I., & Khan, S. A. (2010). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of the Serbian Chemical Society, 75(11), 1541-1551. [Link]

  • Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]

  • Al-Wahaibi, L. H., El-Emam, A. A., Al-Shaikh, M. A., & Al-Said, M. S. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 25(21), 5025. [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Asif, M. (2015). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Medicinal Chemistry, 22(18), 2134-2155. [Link]

  • Siddiqui, A. A., Ahmed, B., & Asif, M. (2013). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. Journal of the Korean Chemical Society, 57(3), 365-370. [Link]

  • BioWorld. (2025, October 23). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(13), 7865-7883. [Link]

  • Mishra, R., Siddiqui, A. A., Shaharyar, M., Husain, A., & Rashid, M. (2010). Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. European Journal of Medicinal Chemistry, 45(6), 2283-2290. [Link]

  • Kitada, Y., Narimatsu, A., Tanimoto, T., Ikeno, M., & Nakao, T. (1991). Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position. Chemical & Pharmaceutical Bulletin, 39(8), 2006-2012. [Link]

  • Abdel-Aziz, M., & Abuo-Rahma, G. E. D. A. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]

  • Yang, W. C., Liu, B., Li, Y. X., Ma, Y., & Li, B. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-530. [Link]

  • Bershawy, R., Hafez, H. S., El-Sakka, S. S., Hammad, A., & Soliman, M. H. (2022). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics, 40(19), 8747-8760. [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and biological evaluation of some new pyridazinone derivatives. Acta Pharmaceutica, 58(2), 195-206. [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Ikezaki, M., Ikeno, M., Umino, M., & Nakao, T. (1987). A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. Journal of Medicinal Chemistry, 30(7), 1157-1161. [Link]

  • Asif, M. (2014). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, antihistamine and Particularly Against Histamine H3R. Mini-Reviews in Medicinal Chemistry, 14(13), 1087-1095. [Link]

  • Kariya, K., Hirai, K., Takeda, S., & Wakabayashi, K. (2025). Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. Journal of Agricultural and Food Chemistry. [Link]

  • Abdel-Aziz, M., & Abuo-Rahma, G. E. D. A. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]

  • Sharma, S., Kumar, S., & Singh, N. (2017). Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. Asian Journal of Pharmaceutical and Clinical Research, 10(9), 237-241. [Link]

  • Asif, M. (2021). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-173. [Link]

  • El-Gazzar, A. R. B. A., Gaafar, A. E. R. M., & El-Fakharany, E. M. (2009). Synthesis of new 4,5-dihydro-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archiv der Pharmazie, 342(10), 603-613. [Link]

  • Wang, L., Zhang, Y., Wang, C., & Zhang, H. (2007). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 57(10), 641-646. [Link]

  • El-Hawash, S. A., Badawey, E. S. A. M., & El-Ashmawey, I. M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2274. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(13), 7865-7883. [Link]

  • Li, Y., Wang, Y., Zhang, J., Li, Y., & Yang, W. (2025). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Sanna, P., Cignarella, G., & Piras, P. P. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6598. [Link]

  • Caproiu, M. T., Draghici, C., & Missir, A. (2002). Antimicrobial activity of new pyridazine derivatives. Revue Roumaine de Chimie, 47(5), 409-415. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., & Yoo, K. H. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports, 14(1), 28485. [Link]

  • Wang, Y. F., Li, Y. X., Zhang, Y. L., Song, H. B., & Yang, S. (2023). Design, synthesis, and antiviral activities of myricetin derivatives containing pyridazinone. New Journal of Chemistry, 47(47), 22004-22014. [Link]

  • Asif, M. (2016). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 868-875. [Link]

  • Wang, Y. F., Li, Y. X., Zhang, Y. L., Song, H. B., & Yang, S. (2023). Design, synthesis, and antiviral activities of myricetin derivatives containing pyridazinone. New Journal of Chemistry, 47(47), 22004-22014. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(10), 1368. [Link]

  • Bhardwaj, M. K., Kumar, S., Singh, M., & Dixit, A. (2020). Synthesis of Some New Pyridazino-Pyrimidinone Derivatives and Evaluation of their Antimicrobial Activity. International Journal on Current Trends in Drug Development & Industrial Pharmacy, 4(1). [Link]

  • Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 4(1), 268-281. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(10), 1368. [Link]

  • Asif, M., & Singh, A. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Organic Chemistry. [Link]

  • Gökçe, M., Utku, S., & Küpeli, E. (2009). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Arzneimittelforschung, 59(7), 357-363. [Link]

Sources

An In-depth Technical Guide to the Discovery of Novel Tetrahydropyridopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery and development of tetrahydropyridopyrimidine-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental design, ensuring a deep understanding of the core principles and practical applications in the field.

Introduction: The Tetrahydropyridopyrimidine Scaffold in Kinase Inhibition

The tetrahydropyridopyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in targeting a range of protein kinases. Its rigid, three-dimensional structure provides a robust framework for the strategic placement of functional groups, enabling potent and selective interactions within the ATP-binding pocket of these enzymes. This guide will delve into the multifaceted process of identifying and optimizing novel tetrahydropyridopyrimidine inhibitors, from initial hit discovery to preclinical characterization.

The Drug Discovery Workflow: A Holistic Approach

The journey of discovering a novel kinase inhibitor is a systematic process that can be visualized as a cyclical workflow. Each stage informs the next, with continuous feedback loops for optimization.

Caption: A generalized workflow for the discovery of kinase inhibitors.

Target Identification and Validation: Focusing on Key Kinases

The selection of a kinase target is the foundational step in any inhibitor discovery program. The ideal target is one that is dysregulated in a specific disease state, such as cancer, and for which inhibition is predicted to have a therapeutic effect with minimal on-target toxicity in normal tissues. The tetrahydropyridopyrimidine scaffold has shown particular promise against several key kinase families.

Polo-like Kinases (PLKs)

Polo-like kinases, particularly PLK1, are critical regulators of mitosis.[1] Their overexpression in a wide array of cancers makes them an attractive therapeutic target.[1] The unique structural features of the PLK1 active site, including a small pocket near the hinge region, can be exploited by appropriately substituted tetrahydropyridopyrimidine inhibitors to achieve high selectivity.[1]

Aurora Kinases

Similar to PLKs, Aurora kinases (A, B, and C) are essential for mitotic progression.[2] Overexpression of Aurora A and B is a common feature of many human tumors.[2] The development of pyrimidine-based inhibitors, such as alisertib (MLN8237), has demonstrated the clinical potential of targeting this kinase family.[3]

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immune responses and hematopoiesis. Dysregulation of JAK signaling is implicated in autoimmune diseases and myeloproliferative neoplasms.[4] Pyrrolopyrimidine and related scaffolds have been successfully employed to develop selective JAK inhibitors.[5][6][7][8]

KRAS-G12C

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, which introduces a cysteine residue, has been a particularly challenging target. The discovery of covalent tetrahydropyridopyrimidine inhibitors that irreversibly bind to this mutant cysteine has been a major breakthrough in the field.[2][9]

Synthesis of the Tetrahydropyridopyrimidine Core: The Biginelli Reaction

A cornerstone in the synthesis of the tetrahydropyridopyrimidine scaffold is the Biginelli reaction, a one-pot, three-component condensation.[10] This reaction offers a straightforward and atom-economical route to highly functionalized dihydropyrimidinones, which can be further elaborated into the desired tetrahydropyridopyrimidine inhibitors.

Caption: The components of the Biginelli reaction for DHPM synthesis.

Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol provides a general procedure for the synthesis of a dihydropyrimidinone, a key intermediate for tetrahydropyridopyrimidine inhibitors.[4][11][12]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~0.2 mL)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).

  • Stir the mixture to dissolve the solids.

  • Carefully add a catalytic amount of concentrated hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Self-Validation:

  • Negative Control: A reaction mixture without the acid catalyst should show significantly lower or no product formation.

  • Characterization: The identity and purity of the product should be confirmed by analytical techniques such as NMR, Mass Spectrometry, and Melting Point analysis.

Hit-to-Lead and Lead Optimization: The Role of Structure-Activity Relationships (SAR)

Once initial "hits" are identified from screening campaigns, the process of hit-to-lead and lead optimization begins. This iterative process involves the synthesis of analogs to improve potency, selectivity, and drug-like properties. The following tables summarize representative SAR data for pyrimidine-based inhibitors against different kinase targets.

Aurora Kinase Inhibitors
CompoundR1R2Aurora A IC50 (nM)
1 H4-chloro-2-fluorophenyl38.6
2 CH34-chloro-2-fluorophenyl>100
3 H4-chlorophenyl55.2
4 H2,4-dichlorophenyl42.1

Data adapted from a study on pyrimidine-based Aurora A inhibitors.[13]

Expert Insights: The data suggests that a free amine at the R1 position is crucial for activity, as methylation leads to a significant loss of potency (Compound 2). The nature and position of halogens on the R2 phenyl ring have a modest impact on potency, with the 4-chloro-2-fluoro substitution being optimal among the tested analogs.

JAK3 Inhibitors
CompoundR-groupJAK3 IC50 (nM)Selectivity vs JAK1Selectivity vs JAK2
10a H15.312x25x
10f F2.0>50x>50x
10g Cl3.530x40x
10h Br4.128x35x

Data adapted from a study on pyrido[2,3-d]pyrimidin-7-one based JAK3 inhibitors.[5]

Expert Insights: This SAR table highlights the significant impact of a single atom substitution. The introduction of a fluorine atom at the R-group position (Compound 10f) results in a nearly 8-fold increase in potency against JAK3 and a substantial improvement in selectivity over other JAK isoforms. This is likely due to favorable interactions of the fluorine with specific residues in the JAK3 active site.

Key Assays in the Characterization of Tetrahydropyridopyrimidine Inhibitors

A robust and well-validated assay cascade is essential for the successful development of kinase inhibitors. This includes biochemical assays to determine direct enzyme inhibition, cellular assays to confirm on-target activity in a biological context, and ADME assays to assess drug-like properties.

Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a popular choice for high-throughput screening and potency determination due to their homogeneous format, high sensitivity, and low background interference.[14]

Principle of TR-FRET Kinase Assay:

Caption: Schematic of a TR-FRET kinase assay.

Experimental Protocol: TR-FRET Kinase Assay

This protocol provides a general framework for a TR-FRET based kinase assay. Specific concentrations and incubation times will need to be optimized for each kinase-substrate pair.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serially diluted in DMSO)

  • Stop solution (e.g., EDTA in detection buffer)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a 2X kinase solution in assay buffer.

  • Prepare a 2X substrate/ATP solution in assay buffer.

  • Dispense 2 µL of serially diluted test compounds into the assay plate. Include DMSO-only wells for positive (no inhibitor) and negative (no kinase) controls.

  • Add 4 µL of the 2X kinase solution to each well (except negative controls).

  • Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to all wells.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the stop solution containing the Eu-labeled antibody and Streptavidin-XL665.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio and determine IC50 values for the test compounds.

Self-Validation and Troubleshooting:

  • Z'-factor: The quality of the assay should be assessed by calculating the Z'-factor from the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.

  • ATP Competition: For ATP-competitive inhibitors, the measured IC50 will be dependent on the ATP concentration. It is crucial to perform the assay at or near the Km of ATP for the kinase to obtain physiologically relevant potency values.

  • Troubleshooting: Low signal or a poor assay window can be due to several factors, including incorrect filter sets on the plate reader, inactive enzyme, or suboptimal reagent concentrations.[1]

Cellular Assay: Western Blot for Phospho-ERK

To confirm that a compound inhibits the target kinase within a cellular context, downstream signaling events can be monitored. For inhibitors of the MAPK pathway (e.g., KRAS or MEK inhibitors), a common readout is the phosphorylation of ERK (pERK).[9]

Experimental Protocol: Western Blot for pERK

This protocol describes the detection of pERK levels in treated cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pERK and anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for the desired time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-pERK primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total ERK antibody to confirm equal protein loading.

Self-Validation and Optimization:

  • Loading Control: In addition to total ERK, a housekeeping protein like GAPDH or β-actin should be probed to ensure equal loading across all lanes.

  • Optimization: Antibody concentrations, blocking conditions, and exposure times should be optimized to achieve a good signal-to-noise ratio.[15][16] For phospho-proteins, it is critical to use a blocking buffer that does not contain interfering substances like milk, which has endogenous phosphatases.[16]

In Vitro ADME: Microsomal Stability Assay

Early assessment of a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic properties. The microsomal stability assay is a common in vitro method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[17][18]

Experimental Protocol: Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a compound in liver microsomes.[7][19][20]

Materials:

  • Liver microsomes (human or other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compound

  • Positive control compounds (with known high and low clearance)

  • Incubator/shaker set to 37°C

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, combine the test compound, liver microsomes, and phosphate buffer. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percent remaining compound versus time and determine the half-life (t1/2) and intrinsic clearance (CLint).

Self-Validation:

  • -NADPH Control: A control reaction without the NADPH regenerating system should be included to account for non-enzymatic degradation.

  • Positive Controls: The inclusion of compounds with known metabolic fates validates the activity of the microsomal preparation.

Conclusion

The discovery of novel tetrahydropyridopyrimidine inhibitors is a dynamic and rewarding field of research. The versatility of this scaffold, coupled with a systematic and well-informed drug discovery process, has led to the identification of potent and selective inhibitors for a range of clinically relevant kinase targets. This guide has provided a framework for understanding the key principles and practical considerations in this endeavor, from the rationale behind target selection and chemical synthesis to the detailed execution of critical in vitro assays. By integrating the principles of scientific integrity and a deep understanding of the underlying biology, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkat USA. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • Why am I unable to detect pERK in HEK293T cells through Western Blotting? ResearchGate. Available at: [Link]

  • SwiftFluo® TR-FRET Technical Q&A. Sino Biological. Available at: [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Available at: [Link]

  • Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors. PubMed. Available at: [Link]

  • Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations. PubMed. Available at: [Link]

  • Synthesis and Structure-activity Relationship Studies of 1,5-Isomers of Triazole-pyrrolopyrimidine as Selective Janus Kinase 1 (JAK1) Inhibitors. ResearchGate. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PubMed Central. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. ACS Publications. Available at: [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Available at: [Link]

  • Biginelli reaction. Wikipedia. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. Available at: [Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Semantic Scholar. Available at: [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. National Institutes of Health. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. Available at: [Link]

  • Can you lend any advice on Western Blot for pERK and ERK (stripping problems)? ResearchGate. Available at: [Link]

  • Troubleshooting and Optimizing a Western Blot. Addgene Blog. Available at: [Link]

  • Structure–activity relationship of fused pyrimidine. ResearchGate. Available at: [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. National Institutes of Health. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]

Sources

Section 1: The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

< A Comprehensive Technical Guide to the Structure-Activity Relationship of Pyridazinone Scaffolds in Drug Discovery

Executive Summary

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, making it a privileged scaffold for developing therapeutics against cardiovascular diseases, cancer, inflammation, and central nervous system disorders.[3][4] This guide offers a deep dive into the structure-activity relationships (SAR) of pyridazinone compounds, providing researchers and drug development professionals with a synthesized understanding of how specific structural modifications influence biological activity. We will explore the causality behind experimental choices in SAR-driven design, detail validated protocols for synthesis and evaluation, and present key data and molecular interactions for major therapeutic targets, including phosphodiesterase 3 (PDE3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction to the Pyridazinone Heterocycle

Pyridazin-3(2H)-one, the most common isomeric form in medicinal chemistry, is characterized by a carbonyl group at the C3 position.[2] This scaffold is synthetically accessible, often prepared via the cyclization of γ-ketoacids with hydrazine derivatives.[5] Its chemical stability and capacity for diverse functionalization at multiple positions (Figure 1) make it an ideal starting point for library synthesis and lead optimization.[6] The inherent polarity from the lactam moiety, combined with the lipophilicity of various substituents, allows for fine-tuning of physicochemical properties crucial for drug development.

Diagram: Core Pyridazinone Scaffold

Caption: General structure of the 4,5-dihydropyridazin-3(2H)-one scaffold highlighting key positions for chemical modification.

Section 2: SAR Analysis Across Key Therapeutic Targets

The versatility of the pyridazinone scaffold is evident in its ability to target diverse protein families by presenting different pharmacophoric elements in three-dimensional space.

Cardiotonic Agents: Phosphodiesterase 3 (PDE3) Inhibition

Pyridazinone-based compounds like Pimobendan and Levosimendan are well-known inodilators, exerting both positive inotropic (increased contractility) and vasodilatory effects.[1][7][8] This dual action is primarily achieved through the inhibition of PDE3 and, in the case of Levosimendan, calcium sensitization.[9][10][11]

Mechanism of Action: PDE3 enzymes hydrolyze cyclic adenosine monophosphate (cAMP).[10] By inhibiting PDE3 in cardiac muscle, pyridazinones increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which phosphorylates calcium channels, resulting in increased calcium influx and enhanced cardiac contractility. In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation, which reduces both preload and afterload on the heart.[12][13]

Signaling Pathway: PDE3 Inhibition in Cardiomyocytes

PDE3_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_pde AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts GPCR GPCR GPCR->AC Activates ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP cAMP->AMP Hydrolysis Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Contractility Increased Contractility Ca_Channel->Contractility Ca2+ Influx PDE3 PDE3 PDE3->AMP Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE3 Inhibits

Caption: PDE3 inhibition by pyridazinones increases cAMP, leading to PKA activation and enhanced cardiac contractility.

Core SAR Insights for PDE3 Inhibition:

  • C6 Position: A substituted phenyl ring at the C6 position is a cornerstone for potent activity. Electron-donating groups (e.g., methoxy as in Pimobendan) or other heterocyclic rings are often favored.[7]

  • C4/C5 Positions: Saturation of the C4-C5 bond to form a dihydropyridazinone is common in many potent inhibitors. Substituents at these positions, such as the methyl group in Pimobendan, can influence potency and pharmacokinetic properties.[7]

  • N2 Position (Lactam Nitrogen): For selective PDE3 inhibition, the lactam nitrogen is often unsubstituted (N-H).[14][15] This allows for a critical hydrogen bond interaction within the active site of the enzyme. Introducing bulky or hydrophobic substituents at N2 tends to decrease PDE3 activity but can increase PDE4 inhibition.[14]

Table 1: SAR Summary of Pyridazinone-Based PDE Inhibitors

Compound/SeriesC6-SubstituentN2-SubstituentKey FindingPotency (IC50)Reference
Pimobendan 4-Methoxyphenyl-benzimidazoleHDual Ca²⁺ sensitizer and PDE3 inhibitor~0.3 µM (PDE3)[7][8]
Levosimendan 4-Iminodinitrile-phenylHPotent Ca²⁺ sensitizer, weaker PDE3 inhibitor~10 µM (PDE3)[9][16]
Pyrazolopyridines Pyrazolo[1,5-a]pyridin-3-ylHLactam N-H is critical for PDE3 activityVaries[14][15]
Pyrazolopyridines Pyrazolo[1,5-a]pyridin-3-ylHydrophobic groupN2 substitution promotes PDE4 inhibitionVaries[14][15]
Oncology: VEGFR-2 Kinase Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the VEGF/VEGFR-2 signaling pathway.[17] Pyridazinone derivatives have been successfully developed as potent inhibitors of VEGFR-2, a receptor tyrosine kinase.[16][18]

Mechanism of Action: VEGFR-2 inhibitors are typically designed to compete with ATP at its binding site in the intracellular kinase domain.[17] By occupying this site, they prevent receptor autophosphorylation and the subsequent activation of downstream signaling cascades (e.g., MAPK, PI3K-Akt), thereby inhibiting endothelial cell proliferation and migration.[17][19]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF Ligand VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binds & Dimerizes KinaseDomain Kinase Domain VEGFR2->KinaseDomain Activates ADP ADP KinaseDomain->ADP Downstream Downstream Signaling (MAPK, PI3K/Akt) KinaseDomain->Downstream Phosphorylates ATP ATP ATP->KinaseDomain Angiogenesis Angiogenesis Proliferation Downstream->Angiogenesis Promotes Pyridazinone Pyridazinone Inhibitor Pyridazinone->KinaseDomain Blocks ATP Binding

Caption: Pyridazinone inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, halting downstream signaling for angiogenesis.

Core SAR Insights for VEGFR-2 Inhibition:

  • Scaffold Hopping & Hinge Binding: Many pyridazinone-based VEGFR-2 inhibitors are designed as surrogates for known scaffolds like sorafenib.[18] A key interaction is hydrogen bonding with the "hinge region" of the kinase (e.g., Cys919). The pyridazinone lactam can act as a hinge-binder.

  • C6-Aryl Group: This group often projects into a hydrophobic pocket. Substitutions on this ring are critical for potency and selectivity. For example, phenoxy-pyridine groups have shown high potency.[20]

  • N2-Substituent: Unlike PDE3 inhibitors, the N2 position is a crucial point for extension. Often, a linker is attached here, leading to a large, substituted aryl group (e.g., a urea moiety) that makes additional hydrophobic and hydrogen-bonding interactions in the enzyme's active site.[21] This diarylurea motif is common in many Type II kinase inhibitors.

Table 2: SAR Summary of Pyridazinone-Based VEGFR-2 Inhibitors

Series / CompoundCore ModificationKey FindingPotency (IC50)Reference
Diarylureas Diarylurea moiety at N2Urea motif is critical for binding and mimicking sorafenib.1.66–100 µM (GI50)[18]
Compound 18c Phenylurea at N2, 4-chlorophenyl at C6Potent inhibition, likely due to optimal fit in the active site.107 nM[21]
4-phenoxypyridine 4-phenoxypyridine at N2Showed stronger inhibitory effects on several cell lines than sorafenib.0.12 µg/mL[20]

Section 3: Methodologies in Pyridazinone SAR Studies

A successful SAR campaign relies on a robust, iterative cycle of design, synthesis, and biological testing.

Workflow: A Typical SAR Campaign

SAR_Workflow Design 1. Design Analogs (Computational Docking, SAR Insights) Synthesis 2. Chemical Synthesis (Parallel Synthesis for Library) Design->Synthesis Hypothesis Purify 3. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify Assay 4. In Vitro Biological Assay (IC50 Determination) Purify->Assay Validated Compounds Analysis 5. Data Analysis (SAR Elucidation) Assay->Analysis Analysis->Design New Hypothesis

Caption: The iterative workflow of a structure-activity relationship (SAR) campaign in drug discovery.

Protocol 1: General Synthesis of a 6-Aryl-Pyridazinone Library

This protocol describes a common and reliable method for synthesizing a library of pyridazinone analogs with diversity at the C6-aryl position.

Objective: To synthesize a series of 6-aryl-4,5-dihydropyridazin-3(2H)-one compounds for SAR studies.

Materials:

  • Substituted benzaldehydes

  • Levulinic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Standard laboratory glassware and purification equipment (flash chromatography, recrystallization)

Procedure:

  • Step 1: Synthesis of γ-Ketoacid Intermediates (Claisen-Schmidt Condensation).

    • Causality: This step creates the carbon backbone required for the pyridazinone ring. The choice of substituted benzaldehyde directly determines the final C6-aryl group.

    • In a round-bottom flask, dissolve the selected substituted benzaldehyde (1.0 eq) and levulinic acid (1.1 eq) in ethanol.

    • Cool the mixture in an ice bath and add a 20% aqueous solution of NaOH dropwise, maintaining the temperature below 10°C.

    • Stir the reaction at room temperature for 12-24 hours until TLC indicates consumption of the aldehyde.

    • Concentrate the mixture under reduced pressure, dilute with water, and wash with diethyl ether to remove unreacted aldehyde.

    • Acidify the aqueous layer with concentrated HCl to precipitate the γ-ketoacid product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Cyclization to Form the Pyridazinone Ring.

    • Causality: Hydrazine hydrate acts as the dinucleophilic species that attacks the two carbonyl groups of the ketoacid, leading to cyclization and dehydration to form the stable six-membered ring.

    • Suspend the synthesized γ-ketoacid (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5 eq) to the suspension.

    • Reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Pour the residue into ice-cold water to precipitate the crude pyridazinone product.

    • Filter the solid, wash with water, and dry.

  • Step 3: Purification and Characterization (Self-Validation).

    • Trustworthiness: Rigorous purification and characterization are essential to ensure that the biological data obtained is from the intended compound at a known purity.

    • Purify the crude product using flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent (e.g., ethanol).

    • Characterize the final compound to confirm its structure and purity using:

      • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of major impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • HPLC: To determine purity (typically >95%).

Protocol 2: In Vitro Assay for Target Engagement

A) PDE3A Inhibition Assay (Fluorescence Polarization)

This protocol is based on a competitive fluorescence polarization (FP) assay, a robust method for high-throughput screening.[22][23]

Principle: The assay measures the displacement of a fluorescently labeled cAMP probe (FAM-cAMP) from a binding agent that specifically captures the hydrolyzed product (AMP). When PDE3A is active, it hydrolyzes FAM-cAMP to FAM-AMP, which is captured, resulting in a high FP signal. Inhibitors prevent this hydrolysis, leaving the small FAM-cAMP free in solution, resulting in a low FP signal.[22]

Materials:

  • Recombinant human PDE3A enzyme (BPS Bioscience, #60300 or similar)[22]

  • FAM-Cyclic-3',5'-AMP substrate

  • Binding Agent (e.g., specific phosphate-binding nanobeads)[22]

  • PDE Assay Buffer

  • Test compounds (dissolved in DMSO)

  • 384-well black microplate

  • Fluorescence plate reader capable of measuring FP.

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a master mix of assay buffer and FAM-cAMP substrate at the desired final concentration (e.g., 20 nM).

  • Compound Plating: Add 5 µL of test compound dilutions (in assay buffer with DMSO) to the wells. For controls, add 5 µL of buffer with DMSO (100% activity) and 5 µL of a known potent inhibitor like Cilostamide (positive control).

  • Enzyme Addition: Dilute the PDE3A enzyme to the appropriate concentration in assay buffer and add 10 µL to all wells except the "no enzyme" blank.

  • Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Termination & Detection: Add 10 µL of the Binding Agent solution to all wells to stop the reaction and initiate binding of the hydrolyzed product.

  • Read Plate: Incubate for another 30 minutes, then measure the fluorescence polarization.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B) VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol uses a luminescence-based assay to measure the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity.[19][24]

Principle: VEGFR-2 kinase uses ATP to phosphorylate a substrate peptide. The amount of ATP consumed is directly proportional to the kinase activity. A specific reagent (e.g., Kinase-Glo®) is added that uses the remaining ATP to generate a luminescent signal via a luciferase reaction. Potent inhibitors prevent ATP consumption, resulting in a high luminescence signal.[24]

Materials:

  • Recombinant human VEGFR-2 (KDR) enzyme[24]

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP solution

  • Kinase Assay Buffer

  • Test compounds (in DMSO)

  • Kinase-Glo® Max Luminescence Reagent (Promega, #V6071 or similar)[24]

  • 96-well white microplate

  • Luminometer plate reader.

Procedure:

  • Prepare Master Mix: Prepare a master mixture containing Kinase Assay Buffer, ATP, and the peptide substrate.

  • Compound Plating: Add 2.5 µL of test compound dilutions to the wells. Add 2.5 µL of DMSO/buffer for positive (100% activity) and blank (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of diluted VEGFR-2 enzyme to all wells except the blank. Add 5 µL of assay buffer to the blank wells.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature. Add 30 µL of the Kinase-Glo® reagent to each well.

  • Read Plate: Incubate for 15 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate percent inhibition and determine IC50 values as described for the PDE3 assay.

Section 4: Future Directions and Conclusion

The pyridazinone scaffold continues to be a fertile ground for drug discovery.[3][4] Current research is expanding into new therapeutic areas, including neuroinflammation, infectious diseases (e.g., targeting T. cruzi proteasome), and other oncology targets like PARP.[25][26] The primary challenges remain the optimization of selectivity to minimize off-target effects and the improvement of ADME (absorption, distribution, metabolism, and excretion) properties. The integration of computational chemistry for in silico screening and predictive modeling will undoubtedly accelerate the design of next-generation pyridazinone therapeutics.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 4(1), 30-43. [Link]

  • Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. European Journal of Experimental Biology, 2(1), 30-43. [Link]

  • Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Abdel-Rahman, Z. S., Shoman, A. M., & George, R. F. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [Link]

  • ResearchGate. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Gobbi, S., et al. (2003). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Levosimendan. Wikipedia. [Link]

  • Sanna, M., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • He, Z.X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. [Link]

  • Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Jones, S., et al. (2023). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry. [Link]

  • Nickson, C. (2020). Levosimendan. LITFL. [Link]

  • Singh, V., et al. (2023). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synapse. (2024). What is the mechanism of Levosimendan? Patsnap Synapse. [Link]

  • ResearchGate. (2017). Triple mechanism of action of levosimendan. ResearchGate. [Link]

  • BPS Bioscience. PDE3A Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. PDE3B Assay Kit. BPS Bioscience. [Link]

  • El-Malah, A. A., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • Wikipedia. Pimobendan. Wikipedia. [Link]

  • ResearchGate. (2023). Pyridazinone derivatives with anticancer activity. ResearchGate. [Link]

  • Haikala, H. (1998). Levosimendan: Studies on its mechanisms of action and beyond. CORE. [Link]

  • Larden, A., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abuel-Magd, A. M., et al. (2022). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Larden, A., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. ResearchGate. [Link]

  • Synapse. (2024). What is the mechanism of Pimobendan? Patsnap Synapse. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]

  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]

  • PubChem. Pimobendan. National Center for Biotechnology Information. [Link]

  • Kaur, M., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2019). A review of the pharmacology and clinical uses of pimobendan. ResearchGate. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Wang, A., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. National Center for Biotechnology Information. [Link]

  • Metwally, A. M. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Singh, A., et al. (2025). Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. Bentham Science. [Link]

  • Today's Veterinary Practice. (2018). Pimobendan and Heart Disease. Today's Veterinary Practice. [Link]

  • Reaction Biology. PDE Screening Services for Drug Discovery. Reaction Biology. [Link]

  • Creative Diagnostics. Phosphodiesterase Inhibitors Test Reagents. Creative Diagnostics. [Link]

  • Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of a Privileged Scaffold

The 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one core represents a class of heterocyclic compounds known in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile starting point for drug discovery campaigns. Indeed, derivatives of the broader pyridazinone family have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific tetrahydropyrido-fused analogue, the subject of this guide, offers a three-dimensional structure with a defined stereochemistry that is ripe for targeted therapeutic design. Recent studies have explored its potential as an inhibitor of human topoisomerase II and KRAS-G12D, highlighting its relevance in oncology.[4][5]

The journey from a promising scaffold to a clinical candidate is, however, fraught with challenges, high costs, and a significant attrition rate.[6] This is where in silico modeling, or computer-aided drug design (CADD), becomes an indispensable tool.[7][8] By simulating molecular interactions and predicting key properties computationally, we can rationalize experimental data, prioritize candidates for synthesis, and accelerate the entire drug discovery pipeline.[8][9] This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of novel this compound derivatives, structured from the perspective of a seasoned application scientist.

Section 1: The Computational Drug Discovery Workflow: A Self-Validating Cascade

A robust computational analysis is not a series of disconnected experiments but a logical cascade where the output of one stage informs and validates the next. The workflow presented here is designed to be a self-validating system, ensuring that the confidence in our predictions increases as we progress. For the purpose of this guide, we will hypothesize a common scenario: the design of a novel derivative of our scaffold intended to target the GABA-A receptor , a well-established target for therapeutic agents acting on the central nervous system and a plausible target for nitrogen-containing heterocyclic compounds.[10]

G cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Binding Prediction & Refinement cluster_2 Phase 3: Lead Optimization & Profiling Target Identification Target Identification Homology Modeling (if needed) Homology Modeling (if needed) Target Identification->Homology Modeling (if needed) Receptor Preparation Receptor Preparation Homology Modeling (if needed)->Receptor Preparation Ligand Preparation Ligand Preparation Receptor Preparation->Ligand Preparation Molecular Docking Molecular Docking Receptor Preparation->Molecular Docking Ligand Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Binding Free Energy Binding Free Energy Molecular Dynamics->Binding Free Energy Pharmacophore Modeling Pharmacophore Modeling Binding Free Energy->Pharmacophore Modeling ADMET Prediction ADMET Prediction Pharmacophore Modeling->ADMET Prediction Candidate Selection Candidate Selection ADMET Prediction->Candidate Selection

Caption: A comprehensive workflow for in silico drug discovery.

Section 2: Target Identification and Structural Preparation

The first principle of structure-based drug design is "know thy target." The choice of the biological target dictates the entire subsequent strategy. While pyridazinones have shown diverse activities, we will proceed with the GABA-A receptor, an ionotropic receptor that is the principal mediator of fast inhibitory neurotransmission in the brain.[11]

Target Acquisition and Validation

The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules.[12] A search for human GABA-A receptors reveals several high-resolution structures, such as PDB IDs 6D6T and 7PBD .[12][13]

  • Expertise in Action: The choice of PDB structure is critical. One must consider:

    • Resolution: Higher resolution (lower Å value) structures provide more accurate atomic coordinates.

    • Completeness: The structure should not have significant missing loops or residues, especially in the binding site of interest.

    • Bound Ligands: Structures co-crystallized with ligands similar to our scaffold can provide valuable information about the binding pocket. For our purpose, a structure bound to GABA or a benzodiazepine-like molecule is ideal.[11] We will select PDB ID: 7PBD , a human α1β3 GABA-A receptor structure in complex with GABA, offering a clear view of the endogenous ligand's binding site.[12]

Receptor and Ligand Preparation: The Foundation of Accuracy

Raw PDB files and 2D ligand structures are not suitable for direct use in simulations. They must be meticulously prepared to ensure chemical correctness and to be compatible with the force fields used in subsequent calculations.[14]

  • Initial Cleaning: Load the PDB file (e.g., 7PBD.pdb) into a molecular modeling suite (e.g., UCSF Chimera, Schrödinger Maestro). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands not relevant to the binding site of interest.[14] The rationale here is to simplify the system and focus only on the protein and our ligand.

  • Adding Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are appropriate for a physiological pH of ~7.4. This is a crucial step as hydrogen bonds are primary drivers of molecular recognition.

  • Assigning Charges: Assign partial atomic charges to all atoms in the receptor. This is typically handled by standard force fields like AMBER or CHARMM.

  • Energy Minimization: Perform a brief energy minimization of the receptor structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparation process, resulting in a more stable, low-energy conformation.[14]

  • 2D to 3D Conversion: Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

  • Protonation and Tautomeric State: Determine the most likely protonation and tautomeric state at physiological pH. For our scaffold, the pyridazinone ring can exist in different tautomeric forms. Quantum mechanical calculations or specialized software can predict the most stable form.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Calculate partial atomic charges for the ligand. This is often done using quantum mechanical methods for higher accuracy.

Section 3: Predicting Binding: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function or binding energy.[15][16] It serves as the first computational filter to identify promising candidates.

G prep Receptor Preparation Clean PDB Add Hydrogens Assign Charges Ligand Preparation Generate 3D Structure Assign Charges Energy Minimize grid Grid Box Definition Define search space around binding site prep->grid dock Run Docking Algorithm explores poses (e.g., Lamarckian Genetic Algorithm) grid->dock analysis Analyze Results Binding Energy (kcal/mol) Pose Visualization (H-bonds, Hydrophobic contacts) dock->analysis

Caption: The molecular docking workflow.

Experimental Protocol: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source docking program.[17]

  • File Preparation: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock.[16]

  • Grid Box Definition: Define a 3D search space (the "grid box") around the active site of the receptor. For the GABA-A receptor, this would encompass the known GABA binding site at the interface between the α and β subunits.[10] The size of the box is critical: too small, and you might miss the correct binding pose; too large, and the search becomes computationally expensive and less accurate. A box of 25x25x25 Å is often a good starting point.[16]

  • Configuration File: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Execution: Run the Vina executable from the command line, providing the configuration file as input.

  • Results Analysis: Vina will output a set of predicted binding poses, ranked by their binding affinity scores in kcal/mol.[16] The lower (more negative) the score, the stronger the predicted binding. The top-ranked pose should be visually inspected using software like PyMOL or UCSF Chimera to analyze the specific interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) with the receptor's amino acid residues. This visual inspection is a self-validating step; the predicted interactions must be chemically sensible.

Section 4: Simulating Reality: Molecular Dynamics (MD)

While docking provides a static snapshot of binding, biological systems are dynamic. Molecular Dynamics (MD) simulations track the movements of every atom in the system over time, providing a much more realistic view of the ligand-receptor complex's stability and behavior.[18][19]

The Rationale for MD

An MD simulation allows us to:

  • Assess the stability of the docked pose. A ligand that is unstable in the binding pocket and dissociates during the simulation is unlikely to be a potent binder.

  • Observe conformational changes in both the ligand and the protein upon binding.

  • Calculate a more accurate binding free energy by averaging over multiple conformations.

G start Start with Docked Complex solvate Solvation (Add water box & ions) start->solvate minimize Energy Minimization (Remove steric clashes) solvate->minimize equilibrate Equilibration (Heat to 310K, Pressurize to 1 atm) minimize->equilibrate produce Production Run (Simulate for 100-200 ns) equilibrate->produce analyze Trajectory Analysis (RMSD, RMSF, Interaction Analysis) produce->analyze

Caption: The stages of a molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

GROMACS is a powerful and popular open-source software package for performing MD simulations.[20]

  • System Setup: Start with the best-ranked pose from molecular docking. Place the ligand-receptor complex in the center of a simulation box and fill the box with explicit water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.[20]

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any bad contacts between the protein, ligand, and water molecules.[21]

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K, to simulate human body temperature) and then adjust the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble. This equilibration phase ensures the system is stable before the production run.[21]

  • Production MD: Run the simulation for a significant period, typically 100-200 nanoseconds (ns), collecting the atomic coordinates at regular intervals (e.g., every 10 picoseconds). This generates the "trajectory" file.[20]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand is stably bound.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and rigid regions. High fluctuations in the binding site might indicate instability.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) observed in the docking pose.

Section 5: Abstracting Key Features: Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity.[22] A pharmacophore model derived from a stable binding pose can be used to screen large virtual libraries for novel compounds with different chemical scaffolds but the same essential features.[23][24]

Methodology: Structure-Based Pharmacophore Generation
  • Feature Identification: Using the stable ligand-receptor complex from the MD simulation, identify the key interaction points. For example, a hydrogen bond between the pyridazinone's carbonyl oxygen and a backbone NH group of a receptor residue would define a "Hydrogen Bond Acceptor" feature.

  • Model Generation: Abstract these features into a 3D model, defining the feature types and the distances between them. Software like LigandScout or Phase can automate this process.

  • Validation and Use: The generated pharmacophore can then be used as a 3D query to rapidly screen databases of millions of compounds, identifying those that fit the model and are therefore likely to bind to the target.[25]

Section 6: Predicting Drug-Likeness: ADMET Profiling

A potent compound is useless if it has poor pharmacokinetic properties or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is crucial to avoid costly late-stage failures.[26]

Key Parameters and Tools

Numerous free web-based tools, such as SwissADME and ADMETlab 2.0, provide reliable predictions for a wide range of properties.[27][28]

  • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors.

  • Pharmacokinetics:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.[25]

    • Excretion: Predicted clearance rate.

  • Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[26]

Data Presentation: ADMET Profile of a Hypothetical Derivative
PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight ( g/mol )350.4< 500Pass
LogP2.8-0.7 to +5.0Pass
H-Bond Donors1≤ 5Pass
H-Bond Acceptors4≤ 10Pass
BBB PermeantYes-Favorable for CNS target
CYP2D6 InhibitorNo-Low risk of drug-drug interactions
hERG InhibitorNo-Low risk of cardiotoxicity
Ames MutagenicityNo-Low risk of mutagenicity

This table provides a clear, at-a-glance summary of the compound's drug-like potential, allowing for direct comparison between different derivatives.

Conclusion: From Data to Decision

The in silico modeling of the this compound scaffold, when approached with scientific rigor, provides a powerful framework for accelerating drug discovery. By integrating molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction, researchers can build a comprehensive profile of their candidate compounds. This multi-faceted approach allows for the prioritization of molecules with the highest probability of success, thereby conserving resources and focusing experimental efforts where they are most needed. The ultimate goal of this workflow is not merely to generate data, but to provide actionable insights that guide the design of safer, more effective medicines.

References

  • Abdel-Maksoud, M. S., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

  • Chen, Y., & Du, Z. (2024). A Review on Applications of Computational Methods in Drug Screening and Design. PubMed Central. Available at: [Link]

  • RCSB Protein Data Bank. (2022). 7PBD: a1b3 GABA-A receptor + GABA. Available at: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Goya-Jorge, E., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available at: [Link]

  • ResearchGate. (2018). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Available at: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Available at: [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Available at: [Link]

  • Kaser, D., et al. (2022). Pharmacophore modeling in drug design. PubMed. Available at: [Link]

  • Shankara, S., & Sridhar, J. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol. Available at: [Link]

  • RCSB Protein Data Bank. (2018). 6D6T: Human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with GABA and flumazenil, conformation B. Available at: [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

  • ResearchGate. (2022). In-Silico and In-Vitro Screening of Novel Pyridazine Analogs as Muscle Relaxant Agent on Acetylcholine Muscarinic Receptor. Available at: [Link]

  • ResearchGate. (2023). Computational Methods in Drug Discovery and Development. Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]

  • SciSpace. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Available at: [Link]

  • Trade Science Inc. (2015). A Review on Computational Drug Designing and Discovery. Available at: [Link]

  • Ferrer-Sola, M., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PubMed Central. Available at: [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]

  • Compchems. (2022). Setting up a Molecular Dynamics simulation. Available at: [Link]

  • Wikipedia. (n.d.). GABAA receptor. Available at: [Link]

  • ResearchGate. (2018). Overview of typical CADD workflow. Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]

  • Taylor & Francis Online. (2021). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Available at: [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. Available at: [Link]

  • Frontier in Medical and Health Research. (2024). COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. Available at: [Link]

  • Scholars Research Library. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]

  • Dror, R. O., et al. (2012). Molecular dynamics simulation for all. PubMed Central. Available at: [Link]

  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PubMed Central. Available at: [Link]

  • Cilibrizzi, A., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central. Available at: [Link]

  • Haiba, M. E., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at: [Link]

  • Patsnap Synapse. (2024). What is pharmacophore modeling and its applications?. Available at: [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. Available at: [Link]

  • University of Catania. (n.d.). CADD Tutorial. Available at: [Link]

  • RCSB Protein Data Bank. (2023). 8BHQ: GABA-A receptor a5 homomer. Available at: [Link]

  • OAJ Materials and Devices. (2023). Computational Methods in Drug Discovery and Development. Available at: [Link]

  • VLS3D. (n.d.). ADMET predictions. Available at: [Link]

  • RSC Publishing. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. Available at: [Link]

  • ACS Publications. (2023). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Available at: [Link]

  • iGEM KU Leuven. (2023). Protocol for MD simulations. Available at: [Link]

  • Miller, P. S., & Aricescu, A. R. (2018). Structure of a human synaptic GABA-A receptor. PubMed Central. Available at: [Link]

  • Patsnap Synapse. (2024). What are computational methods in drug discovery?. Available at: [Link]

  • Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of Pyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone core, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive exploration of the therapeutic potential of pyridazinone derivatives, focusing on their interactions with key molecular targets implicated in a range of pathologies, including cardiovascular diseases, cancer, and inflammatory conditions.[3][4][5] We will delve into the structure-activity relationships, mechanisms of action, and the experimental validation of pyridazinone-based compounds as potent and selective modulators of these targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the pyridazinone scaffold in the design of novel therapeutic agents.

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Drug Discovery

The pyridazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, signifying its ability to bind to a variety of biological targets with high affinity.[2][6] This versatility stems from its unique electronic and structural features, including the presence of two adjacent nitrogen atoms and a carbonyl group, which can participate in various non-covalent interactions such as hydrogen bonding.[6] The ease of functionalization at multiple positions on the pyridazinone ring allows for the generation of large, structurally diverse libraries of compounds, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[5][7][8]

The therapeutic landscape of pyridazinone derivatives is vast, with compounds demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system agents.[1][9] This guide will systematically explore the key therapeutic targets that underpin these diverse pharmacological effects.

Key Therapeutic Targets of Pyridazinone Scaffolds

The biological activity of pyridazinone derivatives is intrinsically linked to their ability to modulate the function of specific proteins involved in disease pathogenesis. Here, we highlight some of the most extensively studied therapeutic targets.

Phosphodiesterases (PDEs): Modulating Cyclic Nucleotide Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10][11] Inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a variety of diseases.[12] Pyridazinone derivatives have been successfully developed as potent and selective inhibitors of several PDE isoforms, particularly PDE3, PDE4, and PDE5.[3][11]

  • PDE3 Inhibitors for Cardiovascular Diseases: Inhibition of PDE3, the cGMP-inhibited PDE, leads to increased intracellular cAMP levels, resulting in positive inotropic effects and vasodilation.[3][13] Pyridazinone-based compounds like Bemoradan have been investigated as cardiotonic agents for the treatment of congestive heart failure.[3] The development of these agents often involves targeting the catalytic domain of PDE3, with the pyridazinone scaffold serving as a key pharmacophore for interaction with the active site.

  • PDE4 Inhibitors for Inflammatory Diseases: PDE4 is the predominant isoenzyme in immune and airway cells, and its inhibition elevates cAMP levels, leading to the suppression of pro-inflammatory mediators.[10][14] Pyridazinone derivatives bearing an indole moiety have been identified as promising PDE4 inhibitors with anti-inflammatory properties, showing potential for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[10]

  • PDE5 Inhibitors for Vasodilation: PDE5 is a cGMP-specific enzyme, and its inhibition enhances the effects of nitric oxide (NO), leading to smooth muscle relaxation and vasodilation.[3][11] Pyrazolo[3,4-d]pyridazinone derivatives have demonstrated potent and selective inhibition of PDE5, with some compounds showing comparable activity to sildenafil.[3]

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates 5AMP 5'-AMP PDE->5AMP 5GMP 5'-GMP PDE->5GMP Cellular_Response Cellular Response (e.g., Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response PKG->Cellular_Response Pyridazinone_Inhibitor Pyridazinone Inhibitor Pyridazinone_Inhibitor->PDE Inhibits

Cyclooxygenases (COX): Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[15] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[5] However, non-selective COX inhibitors are associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 isoform.[15][16] The development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug discovery.[17][18]

Pyridazinone derivatives have emerged as a promising class of selective COX-2 inhibitors.[7][18][19] The pyridazinone scaffold can be readily modified to achieve high selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, thereby offering a potentially safer alternative to traditional NSAIDs.[16][17] For instance, the compound ABT-963, a vicinally disubstituted pyridazinone, has demonstrated excellent COX-2 selectivity and potent anti-inflammatory activity with improved gastric safety.[17]

Protein Kinases: A Key Target in Cancer Therapy

Protein kinases are critical regulators of cellular processes such as proliferation, differentiation, and survival.[20] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[21] The pyridazinone scaffold has been successfully employed in the design of inhibitors targeting various protein kinases.[3][22]

  • Tyrosine Kinase Inhibitors: Pyridazinone derivatives have shown inhibitory activity against several tyrosine kinases, including:

    • FER Tyrosine Kinase: Pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER kinase, which is implicated in cell migration and metastasis in breast cancer.[23][24][25]

    • c-Met Tyrosine Kinase: 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones have been identified as highly selective and potent inhibitors of c-Met, a kinase whose overactivation promotes tumorigenesis and metastasis.[21]

    • EGFR Kinase: Pyridazinone derivatives have been designed as inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key driver in several cancers.[26]

    • Fibroblast Growth Factor Receptor (FGFR): Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFR, which plays a crucial role in angiogenesis and cell proliferation.[3]

  • Other Kinase Targets: Pyridazino[4,5-b]indol-4-one derivatives have been investigated as potential inhibitors of the PI3K pathway, which is frequently overexpressed in human tumors.[27]

Tabular Summary of Key Therapeutic Targets and Representative Pyridazinone Derivatives

Therapeutic TargetDisease AreaRepresentative Pyridazinone Derivative(s)Key Findings
Phosphodiesterase 3 (PDE3)CardiovascularBemoradanPotent positive inotropic agent.[3]
Phosphodiesterase 4 (PDE4)Inflammatory4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-oneSelective PDE4B inhibitor with anti-inflammatory activity.[10]
Phosphodiesterase 5 (PDE5)CardiovascularPyrazolo[3,4-d]pyridazinonesPotent and selective inhibition of PDE5.[3]
Cyclooxygenase-2 (COX-2)InflammatoryABT-963Highly selective COX-2 inhibitor with improved gastric safety.[17]
FER Tyrosine KinaseCancerPyrido-pyridazinone derivativesPotent inhibitors of FER kinase with in vivo antitumor efficacy.[23][24]
c-Met Tyrosine KinaseCancer6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinonesHighly selective and potent c-Met inhibitors with antitumor activity.[21]
EGFR KinaseCancerPyridazinone derivatives 4a and 5dPotent inhibitors of both EGFRWT and EGFRT790M.[26]
FGFR KinaseCancerPyrazolo[3,4-d]pyridazinone derivativesPotent covalent inhibitors of FGFR.[3]
PI3 KinaseCancerPyridazino[4,5-b]indol-4-onesPotential lead inhibitors of the PI3K pathway.[27]

Experimental Protocols for Target Validation

The validation of pyridazinone derivatives as modulators of specific therapeutic targets requires a combination of in vitro and in vivo experimental approaches.

In Vitro Enzyme Inhibition Assays

Objective: To determine the potency and selectivity of pyridazinone derivatives against their target enzymes.

Methodology (Example: COX Inhibition Assay):

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl buffer containing necessary cofactors).

  • Compound Preparation: Dissolve pyridazinone derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the compounds.

  • Assay Procedure:

    • Add the enzyme, assay buffer, and the test compound or vehicle control to a microplate.

    • Pre-incubate the mixture for a specified time at a controlled temperature.

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Incubate for a defined period.

    • Stop the reaction.

    • Measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Pyridazinone Compound Synthesis and Characterization B Enzyme Inhibition Assays (e.g., COX, PDE, Kinase) A->B Determine Potency and Selectivity C Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Cytokine Release) A->C Assess Cellular Activity G Lead Optimization B->G C->G D Pharmacokinetic Studies (ADME) E Animal Models of Disease (e.g., Carrageenan-induced paw edema, Xenograft tumor models) D->E F Efficacy and Toxicity Evaluation E->F H Preclinical Development F->H G->A Iterative Design G->D Select Lead Candidates

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy of lead pyridazinone compounds in relevant animal models of disease.

Methodology (Example: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity):

  • Animal Model: Use a suitable rodent model (e.g., rats or mice).

  • Compound Administration: Administer the test compound or vehicle control orally or via another appropriate route at various doses.

  • Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of the test compound compared to the vehicle control group.

Future Directions and Conclusion

The pyridazinone scaffold continues to be a highly attractive starting point for the development of novel therapeutic agents.[2][28] Future research efforts will likely focus on:

  • Exploring New Therapeutic Targets: The versatility of the pyridazinone scaffold suggests that it may be effective against a wider range of targets than those currently identified.

  • Developing Dual-Target or Multi-Target Ligands: The ability to functionalize the pyridazinone ring at multiple positions opens up the possibility of designing single molecules that can modulate multiple targets simultaneously, which could be advantageous for treating complex diseases like cancer.[29][30]

  • Improving Drug-like Properties: Continued optimization of the pharmacokinetic and toxicological profiles of pyridazinone derivatives will be crucial for their successful translation into clinical candidates.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). Future Medicinal Chemistry.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2023).
  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. (2025). BioWorld Science.
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry.
  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
  • Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. (2010). Archiv der Pharmazie.
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). ACS Medicinal Chemistry Letters.
  • An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). Future Medicinal Chemistry.
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2017). Current Medicinal Chemistry.
  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. (2013). Mini-Reviews in Medicinal Chemistry.
  • Pyridazinones as selective cyclooxygenase-2 inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science.
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). ACS Medicinal Chemistry Letters.
  • Hassan, M. S. A., Ahmed, E. M., El‐Malah, A. A., & Kassab, A. E. (2022). Anti‐inflammatory activity of pyridazinones: A review. Archiv der Pharmazie.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science Publishers.
  • An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). Future Medicinal Chemistry.
  • Anti‐inflammatory activity of pyridazinones: A review. (2022). Semantic Scholar.
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2021). Current Medicinal Chemistry.
  • Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2023).
  • Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. (2016). Journal of Medicinal Chemistry.
  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). ACS Medicinal Chemistry Letters.
  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026).
  • Alghamdi, S., & Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2012). Scholars Research Library.
  • Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. (2016). European Journal of Medicinal Chemistry.
  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (2018). Mini-Reviews in Medicinal Chemistry.
  • Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simul
  • Several pyridazinone derivatives with cardiovascular activity devoid of C6-(aryl or heteroaryl) group. (2010).
  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. (2020). Molecules.
  • Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. (2021). Journal of Applied Organometallic Chemistry.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules.

Sources

An In-depth Technical Guide to the X-ray Crystallography of Pyridopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the single-crystal X-ray crystallography of pyridopyridazine derivatives. Eschewing a rigid template, this document is structured to logically flow from the foundational principles to advanced practical applications, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

The Significance of Pyridopyridazine Derivatives in Drug Discovery

Pyridopyridazine scaffolds are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their versatile structure allows for functionalization at various positions, making them attractive for the design and development of novel therapeutic agents.[1] Derivatives of pyridopyridazine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and analgesic properties.[1] The precise three-dimensional atomic arrangement of these molecules, which can be unequivocally determined by X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for designing more potent and selective drugs.

Foundational Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of a crystalline substance, including the precise location of atoms and the bond lengths and angles between them. The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in a crystal. When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, leading to a unique diffraction pattern of discrete spots.

The relationship between the spacing of the crystal lattice planes (d), the angle of incidence of the X-rays (θ), and the wavelength of the X-rays (λ) is described by Bragg's Law:

nλ = 2d sin(θ)

By systematically rotating the crystal and collecting the intensities and positions of the diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed. From this electron density map, the positions of the individual atoms can be determined, revealing the molecule's precise 3D structure.

The Crystallographic Workflow: From Synthesis to Structure Validation

The journey from a synthesized pyridopyridazine derivative to a fully validated crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The quality of the final structure is intrinsically linked to the quality of the initial crystals and the rigor of the data collection and analysis.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement cluster_validation Validation & Deposition Synthesis Synthesis of Pyridopyridazine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods, Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Deposition Deposition (e.g., CSD) Validation->Deposition

Caption: The workflow for X-ray crystallography of pyridopyridazine derivatives.

Synthesis and Purification of Pyridopyridazine Derivatives

The prerequisite for any successful crystallographic study is the synthesis of a pure compound. Numerous synthetic routes to pyridopyridazine derivatives have been reported, often involving cyclization reactions of appropriately substituted pyridine or pyridazine precursors.[2]

Exemplary Synthesis Protocol:

A common strategy involves the condensation of a substituted pyridine with a hydrazine derivative. For instance, a substituted 2-vinylpyridine can undergo a hetero-Diels-Alder cycloaddition with an electron-poor azo derivative to yield a tetrahydropyridopyridazine, which can then be oxidized to the aromatic pyridopyridazine.[2]

Crucial Consideration: Purity

Impurities can significantly hinder crystallization by disrupting the formation of a regular crystal lattice. Therefore, rigorous purification of the synthesized pyridopyridazine derivative is essential. Standard techniques include:

  • Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the solution.

  • Column Chromatography: Separating the desired compound from impurities based on their differential adsorption to a stationary phase.

The purity of the compound should be verified by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before proceeding to crystallization trials.

The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in the entire process. It is as much an art as it is a science, often requiring screening of numerous conditions. The goal is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal rather than the rapid precipitation of an amorphous solid or a multitude of small, unusable crystals.[3]

Common Crystallization Techniques for Pyridopyridazine Derivatives:

Technique Principle Typical Solvents Advantages Disadvantages
Slow Evaporation A nearly saturated solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration and leading to crystallization.[3]Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate[4][5]Simple to set up.Can sometimes lead to the formation of many small crystals.[6]
Vapor Diffusion A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant (an "anti-solvent" in which the compound is less soluble) in a sealed container. The precipitant vapor diffuses into the drop, gradually inducing crystallization.[7]Inner Vial: Good solvent (e.g., Dichloromethane, THF). Outer Vial: Anti-solvent (e.g., Hexane, Pentane, Diethyl Ether).[7]Excellent for small quantities of material; allows for fine control over the rate of supersaturation.[7]Requires careful selection of solvent/anti-solvent pairs.
Solvent/Anti-Solvent Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[4]Similar to vapor diffusion.Can produce high-quality crystals.The interface can be disturbed easily.

Field-Proven Insights for Crystallizing Pyridopyridazine Derivatives:

  • Solvent Choice is Key: The polarity of the solvent plays a crucial role. For many N-heterocyclic compounds, moderately polar solvents or binary mixtures have proven effective.[8]

  • Patience is a Virtue: High-quality crystals often grow slowly, over days or even weeks.[3] Avoid the temptation to rush the process by rapid cooling or fast evaporation.

  • Start with Small-Scale Screens: Before committing a large amount of your precious compound, perform small-scale crystallization trials in multi-well plates to screen a wide range of solvents and conditions.

  • Embrace Trial and Error: Crystallization is an empirical science. What works for one derivative may not work for another. Systematic screening of various parameters is often necessary.

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically flash-cooled to a low temperature (around 100 K) using a stream of liquid nitrogen to minimize radiation damage and thermal vibrations of the atoms, which results in a higher quality diffraction pattern.[4]

The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray spots. Modern diffractometers are equipped with sensitive area detectors (CCD or CMOS) that can collect a complete dataset in a matter of hours.[4]

Structure Solution and Refinement: From Data to a Molecular Model

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This step also involves applying various corrections, such as for absorption of X-rays by the crystal.[4]

Structure Solution: The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted spots are measured, their phases are lost. The phases are essential for calculating the electron density map. For small molecules like pyridopyridazine derivatives, the phase problem is typically solved using direct methods or the Patterson method. These computational techniques use statistical relationships between the intensities to derive initial phase estimates.

Structure Refinement: Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is an iterative process of adjusting the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other parameters to minimize the difference between the observed and calculated structure factors. The quality of the refinement is monitored by the R-factor, which is a measure of the agreement between the experimental data and the crystallographic model. A low R-factor (typically below 5% for small molecules) indicates a good fit.

Addressing Common Challenges in the Crystallography of N-Heterocycles

The crystallographic analysis of pyridopyridazine derivatives is not without its potential pitfalls. Being aware of these common challenges and knowing how to address them is a hallmark of an experienced crystallographer.

Crystallographic_Challenges cluster_problems Common Problems cluster_solutions Solutions & Strategies Disorder Disorder Atoms or molecules occupy multiple positions in the crystal lattice. Disorder_Refinement Disorder Refinement Model multiple conformations with partial occupancies. Use of programs like DSR can simplify this process. Disorder->Disorder_Refinement Address with Twinning Twinning Two or more crystal lattices are intergrown in a symmetrical manner. Twinning_Refinement Twinning Refinement Specialized software to deconvolute the diffraction patterns from the different twin domains. Twinning->Twinning_Refinement Address with Poor_Crystal_Quality Poor Crystal Quality Small, weakly diffracting, or malformed crystals. Recrystallization Recrystallization Re-optimize crystallization conditions (solvents, temperature, rate). Poor_Crystal_Quality->Recrystallization Address by

Caption: Common challenges in the crystallography of N-heterocycles and their solutions.

  • Disorder: This occurs when a molecule or a part of it occupies more than one position in the crystal lattice.[9] This is common for flexible side chains or solvent molecules. Disordered structures can be challenging to refine, but specialized refinement techniques can be employed to model the different conformations and their relative occupancies.[10]

  • Twinning: A twinned crystal is composed of two or more intergrown crystal lattices with a specific symmetrical relationship.[11] Twinning can complicate data processing and structure solution, but modern crystallographic software can often identify and account for twinning, allowing for a successful structure determination.[12]

  • Poor Crystal Quality: If the initial crystals are too small, weakly diffracting, or have other imperfections, it may be impossible to collect a high-quality dataset. In such cases, the only solution is to go back to the crystallization step and try to grow better crystals by systematically varying the conditions.

Structure Validation and Deposition: Ensuring Scientific Integrity

Before a crystal structure is published or used for further studies, it must be rigorously validated to ensure its quality and chemical reasonableness. This involves checking for:

  • Geometric Plausibility: Bond lengths, bond angles, and torsion angles should be within expected ranges for the types of atoms and bonding involved.

  • Consistency of Thermal Parameters: The anisotropic displacement parameters (which describe the thermal motion of the atoms) should be physically reasonable.

  • Absence of Unexplained Electron Density: The final difference electron density map should be largely featureless, indicating that all atoms have been correctly located.

Several software tools, such as PLATON and the IUCr's checkCIF service, are available to automate many of these validation checks.

Once a structure has been fully refined and validated, the crystallographic data, including the atomic coordinates and experimental details, should be deposited in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and organometallic crystal structures.[13] Deposition ensures that the data is preserved and accessible to other researchers. The data is typically submitted in the Crystallographic Information File (CIF) format.

Advanced Applications: Charge Density Analysis

Beyond the determination of the basic molecular structure, high-resolution X-ray diffraction data can be used for more advanced analyses, such as charge density analysis . This technique provides a detailed picture of the electron density distribution throughout the molecule, revealing subtle features of chemical bonding and intermolecular interactions.[14][15]

For pyridopyridazine derivatives, charge density analysis can be particularly insightful for:

  • Understanding Electronic Properties: Mapping the electron density distribution can help to rationalize the molecule's reactivity, polarity, and electrostatic potential, which are crucial for its interaction with biological targets.

  • Characterizing Intermolecular Interactions: It allows for a quantitative analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing and can be relevant to ligand-receptor binding.[16]

Conclusion

Single-crystal X-ray crystallography is an indispensable tool in the study of pyridopyridazine derivatives, providing unambiguous structural information that is vital for drug discovery and development. While the process can be challenging, a systematic and informed approach, from the initial synthesis and crystallization to the final structure refinement and validation, can lead to high-quality results. The insights gained from these crystallographic studies, particularly when augmented with advanced techniques like charge density analysis, provide a solid foundation for the rational design of new and improved therapeutic agents.

References

  • De N, et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. 2023;52(5):1836-1861. Available from: [Link].

  • Ibrahim M, et al. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. 2015;3(10):59-66. Available from: [Link].

  • Müller P. Growing Crystals. MIT OpenCourseWare. Available from: [Link].

  • Ducruix A, Giegé R, eds. Crystallization of Nucleic Acids and Proteins: A Practical Approach. Oxford University Press; 1999. Available from: [Link].

  • Al-Majid AM, et al. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. 2020;25(23):5729. Available from: [Link].

  • D'Arcy A, et al. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. 2014;70(Pt 1):2-15. Available from: [Link].

  • Spingler B, et al. Guide for crystallization. University of Zurich. Available from: [Link].

  • Thorimbert S, et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. 2022;3(4):306-327. Available from: [Link].

  • Aydin F, Kiraz AO. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. European Journal of Chemistry. 2021;12(2):162-171. Available from: [Link].

  • Caira MR, et al. Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules. 2005;10(3):360-366. Available from: [Link].

  • Linden A. Optimizing disordered crystal structures. Acta Crystallographica Section C: Structural Chemistry. 2023;C79:69-70. Available from: [Link].

  • Nespolo M, Aroyo MI. Twinning in chemical crystallography – a practical guide. Crystallography Reviews. 2016;22(3):158-202. Available from: [Link].

  • Coppens P. Chemical Applications of X-ray Charge-Density Analysis. Accounts of Chemical Research. 1992;25(7):321-327. Available from: [Link].

  • Liu X, et al. Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure. 2023;1271:134079. Available from: [Link].

  • Whittington BJ, et al. Chemical Applications of X-Ray Charge-Density Analysis. In: Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd; 2011. Available from: [Link].

  • Müller P. Towards a better understanding and improved refinement of disordered crystal structures. IUCrJ. 2021;8(Pt 3):319-320. Available from: [Link].

  • Braga D, et al. Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. Crystal Growth & Design. 2012;12(3):1187-1199. Available from: [Link].

  • Nespolo M, Ferraris G. Twinned crystals and how to describe them. Crystallography Reviews. 2004;10(3):163-207. Available from: [Link].

  • Watkin D. Twins. Chemical Crystallography, University of Oxford. Available from: [Link].

  • Hampton Research. Sitting Drop Vapor Diffusion. Available from: [Link].

  • Kratzert D. Disordered Structure Refinement. Wikipedia. Available from: [Link].

  • Whitten AE, et al. Modeling electron density distributions from X-ray diffraction to derive optical properties: Constrained wavefunction versus multipole refinement. The Journal of Chemical Physics. 2013;139(6):064111. Available from: [Link].

  • Ramachandran S. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available from: [Link].

  • El Bakri Y, et al. Unexpected synthesis of novel 2-pyrone derivatives: crystal structures, Hirshfeld surface analysis and computational studies. Journal of Biomolecular Structure and Dynamics. 2021;39(12):4378-4392. Available from: [Link].

  • Wikipedia. Crystal twinning. Available from: [Link].

  • University of Washington, Department of Chemistry. Disordered Refinement. Available from: [Link].

  • De La Torre G, et al. Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Molecules. 2022;27(18):5895. Available from: [Link].

  • Linden A. Optimizing disordered crystal structures. Acta Crystallographica Section C: Structural Chemistry. 2023;C79:69-70. Available from: [Link].

  • Guru Row TN. Mathematical methods for the analysis of charge densities from x-ray diffraction. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1982;91(5):385-397. Available from: [Link].

  • D'yakonov V. Twinning, Polymorphism, Polytypism, Pseudomorphism. Tulane University. Available from: [Link].

Sources

Methodological & Application

Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic framework, combining a piperidine and a pyridazinone ring, presents a unique three-dimensional architecture for the exploration of new chemical space. This application note provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers and scientists in organic synthesis and drug discovery. The presented synthetic route is a robust, multi-step process commencing from commercially available starting materials. Each step is accompanied by a detailed explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a five-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the initial formation of a pyridine-3,4-dicarboxylate ester, followed by the reduction of the aromatic pyridine ring to a saturated piperidine. To ensure the regioselectivity of the subsequent cyclization, the piperidine nitrogen is transiently protected. The core pyridazinone ring is then constructed via a classical cyclocondensation reaction with hydrazine. Finally, deprotection of the piperidine nitrogen furnishes the desired target molecule.

Synthetic_Workflow Start Pyridine-3,4-dicarboxylic Acid Step1 Step 1: Fischer Esterification Start->Step1 H₂SO₄, EtOH Intermediate1 Diethyl Pyridine-3,4-dicarboxylate Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation Intermediate1->Step2 H₂, Pd/C, Rh/C Intermediate2 Diethyl Piperidine-3,4-dicarboxylate Step2->Intermediate2 Step3 Step 3: N-Boc Protection Intermediate2->Step3 (Boc)₂O, Base Intermediate3 N-Boc-diethyl Piperidine- 3,4-dicarboxylate Step3->Intermediate3 Step4 Step 4: Cyclocondensation Intermediate3->Step4 N₂H₄·H₂O Intermediate4 N-Boc-5,6,7,8-tetrahydropyrido- [4,3-c]pyridazin-3(2H)-one Step4->Intermediate4 Step5 Step 5: Deprotection Intermediate4->Step5 Acid End 5,6,7,8-Tetrahydropyrido- [4,3-c]pyridazin-3(2H)-one Step5->End

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of Diethyl Pyridine-3,4-dicarboxylate (Intermediate 1)

Principle: This initial step involves a classic Fischer esterification of the commercially available pyridine-3,4-dicarboxylic acid. The reaction is catalyzed by a strong acid, typically sulfuric acid, in an excess of ethanol which also serves as the reactant and solvent. The equilibrium is driven towards the product by the removal of water or the use of a large excess of the alcohol.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Pyridine-3,4-dicarboxylic acid167.1210.0 g0.0598
Absolute Ethanol (EtOH)46.07150 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.085.0 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Ethyl Acetate (EtOAc)88.113 x 100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add pyridine-3,4-dicarboxylic acid (10.0 g, 0.0598 mol) and absolute ethanol (150 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5.0 mL) with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 300 mL of ice-water.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl pyridine-3,4-dicarboxylate as a pale yellow oil.

PART 2: Synthesis of Diethyl Piperidine-3,4-dicarboxylate (Intermediate 2)

Principle: The aromatic pyridine ring is reduced to a saturated piperidine ring via catalytic hydrogenation. This transformation is typically achieved under a hydrogen atmosphere using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a mixed catalyst system for enhanced activity.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Diethyl Pyridine-3,4-dicarboxylate223.2310.0 g0.0448
10% Palladium on Carbon (Pd/C)-1.0 g-
5% Rhodium on Carbon (Rh/C)-0.5 g-
Ethanol (EtOH) or Acetic Acid-100 mL-
Hydrogen Gas (H₂)2.02High Pressure-

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve diethyl pyridine-3,4-dicarboxylate (10.0 g, 0.0448 mol) in ethanol or acetic acid (100 mL).

  • Carefully add 10% Pd/C (1.0 g) and 5% Rh/C (0.5 g) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture at room temperature for 24-48 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain diethyl piperidine-3,4-dicarboxylate as a colorless oil. The product is often used in the next step without further purification.

PART 3: Synthesis of N-Boc-diethyl Piperidine-3,4-dicarboxylate (Intermediate 3)

Principle: The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in the subsequent cyclocondensation reaction. This is a standard protection strategy that is easily reversible under acidic conditions.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Diethyl Piperidine-3,4-dicarboxylate229.2810.0 g0.0436
Di-tert-butyl dicarbonate ((Boc)₂O)218.2510.5 g0.0481
Triethylamine (Et₃N) or Sodium Bicarbonate101.196.7 mL or 7.3 g0.0481
Dichloromethane (DCM) or Tetrahydrofuran (THF)-100 mL-

Procedure:

  • Dissolve diethyl piperidine-3,4-dicarboxylate (10.0 g, 0.0436 mol) in dichloromethane (100 mL).

  • Add triethylamine (6.7 mL, 0.0481 mol) or sodium bicarbonate (7.3 g, 0.086 mol) to the solution.

  • Add di-tert-butyl dicarbonate (10.5 g, 0.0481 mol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-Boc-diethyl piperidine-3,4-dicarboxylate is a viscous oil and can often be used directly in the next step. If necessary, it can be purified by column chromatography (silica gel, hexane/ethyl acetate).

PART 4: Synthesis of N-Boc-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (Intermediate 4)

Principle: The pyridazinone ring is formed through the cyclocondensation of the N-Boc protected diester with hydrazine hydrate. This reaction is a classical method for the formation of pyridazinone heterocycles from 1,4-dicarbonyl compounds or their equivalents.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Boc-diethyl Piperidine-3,4-dicarboxylate329.3910.0 g0.0304
Hydrazine Hydrate (N₂H₄·H₂O)50.061.8 mL0.0365
Ethanol (EtOH) or n-Butanol-100 mL-

Procedure:

  • Dissolve N-Boc-diethyl piperidine-3,4-dicarboxylate (10.0 g, 0.0304 mol) in ethanol (100 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.8 mL, 0.0365 mol) to the solution.

  • Heat the reaction mixture to reflux for 12-24 hours. Monitor the formation of the product by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, dichloromethane/methanol) to obtain N-Boc-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one as a solid.

PART 5: Synthesis of this compound (Final Product)

Principle: The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target molecule. Trifluoroacetic acid (TFA) in dichloromethane is a common and effective reagent for this deprotection.[3][4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Boc-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one267.315.0 g0.0187
Trifluoroacetic Acid (TFA)114.0210 mL-
Dichloromethane (DCM)84.9340 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-

Procedure:

  • Dissolve N-Boc-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (5.0 g, 0.0187 mol) in dichloromethane (40 mL).

  • Add trifluoroacetic acid (10 mL) to the solution at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a small amount of water and carefully neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a mixture of dichloromethane and isopropanol (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of solid compounds.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

  • Concentrated acids (sulfuric acid, trifluoroacetic acid) are corrosive and should be handled with caution.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

Conclusion

This application note provides a detailed and logical synthetic pathway for the preparation of this compound. By following these protocols, researchers can reliably synthesize this valuable heterocyclic scaffold for further investigation in various drug discovery and development programs.

References

  • Choy, J., Jaime, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Tetrahedron Letters, 49(48), 6775-6777.
  • Kappe, C. O. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855.
  • Sharma, G. V. M., et al. (2006). Boiling water-catalyzed neutral and selective N-Boc deprotection.
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Gawande, M. B., et al. (2013). Benign by design: catalyst-free in-water, on-water green chemical methodologies. Chemical Society Reviews, 42(8), 3371-3393.
  • Jávor, B., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
  • Al-Tel, T. H., et al. (2011). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. European Journal of Medicinal Chemistry, 46(9), 4386-4393.
  • D'Andrea, S. V., & Li, J. J. (Eds.). (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 1845-1896.
  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676.
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Szostak, M., & Szostak, R. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297.
  • Miller, D. D., et al. (2016). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 21(1), 108.

  • De Kimpe, N., et al. (2022).
  • Abdel-Aziz, A. A.-M., et al. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Journal of Molecular Structure, 1234, 130174.
  • Heravi, M. M., et al. (2015). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. RSC Advances, 5(2), 1105-1109.
  • Carpenter, J. M., & MacMillan, D. W. C. (2010). tert-Butyl Carbazate (N-Boc-Hydrazine). Encyclopedia of Reagents for Organic Synthesis.
  • Li, J. T., et al. (2004). Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2068-o2069.
  • Wang, Y., et al. (2013). Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o729.
  • Ghalem, W., et al. (2010). Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135.
  • S. S. V., et al. (2007). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(1), o222-o223.

Sources

Application Notes & Protocols: Characterizing 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one , a novel heterocyclic compound, in a suite of cell-based assays. Given its structural relationship to known inhibitors of DNA damage response pathways, we will proceed under the hypothesis that this compound may function as an inhibitor of Poly(ADP-ribose) Polymerase (PARP). This guide is structured as a logical, multi-stage workflow, designed to first establish baseline potency and target engagement, then to elucidate the downstream cellular mechanisms, and finally to explore more advanced applications. Each protocol is presented with an in-depth rationale, explaining the causal links between experimental design and the anticipated biological outcomes, ensuring a self-validating and scientifically rigorous approach to compound characterization.

Section 1: Compound Handling and Stock Preparation

Before initiating any cell-based assay, ensuring the integrity and accurate concentration of the test compound is paramount. Improper handling can lead to degradation, precipitation, or inaccurate dosing, invalidating downstream results.

1.1. Compound Properties

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
CAS Number Not broadly available; related structures exist[3]
Appearance Typically a solid; verify with supplier data sheet-
Solubility Predicted to be soluble in DMSO; sparingly soluble in aqueous media[4]

1.2. Protocol: Reconstitution and Aliquoting

  • Rationale: A concentrated primary stock in an appropriate solvent (typically DMSO for non-polar compounds) ensures stability and allows for accurate serial dilutions into aqueous cell culture media. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.

  • Procedure:

    • Preparation: Bring the vial of powdered this compound and a bottle of anhydrous, cell culture-grade DMSO (e.g., Sigma-Aldrich, Cat# D2650) to room temperature.

    • Calculation: To create a 10 mM primary stock, use the following formula: Volume of DMSO (μL) = (Mass of compound (mg) / 151.17 g/mol ) * 100,000

    • Reconstitution: Aseptically add the calculated volume of DMSO to the vial. Vortex vigorously for 2-5 minutes until the compound is fully dissolved. A brief sonication can be used if particulates remain.

    • Aliquoting & Storage: Dispense the 10 mM stock solution into small-volume, low-binding polypropylene tubes (e.g., 20 μL aliquots). Store immediately at -20°C or -80°C for long-term stability.

    • Working Solutions: For experiments, thaw a single aliquot. Prepare intermediate dilutions in cell culture media immediately before adding to cells. Crucial Insight: The final concentration of DMSO in the cell culture wells should be kept below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can induce cytotoxicity and confound results. Always include a vehicle control (media with the same final DMSO concentration) in every experiment.

Section 2: Primary Characterization - Potency & Target Engagement

The initial phase of characterization aims to answer two fundamental questions: At what concentration does the compound affect cell viability, and does it engage the hypothesized target (PARP)?

Assay: Cell Viability for IC₅₀ Determination
  • Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. By testing against a panel of cell lines, particularly those with known defects in DNA repair pathways (e.g., BRCA1/2-deficient), we can gather initial evidence for a synthetic lethal mechanism of action, a hallmark of PARP inhibitors.[5]

  • Protocol: MTT-Based Cell Viability Assay

    • Cell Seeding: Plate cancer cells (e.g., BRCA2-deficient Capan-1 and BRCA-proficient BxPC-3 pancreatic cancer cells) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Preparation: Prepare a 2X serial dilution of the compound in culture media, starting from a high concentration (e.g., 100 μM).

    • Treatment: Remove the old media from the cells and add 100 μL of the compound dilutions (or vehicle control) to the respective wells.

    • Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO₂.[6][7] This extended incubation allows for multiple cell doublings, making the effects of cell cycle arrest and apoptosis more pronounced.

    • MTT Addition: Add 10 μL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

    • Solubilization: Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C, or until all formazan crystals are dissolved.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

  • Expected Data & Interpretation:

Cell LineBRCA StatusExpected IC₅₀ (Hypothetical)Interpretation
Capan-1BRCA2-deficient~0.5 µMHigh sensitivity suggests a synthetic lethal interaction.
BxPC-3BRCA-proficient>10 µMLower sensitivity is consistent with PARP inhibitor activity.
MDA-MB-231BRCA-proficient~8 µMBaseline cytotoxicity in a triple-negative breast cancer model.
Assay: Cellular PARP Activity (PAR-Level Quantification)
  • Rationale: To confirm that the observed cytotoxicity is a direct result of PARP inhibition, it is essential to measure the activity of the enzyme in treated cells. PARP1 and PARP2, upon detecting DNA damage, synthesize chains of poly(ADP-ribose) (PAR).[9] An effective inhibitor will block this process, leading to a measurable decrease in cellular PAR levels.

  • Protocol: Chemiluminescent In-Cell ELISA for PAR

    • Cell Plating & Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a DNA damaging agent (e.g., 100 µM H₂O₂) for 10 minutes to robustly activate PARP, co-treating with various concentrations of this compound. Include a "no damage" control and a "damage + vehicle" control.

    • Fixing and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access.

    • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% BSA in PBS).

    • Primary Antibody Incubation: Incubate cells with a primary antibody specific for PAR (e.g., anti-PAR monoclonal antibody).

    • Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add a chemiluminescent HRP substrate and immediately measure the luminescent signal using a plate reader.[10]

    • Normalization: In a parallel plate, normalize the signal to cell number using a nuclear stain like DAPI or a total protein stain.

  • Workflow Diagram:

    G Workflow: Cellular PAR Level Assay A 1. Seed Cells in 96-well plate B 2. Co-treat with DNA Damaging Agent + Test Compound A->B C 3. Fix & Permeabilize Cells B->C D 4. Block Non-specific Sites C->D E 5. Incubate with Primary Ab (anti-PAR) D->E F 6. Incubate with Secondary Ab (HRP-conjugated) E->F G 7. Add Chemiluminescent Substrate F->G H 8. Read Luminescence G->H

    Caption: Experimental workflow for quantifying cellular PAR levels.

Section 3: Mechanistic Elucidation

With potency and target engagement confirmed, the next step is to understand how the compound leads to cell death. For PARP inhibitors, this typically involves disruptions to the cell cycle and the induction of apoptosis.

Assay: Cell Cycle Analysis
  • Rationale: PARP inhibitors prevent the repair of single-strand DNA breaks. When a cell enters S-phase, these unrepaired breaks are converted into toxic double-strand breaks at the replication fork. This damage triggers cell cycle checkpoints, typically leading to an accumulation of cells in the G2/M phase as the cell attempts to repair the damage before proceeding to mitosis.[11][12]

  • Protocol: Propidium Iodide Staining and Flow Cytometry

    • Treatment: Plate cells in 6-well plates and treat with the IC₅₀ and 5x IC₅₀ concentrations of the compound for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.

    • Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their structure. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[13][14] RNase A is critical to prevent PI from binding to double-stranded RNA, ensuring only DNA is stained.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Analysis: Analyze the samples on a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

  • Signaling Pathway Diagram:

    G cluster_0 S Phase cluster_1 G2/M Checkpoint SSB Single-Strand Break (SSB) ReplicationFork Replication Fork SSB->ReplicationFork collision PARP PARP Enzyme SSB->PARP activates DSB Double-Strand Break (DSB) ReplicationFork->DSB G2M_Arrest G2/M Arrest DSB->G2M_Arrest activates Apoptosis Apoptosis G2M_Arrest->Apoptosis can lead to PARPi TPP-32H (PARP Inhibitor) PARPi->PARP inhibits Repair SSB Repair PARP->Repair mediates

    Caption: Effect of PARP inhibition on the cell cycle.

Assay: Apoptosis Detection
  • Rationale: To confirm that the cell death observed in the viability assays is programmed and controlled (apoptosis), rather than uncontrolled necrosis. Apoptosis is characterized by specific morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane and eventual loss of membrane integrity.[15]

  • Protocol: Annexin V and Propidium Iodide (PI) Co-Staining

    • Treatment and Harvesting: Treat and harvest cells as described in the cell cycle protocol (Section 3.1, steps 1-2).

    • Washing: Wash cells once with cold PBS and once with 1X Annexin V Binding Buffer.[16] The binding of Annexin V to PS is calcium-dependent, making this specific buffer essential.

    • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative (PS is exposed, but the membrane is intact).

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (PS is exposed and membrane integrity is lost).[15]

  • Expected Data & Interpretation:

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control~95%<5%<1%
TPP-32H (IC₅₀)~50%~25%~25%
TPP-32H (5x IC₅₀)<10%~30%~60%

Section 4: Advanced Characterization - PARP Trapping

  • Rationale: Modern PARP inhibitors are understood to have a dual mechanism of action: catalytic inhibition and "PARP trapping." Trapping occurs when the inhibitor binds to PARP in a way that locks the enzyme onto the DNA at the site of a break. This PARP-DNA complex is a significant physical obstacle to DNA replication and repair, and the trapping efficiency of an inhibitor often correlates more strongly with its cytotoxicity than its catalytic inhibitory potency.[17][18]

  • Methodology Overview: Chromatin Fractionation and Western Blot

    • Principle: This technique separates cellular components, isolating the chromatin-bound proteins. By comparing the amount of PARP1 in the chromatin fraction of treated versus untreated cells, one can quantify the degree of trapping.

    • Brief Workflow:

      • Treat cells with the compound for a short duration (e.g., 4 hours).[19]

      • Lyse the cells in a hypotonic buffer to release cytoplasmic contents.

      • Pellet the nuclei and extract the soluble nuclear proteins.

      • The remaining pellet contains the chromatin. Resuspend this fraction in a lysis buffer and sonicate to shear DNA.

      • Quantify the protein concentration in the cytoplasmic, nucleoplasmic, and chromatin fractions.

      • Analyze equal protein amounts from the chromatin fraction by Western blot using an anti-PARP1 antibody. An increase in the PARP1 signal in the treated samples compared to the control indicates PARP trapping.

References

  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics.[Link]

  • The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. National Institutes of Health (NIH).[Link]

  • New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair. PubMed.[Link]

  • (PDF) The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. ResearchGate.[Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.[Link]

  • Cell death and cell cycle analysis by flow cytometry. A, Olaparib and... ResearchGate.[Link]

  • Olaparib-Induced Senescence Is Bypassed through G2–M Checkpoint Override in Olaparib-Resistant Prostate Cancer. AACR Journals.[Link]

  • PARP assay for inhibitors. BMG LABTECH.[Link]

  • PARP1 inhibitor olaparib (Lynparza) exerts synthetic lethal effect against ligase 4-deficient melanomas. PubMed Central.[Link]

  • PARP Assays. BPS Bioscience.[Link]

  • Talazoparib induces both DNA damage and apoptosis and is highly... ResearchGate.[Link]

  • (PDF) Olaparib-Resistant BRCA2 Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. ResearchGate.[Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.[Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH).[Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.[Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed.[Link]

  • Activation of apoptosis and PARP trapping is mitigated by knockdown of... ResearchGate.[Link]

  • Pyridazine – Knowledge and References. Taylor & Francis.[Link]

  • Apoptosis Assay Protocol | Technical Note 244. DeNovix.[Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.Unknown Source. (Link not available)
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.[Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.[Link]

  • The activity of pyrazolo[4,3-e][9][11][20]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][9][11][20]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PubMed Central.[Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed.[Link]

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. PubMed Central.[Link]

  • Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Cheméo.[Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central.[Link]

  • 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one. Crysdot.[Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a P. University of Chieti-Pescara.[Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed.[Link]

Sources

The Ascendancy of Tetrahydropyridopyrimidines in Oncology: A Senior Application Scientist's Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridopyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics. Its inherent structural rigidity, coupled with the versatility for substitution at multiple positions, provides a unique three-dimensional architecture that is highly amenable to potent and selective interactions with the ATP-binding pockets of various oncogenic kinases. This guide offers an in-depth exploration of the application of tetrahydropyridopyrimidines in cancer research, providing not only a conceptual framework but also detailed, field-proven protocols for their evaluation.

Part 1: The Tetrahydropyridopyrimidine Core: A Privileged Structure in Kinase Inhibition

The tetrahydropyridopyrimidine nucleus, a fused heterocyclic system, serves as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets. The conformational pre-organization of the tetrahydropyridopyrimidine core reduces the entropic penalty upon binding to a target protein, a key factor in achieving high-affinity interactions. Strategic modifications to this core have yielded potent inhibitors of several key players in cancer progression, including KRAS, Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Polo-like Kinase 1 (PLK1).

Caption: Core chemical structure of the tetrahydropyridopyrimidine scaffold with potential substitution points (R¹-R⁴).

Part 2: Targeting Oncogenic Drivers with Tetrahydropyridopyrimidine-Based Inhibitors

The true power of the tetrahydropyridopyrimidine scaffold lies in its adaptability. By judiciously modifying the peripheral chemical groups, researchers have successfully designed inhibitors that target distinct oncogenic signaling pathways with high potency and selectivity.

Irreversible Covalent Inhibition of KRAS-G12C

The KRAS oncogene, particularly the G12C mutation, has long been considered "undruggable." However, the discovery of a switch II pocket on the KRAS-G12C protein has opened new avenues for therapeutic intervention. A series of tetrahydropyridopyrimidines have been developed as irreversible covalent inhibitors that specifically target the mutant cysteine residue in KRAS-G12C.[1][2][3] These compounds form a covalent bond with the thiol group of cysteine-12, locking the KRAS protein in an inactive state and subsequently inhibiting downstream signaling through the MAPK and PI3K pathways.[1][4]

KRAS_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK SOS SOS RTK->SOS RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K SOS->RAS_GDP GEF activity MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation THPP_Inhibitor Tetrahydropyridopyrimidine KRAS-G12C Inhibitor THPP_Inhibitor->RAS_GTP Covalent Inhibition of G12C

Caption: The MAPK and PI3K signaling pathways downstream of RAS, and the point of intervention by tetrahydropyridopyrimidine-based KRAS-G12C inhibitors.

Modulating the Cell Cycle through CDK4/6 Inhibition

The cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle.[5] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[5] Pyrido[2,3-d]pyrimidin-7-one based compounds, a class that includes tetrahydropyridopyrimidines, have been developed as potent and selective inhibitors of CDK4/6.[6] These inhibitors bind to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein.[5][7] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[5]

CDK46_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylation Rb Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb pRb Rb_E2F->pRb pRb->E2F Release G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition THPP_Inhibitor Tetrahydropyridopyrimidine CDK4/6 Inhibitor THPP_Inhibitor->CDK46 Inhibition

Caption: The CDK4/6-Rb pathway controlling the G1-S cell cycle transition, and its inhibition by tetrahydropyridopyrimidine-based compounds.

Inducing Mitotic Arrest with PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is a master regulator of mitosis, playing crucial roles in centrosome maturation, spindle assembly, and cytokinesis.[8][9] Overexpression of PLK1 is common in many cancers and is often associated with poor prognosis.[9] Pyrimidine-based scaffolds have been explored for the development of PLK1 inhibitors.[10] These inhibitors typically act as ATP-competitive binders, occupying the active site of PLK1 and preventing the phosphorylation of its downstream substrates.[10] Inhibition of PLK1 leads to defects in mitotic progression, resulting in a G2/M phase arrest and subsequent apoptosis in cancer cells.[8][9][11]

PLK1_Signaling_Pathway G2_Phase G2 Phase PLK1_Activation PLK1 Activation G2_Phase->PLK1_Activation PLK1 Active PLK1 PLK1_Activation->PLK1 Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis Mitotic_Arrest Mitotic Arrest (G2/M) PLK1->Mitotic_Arrest Mitosis Successful Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Cytokinesis->Mitosis Apoptosis Apoptosis Mitotic_Arrest->Apoptosis THPP_Inhibitor Tetrahydropyridopyrimidine PLK1 Inhibitor THPP_Inhibitor->PLK1 Inhibition

Caption: The role of PLK1 in mitotic progression and the consequences of its inhibition by tetrahydropyridopyrimidine-based compounds.

Part 3: Quantitative Assessment of Tetrahydropyridopyrimidine Inhibitors

A critical aspect of drug discovery is the quantitative evaluation of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for tetrahydropyridopyrimidine-based inhibitors against various cancer cell lines.

Compound ClassTargetCancer Cell LineIC50 (nM)Reference
TetrahydropyridopyrimidineKRAS-G12CH358 (Lung)70[1]
TetrahydropyridopyrimidineKRAS-G12CMIA PaCa-2 (Pancreatic)48[5]
Pyrido[2,3-d]pyrimidineCDK4/Cyclin D1- (Biochemical)11[5]
Pyrido[2,3-d]pyrimidineCDK6/Cyclin D3- (Biochemical)16[5]
Tetrahydropyrimidine-K562 (Leukemia)10,650[12]
Tetrahydropyrimidine-MDA-MB-231 (Breast)9,200[12]
ThienopyrimidinePLK1- (Biochemical)<10 (General Class)

Note: IC50 values can vary depending on the specific assay conditions and the cell line used. The data presented here are representative values from preclinical studies.

Part 4: Experimental Protocols for the Evaluation of Tetrahydropyridopyrimidine-Based Inhibitors

The following protocols provide detailed, step-by-step methodologies for the in vitro and in vivo evaluation of tetrahydropyridopyrimidine compounds. These protocols are designed to be self-validating, with integrated controls and clear endpoints.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Cell_Viability Cell Viability (MTT) In_Vitro_Assays->Cell_Viability Mechanism_of_Action Mechanism of Action In_Vitro_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Promising Candidates Western_Blot Western Blot Mechanism_of_Action->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Xenograft_Model Xenograft Model In_Vivo_Studies->Xenograft_Model Efficacy_Toxicity Efficacy & Toxicity Xenograft_Model->Efficacy_Toxicity Data_Analysis Data Analysis & Interpretation Efficacy_Toxicity->Data_Analysis

Caption: A general experimental workflow for the preclinical evaluation of tetrahydropyridopyrimidine-based anticancer compounds.

Protocol: Cell Viability MTT Assay

Objective: To determine the cytotoxic effect of tetrahydropyridopyrimidine compounds on cancer cell lines and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Tetrahydropyridopyrimidine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the tetrahydropyridopyrimidine compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to completely dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of tetrahydropyridopyrimidine compounds on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Tetrahydropyridopyrimidine compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the tetrahydropyridopyrimidine compound at its IC50 or other relevant concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Western Blotting for Pathway Analysis

Objective: To investigate the effect of tetrahydropyridopyrimidine compounds on the phosphorylation status and expression levels of key proteins in a specific signaling pathway (e.g., KRAS, CDK4/6, or PLK1 pathways).

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

  • Cancer cell lines

  • Tetrahydropyridopyrimidine compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Rb, anti-Rb, anti-phospho-Histone H3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the tetrahydropyridopyrimidine compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy and tolerability of tetrahydropyridopyrimidine compounds in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Brief Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the tetrahydropyridopyrimidine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period. Tumors are then excised and weighed.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Part 5: Conclusion and Future Directions

The tetrahydropyridopyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel anticancer agents. The successful targeting of previously intractable proteins like KRAS-G12C underscores the potential of this chemical class. Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects, exploring novel combinations with other therapeutic modalities to overcome resistance, and expanding the repertoire of oncogenic kinases that can be effectively targeted by this privileged scaffold. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of tetrahydropyridopyrimidines in the ongoing fight against cancer.

References

  • Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I. PubMed. [Link]

  • One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Publishing. [Link]

  • Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I | Request PDF. ResearchGate. [Link]

  • CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions. PubMed Central. [Link]

  • Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. MDPI. [Link]

  • The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo. PubMed Central. [Link]

  • The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo. PubMed. [Link]

  • Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. PubMed Central. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications. [Link]

  • PLK1 inhibition induces DNA damage with subsequent mitotic arrest A... - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]

  • Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma. PubMed Central. [Link]

  • The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo. Frontiers. [Link]

  • Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. PubMed. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PubMed. [Link]

  • Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. PubMed. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. ResearchGate. [Link]

  • Retinoblastoma Expression and Targeting by CDK4/6 Inhibitors in Small Cell Lung Cancer. AACR Publications. [Link]

  • Inhibitory concentration and cell type. Bar graph of IC50 values (nM)... - ResearchGate. ResearchGate. [Link]

  • PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells. Spandidos Publications. [Link]

  • Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. PubMed. [Link]

  • CDK4/6 Inhibitors Sensitize Rb-positive Sarcoma Cells to Wee1 Kinase Inhibition through Reversible Cell-Cycle Arrest. AACR Journals. [Link]

  • CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. PubMed Central. [Link]

  • The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. MDPI. [Link]

  • CDK4/6 phosphorylation is essential for TRIM28-mediated degradation of... | Download Scientific Diagram. ResearchGate. [Link]

  • The Acquired Vulnerability Caused by CDK4/6 Inhibition Promotes Drug Synergism Between Oxaliplatin and Palbociclib in Cholangiocarcinoma. Frontiers. [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Nature. [Link]

  • IC50s of chemotherapeutic agents in breast cancer cells (mean ± SE). ResearchGate. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. NIH. [Link]

  • Table 2 IC 50 values of colon cancer cell lines treated with Ox alone... - ResearchGate. ResearchGate. [Link]

  • lines ic50 values: Topics by Science.gov. Science.gov. [Link]

  • IC 50 values of cytotoxicity of synthesized compounds in human colon... - ResearchGate. ResearchGate. [Link]

  • PLK1i cooperates with Aurora kinase inhibitors to induce mitotic arrest... - ResearchGate. ResearchGate. [Link]

  • Developing an Immunofluorescence Assay for Detecting Rb and phospho-Rb on Circulating Tumor Cells in Breast Cancer. University of Texas MD Anderson Cancer Center. [Link]

  • IC 50 values of colorectal cancer (CRC) cell lines. Calculations were... - ResearchGate. ResearchGate. [Link]

  • CDK4/6 inhibitors: a brief overview and prospective research directions. PubMed Central. [Link]

  • Chemical structure of ATP-competitive CDK 4/6 selective inhibitors in clinical trials.. ResearchGate. [Link]

  • The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. PubMed. [Link]

  • Chemical structures for the approved CDK4/6 inhibitors (palbociclib,... - ResearchGate. ResearchGate. [Link]

  • Plk1 inhibition delays mitotic entry revealing prophase-specific changes to the phosphoproteome. bioRxiv. [Link]

  • Plk1 inhibition leads to transient mitotic arrest followed by DNA... - ResearchGate. ResearchGate. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]

  • CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. AACR. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

Sources

Application Notes and Protocols for 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one as a PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one as a selective Phosphodiesterase 4 (PDE4) inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to characterize this and similar pyridazinone-based compounds.

Introduction: Targeting PDE4 for Therapeutic Intervention

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways.[1][2] Specifically, PDE4 hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), thereby attenuating its signaling cascade.[1][3][4] The PDE4 family is predominantly expressed in immune and central nervous system cells, making it a key regulator of inflammation and neuronal processes.[1][5] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors.[3][6] This cascade ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[3][6]

The therapeutic potential of PDE4 inhibitors is vast, with applications in a range of inflammatory and neurological disorders.[2][5][7] Approved drugs such as roflumilast, apremilast, and crisaborole have demonstrated the clinical utility of targeting PDE4 in conditions like chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[5][7] The pyridazinone scaffold has emerged as a promising chemical class for the development of novel PDE4 inhibitors.[8][9] The compound this compound belongs to this class and warrants thorough investigation for its potential as a selective PDE4 inhibitor.

Mechanism of Action: The PDE4 Inhibition Pathway

The primary mechanism of action for PDE4 inhibitors is the elevation of intracellular cAMP levels.[10] This is achieved by blocking the catalytic site of the PDE4 enzyme, preventing the degradation of cAMP to AMP.[1] The resulting increase in cAMP concentration has broad anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines like TNF-α and various interleukins.[3]

PDE4_Pathway GPCR GPCR Activation (e.g., by hormones, neurotransmitters) AC Adenylate Cyclase (AC) GPCR->AC Stimulates cAMP cAMP (Cyclic Adenosine Monophosphate) AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes Inhibitor 5,6,7,8-Tetrahydropyrido [4,3-c]pyridazin-3(2H)-one Inhibitor->PDE4 Inhibits CREB CREB Activation & Gene Transcription PKA->CREB Inflammation Suppression of Pro-inflammatory Mediators (e.g., TNF-α, IL-2, IL-12) PKA->Inflammation

Caption: PDE4 Signaling Pathway and Point of Inhibition.

Protocol 1: Synthesis of this compound

The following is a plausible multi-step synthetic route for the target compound, adapted from established methods for similar pyridazinone and tetrahydropyridine structures.[11][12][13]

Synthesis_Workflow start Commercially Available Starting Materials step1 Step 1: Formation of Piperidin-4-one Intermediate start->step1 step2 Step 2: Gewald Reaction step1->step2 step3 Step 3: Pyridazine Ring Formation step2->step3 step4 Step 4: Final Cyclization & Purification step3->step4 product 5,6,7,8-Tetrahydropyrido [4,3-c]pyridazin-3(2H)-one step4->product InVivo_Workflow cluster_pre Pre-Treatment Phase cluster_challenge Inflammatory Challenge cluster_post Post-Treatment Analysis acclimatize Animal Acclimatization dosing Compound/Vehicle Administration acclimatize->dosing lps LPS Instillation (Intranasal) dosing->lps euthanasia Euthanasia & Sample Collection (BAL, Lung) lps->euthanasia analysis Cell Counts, Cytokine ELISA, Histopathology euthanasia->analysis

Sources

Investigating the Anti-inflammatory Effects of Pyridazinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-inflammatory agents. These derivatives often exhibit potent and selective inhibition of key inflammatory mediators with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This comprehensive guide provides an in-depth overview of the mechanisms of action of pyridazinone derivatives and detailed protocols for their preclinical evaluation. We will explore their role as selective COX-2 inhibitors and modulators of critical inflammatory signaling pathways, including NF-κB and MAPK, as well as their emerging role in targeting the NLRP3 inflammasome. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively investigate the anti-inflammatory properties of this promising class of compounds.

Introduction: The Rationale for Pyridazinone Derivatives in Inflammation Research

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a crucial component of the innate immune response, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzymatic player in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for physiological functions such as maintaining gastric mucosal integrity. In contrast, COX-2 is typically induced by pro-inflammatory stimuli and is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2][3]

Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, which accounts for their therapeutic efficacy as well as their well-documented gastrointestinal side effects.[2] This has driven the development of selective COX-2 inhibitors. Pyridazinone derivatives have shown considerable promise in this area, with numerous studies demonstrating their potent and selective inhibition of COX-2.[3][4][5] The structural flexibility of the pyridazinone core allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.[6]

Beyond COX-2 inhibition, emerging research has revealed that pyridazinone derivatives can modulate other critical inflammatory pathways. These include the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the modulation of intracellular signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][7] More recently, pyridazinone-based compounds have been identified as potent inhibitors of the NLRP3 inflammasome, a multi-protein complex implicated in the pathogenesis of a wide range of inflammatory diseases.[8][9][10]

This guide will provide a detailed examination of these mechanisms and present robust protocols for evaluating the anti-inflammatory potential of pyridazinone derivatives in both in vitro and in vivo models.

Key Molecular Targets and Signaling Pathways

A thorough understanding of the molecular targets and signaling pathways modulated by pyridazinone derivatives is essential for their rational design and development.

Cyclooxygenase-2 (COX-2) Inhibition

The selective inhibition of COX-2 is a primary mechanism of action for many anti-inflammatory pyridazinone derivatives. Molecular docking studies have revealed that the structural features of these compounds allow them to fit snugly into the active site of the COX-2 enzyme, often interacting with key amino acid residues that differ from those in the COX-1 active site, thereby conferring selectivity.[11] This selective inhibition blocks the production of pro-inflammatory prostaglandins, leading to a reduction in inflammation and pain.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[12][13][14] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated in immune cells such as macrophages, leading to the transcription and release of a plethora of inflammatory mediators, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[3][15][16] Pyridazinone derivatives have been shown to interfere with these pathways, often by inhibiting the phosphorylation of key signaling proteins like p38, ERK, and JNK in the MAPK cascade, and by preventing the degradation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm.[5][16]

Inflammatory Signaling Pathways Figure 1: Key Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK MAP2K MAP2K MAP3K->MAP2K MAPK p38, JNK, ERK MAP2K->MAPK Nucleus Nucleus MAPK->Nucleus IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines COX2 COX-2 Nucleus->COX2 PGs Prostaglandins COX2->PGs Pyridazinone Pyridazinone Derivatives Pyridazinone->MAPK Pyridazinone->IKK Pyridazinone->COX2

Caption: Key Inflammatory Signaling Pathways Modulated by Pyridazinone Derivatives.

The NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[17] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders.[8][9][10] Several small molecule inhibitors of the NLRP3 inflammasome have been developed, and recent studies have identified pyridazinone derivatives as a promising new class of NLRP3 inhibitors.[18] These compounds can directly bind to the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[8][9]

NLRP3 Inflammasome Activation Figure 2: NLRP3 Inflammasome Activation and Inhibition Signal1 Signal 1 (e.g., LPS) TLR TLR Signal1->TLR NFkB_activation NF-κB Activation TLR->NFkB_activation pro_IL1b pro-IL-1β NFkB_activation->pro_IL1b NLRP3_gene NLRP3 NFkB_activation->NLRP3_gene IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein Signal2 Signal 2 (e.g., ATP, nigericin) Signal2->NLRP3_protein activates ASC ASC NLRP3_protein->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits ASC->Inflammasome pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates Caspase1->pro_IL1b cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis Pyridazinone Pyridazinone Derivatives Pyridazinone->NLRP3_protein

Caption: NLRP3 Inflammasome Activation and Inhibition by Pyridazinone Derivatives.

In Vitro Evaluation: Protocols and Methodologies

In vitro assays are indispensable for the initial screening and characterization of the anti-inflammatory activity of pyridazinone derivatives.

Cell-Based Assay for Pro-inflammatory Cytokine Production

This protocol describes a widely used method to assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The murine macrophage cell line RAW 264.7 is a common and robust model for this purpose.[16][19]

Experimental Workflow:

In Vitro Cytokine Assay Workflow Figure 3: In Vitro Cytokine Production Assay Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight pretreat Pre-treat with Pyridazinone Derivative or Vehicle incubate_overnight->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant elisa Measure TNF-α and IL-6 by ELISA collect_supernatant->elisa end End elisa->end InVivo_Paw_Edema_Workflow Figure 4: In Vivo Carrageenan-Induced Paw Edema Workflow start Start acclimatize Acclimatize Rats start->acclimatize fast Fast overnight acclimatize->fast baseline_measure Measure baseline paw volume fast->baseline_measure administer_compound Administer Pyridazinone Derivative, Vehicle, or Positive Control baseline_measure->administer_compound wait_30_60_min Wait 30-60 min administer_compound->wait_30_60_min induce_edema Induce edema with carrageenan injection wait_30_60_min->induce_edema measure_volume Measure paw volume at 1, 2, 3, 4, 5 hours induce_edema->measure_volume calculate_inhibition Calculate % inhibition of edema measure_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.

Detailed Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin or celecoxib), and groups treated with different doses of the pyridazinone derivative. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection. [6][20]3. Baseline Measurement: Before administering the compounds, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat. [4]5. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [4]6. Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Baseline paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
Pyridazinone Y 100.52 ± 0.05*38.8
300.31 ± 0.04 63.5
Indomethacin 100.35 ± 0.0458.8

*Table 2: Example data for the anti-inflammatory effect of a pyridazinone derivative in the carrageenan-induced paw edema model in rats. Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle control group.

Conclusion and Future Directions

The pyridazinone scaffold represents a highly versatile and promising platform for the discovery of novel anti-inflammatory agents. Their ability to selectively inhibit COX-2, modulate key inflammatory signaling pathways like NF-κB and MAPK, and more recently, to inhibit the NLRP3 inflammasome, underscores their therapeutic potential. The detailed protocols provided in this guide offer a robust framework for the preclinical evaluation of these compounds.

Future research in this area should focus on further elucidating the intricate mechanisms of action of pyridazinone derivatives, including the identification of novel molecular targets. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds. Furthermore, the evaluation of promising candidates in more chronic and disease-relevant animal models of inflammation will be essential for their translation into clinical practice.

References

  • Coll, R. C., Robertson, A. A., Chae, J. J., Higgins, S. C., Muñoz-Planillo, R., Inserra, M. C., ... & O'Neill, L. A. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature medicine, 21(3), 248-255. [Link]

  • Jiang, H., He, H., Chen, Y., Huang, W., Cheng, J., Ye, J., ... & Tao, J. (2020). Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases. European journal of medicinal chemistry, 185, 111822. [Link]

  • Hassan, M. H., Abouzid, K. M., & Bekhit, A. A. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic chemistry, 147, 107623. [Link]

  • Dong, C., Davis, R. J., & Flavell, R. A. (2002). MAP kinases in the immune response. Annual review of immunology, 20(1), 55-72. [Link]

  • Zahid, A., Li, B., & Kombe, A. J. K. (2019). NLRP3 inflammasome and its inhibitors: a review. Frontiers in immunology, 10, 2684. [Link]

  • Guo, H., Callaway, J. B., & Ting, J. P. Y. (2015). Inflammasomes: mechanism of action, role in disease, and therapeutics. Nature medicine, 21(7), 677-687. [Link]

  • Wall, M. J., Ross, J. P., & Martin, S. F. (2022). Characterization of a small molecule inhibitor of the NLRP3 inflammasome and its potential use for acute lung injury. ACS medicinal chemistry letters, 13(6), 943-949. [Link]

  • Kim, B. H., & Lee, J. Y. (2002). Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line. Journal of cellular biochemistry, 86(1), 1-11. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]

  • Weigert, A., & Brüne, B. (2022). NF-κB in monocytes and macrophages–an inflammatory master regulator in multitalented immune cells. Frontiers in Immunology, 13, 965251. [Link]

  • JoVE. (2023). MAPK Signaling Cascades. Journal of Visualized Experiments. [Link]

  • Sica, A., & Mantovani, A. (2012). Macrophage plasticity and polarization: in vivo veritas. The Journal of clinical investigation, 122(3), 787-795. [Link]

  • Wang, C., Deng, L., & Hong, M. (2024). Function and inhibition of P38 MAP kinase signaling: Targeting multiple inflammation diseases. Journal of Inflammation Research, 17, 1-16. [Link]

  • Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and molecular biology reviews, 68(2), 320-344. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, F. M., ... & Al-Obaid, A. M. (2020). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC advances, 10(25), 14758-14771. [Link]

  • Al-Ghorbani, M., El-Gamal, M. I., & Anbar, H. S. (2022). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Molecules, 27(11), 3469. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Ansari, M. F., & Al-Omary, F. A. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2056. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? [Link]

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Kim, K. M., Lee, D. S., Park, S. J., Lee, J. Y., & Kim, Y. C. (2020). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 25(19), 4479. [Link]

  • Wilson, J. L., & May, M. J. (2016). Manipulating the NF-κB pathway in macrophages using mannosylated siRNA-containing nanoparticles. International journal of nanomedicine, 11, 2413. [Link]

  • Silva, A. R., Moreira-Souza, A. C., & Cunha, T. M. (2019). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Molecules, 24(18), 3349. [Link]

  • Kim, S. R., Kim, H. J., & Kim, J. H. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC complementary medicine and therapies, 20(1), 1-10. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Zhang, Y., & Wang, L. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 21(10), 1386. [Link]

  • El-Sayed, M. A. A., & El-Sabbagh, O. I. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. International Journal of Molecular Sciences, 25(18), 9909. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Inflammation protocols (pp. 115-121). Humana Press, Totowa, NJ. [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced paw edema in the rat and mouse. Current protocols in pharmacology, 25(1), 5-4. [Link]

  • ResearchGate. (n.d.). The production of TNF-α and IL-6. Raw 264.7 cells were stimulated with... [Link]

Sources

Introduction: The Pyridazinone Scaffold as a Privileged Motif in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Pyridazinone-Based Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2] The pursuit of potent and selective kinase inhibitors has become a cornerstone of modern drug discovery.

Within the vast chemical space explored, the pyridazinone core has emerged as a "privileged scaffold."[3][4] This heterocyclic motif is frequently found in potent kinase inhibitors due to its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key anchoring point for many inhibitors.[3] Its structure allows for strategic chemical modifications at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5]

This guide provides an in-depth overview of the development pipeline for pyridazinone-based kinase inhibitors, from initial synthesis and biochemical characterization to cellular evaluation. It is designed for researchers, medicinal chemists, and drug development professionals, offering both the "why" and the "how" with field-proven insights and detailed, validated protocols.

Section 1: Design and Synthesis of Pyridazinone-Based Inhibitors

The foundation of any inhibitor discovery program lies in the strategic synthesis of a diverse chemical library. The pyridazinone scaffold is amenable to robust and high-throughput synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.

Core Structure-Activity Relationships (SAR)

The pyridazinone core presents several "exit vectors" where chemical modifications can dramatically influence biological activity. Understanding these relationships is crucial for rational inhibitor design.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Substrate Substrate Protein RTK->Substrate Phosphorylates Inhibitor Pyridazinone Inhibitor Inhibitor->RTK Blocks ATP Site pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Sources

Use of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one in cardiovascular research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: The Pyridazinone Scaffold in Cardiovascular Research

A Senior Application Scientist's Guide to Investigating 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one and its Analogs

Disclaimer: Direct experimental data on this compound in cardiovascular research is not extensively available in the public domain as of the last update of this document. This guide is therefore structured to provide a comprehensive framework based on the well-established cardiovascular activities of the broader pyridazin-3(2H)-one chemical family. The principles, mechanisms, and protocols detailed herein are derived from extensive research on analogous compounds and are intended to serve as a robust starting point for the investigation of novel derivatives like this compound.

Introduction: The Pyridazinone Core - A "Wonder Nucleus" in Cardiovascular Drug Discovery

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Within the realm of cardiovascular research, this heterocyclic core is a cornerstone in the development of agents with positive inotropic (contractility-enhancing), vasodilatory (blood vessel-relaxing), and antihypertensive (blood pressure-lowering) properties.[1][3] Numerous derivatives have been investigated, with some reaching clinical trials, for the management of conditions like congestive heart failure and hypertension.[1][4]

The therapeutic potential of pyridazinone-based compounds stems from their ability to modulate key signaling pathways that regulate cardiovascular function. This guide will elucidate these mechanisms and provide detailed protocols for researchers to assess the cardiovascular effects of novel pyridazinone derivatives.

Key Mechanisms of Action in the Cardiovascular System

The cardiovascular effects of pyridazinone derivatives are primarily attributed to three main mechanisms of action. A novel compound such as this compound could potentially act through one or a combination of these pathways.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cardiovascular cells.[5] Inhibition of PDEs leads to an accumulation of these cyclic nucleotides, resulting in:

  • In Cardiomyocytes (Heart Muscle Cells): Increased cAMP levels enhance calcium influx, leading to a positive inotropic effect (stronger heart contractions).

  • In Vascular Smooth Muscle Cells (VSMCs): Increased cAMP and cGMP levels promote smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure.[5]

Many pyridazinone analogs are potent inhibitors of PDE-III, found in cardiac muscle, and PDE-5, prevalent in vascular smooth muscle.[5][6] For instance, certain 4,5-dihydropyridazinones exhibit strong inhibitory effects on cardiac PDE-III.[5]

PDE_Inhibition cluster_vsmooth Vascular Smooth Muscle Cell cluster_drug GC Guanylate Cyclase cGMP cGMP GC->cGMP NO GTP GTP PDE5 PDE-5 cGMP->PDE5 Relaxation Vasodilation cGMP->Relaxation GMP GMP PDE5->GMP Pyridazinone Pyridazinone Derivative Pyridazinone->PDE5 Inhibits caption Mechanism of Vasodilation via PDE-5 Inhibition. Vasodilation_Workflow A Aorta Isolation & Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability Check (PE then ACh) C->D E Pre-contraction with Phenylephrine (PE) D->E F Cumulative Addition of Test Compound E->F G Data Acquisition & Analysis (EC50) F->G caption Workflow for In Vitro Vasodilation Assay.

Workflow for In Vitro Vasodilation Assay.
In Vivo Evaluation of Antihypertensive Activity

The tail-cuff method is a non-invasive technique to measure blood pressure in rodents and is suitable for screening the antihypertensive effects of novel compounds. [7][8] Objective: To assess the ability of a test compound to lower blood pressure in a hypertensive animal model.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats in which hypertension has been induced (e.g., with methylprednisolone acetate). [9]* Non-invasive blood pressure measurement system (tail-cuff method).

  • Test compound and vehicle.

  • Standard antihypertensive drug (e.g., hydralazine).

Protocol:

  • Animal Acclimatization: Acclimate the rats to the restraining device and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations. [9]2. Baseline Measurement: Record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal.

  • Compound Administration:

    • Divide the animals into groups: Vehicle control, Test compound (at various doses), and Positive control (standard drug).

    • Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Blood Pressure Monitoring: Measure SBP, DBP, and HR at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, 240 minutes).

  • Data Analysis:

    • Calculate the change in blood pressure from the baseline for each group at each time point.

    • Compare the effects of the test compound with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA). [7] Table 1: Representative Data from In Vivo Antihypertensive Study

Treatment Group (Dose)Time Post-Administration (min)Mean Arterial Pressure (mmHg) Change from Baseline
Vehicle 60-2.5 ± 1.8
120-3.1 ± 2.0
Hydralazine (5 mg/kg) 60-25.8 ± 3.5
120-30.2 ± 4.1
Test Compound (10 mg/kg) 60-15.4 ± 2.9
120-22.7 ± 3.3
Test Compound (20 mg/kg) 60-28.1 ± 3.8
120-35.6 ± 4.5
*Data are hypothetical and presented as mean ± SEM. *p < 0.05 compared to vehicle.
PDE Inhibition Assay

Commercially available kits are the most straightforward way to screen for PDE inhibitory activity. These assays typically measure the amount of nucleotide (cAMP or cGMP) remaining after incubation with a PDE enzyme and the test compound.

Objective: To determine the IC50 of a test compound against specific PDE isoforms (e.g., PDE-III, PDE-5).

Protocol (General Principle):

  • Reaction Setup: In a microplate, combine the specific PDE enzyme, the substrate (cAMP or cGMP), and various concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that binds to the remaining substrate. The signal generated (e.g., fluorescence, luminescence) is inversely proportional to the PDE activity.

  • Data Analysis: Plot the compound concentration against the percentage of PDE inhibition to calculate the IC50 value.

Table 2: IC50 Values of Representative Pyridazinone Derivatives against PDE Isoforms

CompoundPDE-III IC50 (µM)PDE-5 IC50 (nM)Reference
Imazodan derivative (21a) 0.6-[5]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27) -34[5]
Sildenafil (Reference) -20[5]

Conclusion and Future Directions

The pyridazin-3(2H)-one scaffold is a highly validated starting point for the discovery of novel cardiovascular agents. While direct data on this compound is sparse, the established activities of its analogs strongly suggest its potential as a modulator of cardiovascular function. The protocols and mechanistic insights provided in this guide offer a comprehensive roadmap for its investigation.

Future research should focus on a systematic evaluation of this and related novel compounds using the described in vitro and in vivo models. Mechanistic deconvolution studies, including assessment of PDE isoform selectivity, effects on ion channels, and RAAS components, will be crucial in defining their therapeutic potential and building robust structure-activity relationships for this promising class of compounds.

References

  • Abd-Rabo, M. M., Hassan, G. S., & Ewida, M. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685–1703. [Link]

  • Sharma, P., & Kumar, V. (2018). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Journal of Heterocyclic Chemistry, 55(10), 2235-2248. [Link]

  • Imran, M., & Nayeem, N. (2016). Synthesis and antihypertensive activity of some novel pyridazinones. Oriental Journal of Chemistry, 32(1), 267-274. [Link]

  • Abd-Rabo, M. M., Hassan, G. S., & Ewida, M. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

  • Allam, E. A., et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal Chemistry, 17(2), 171-186. [Link]

  • Amin, E. N., et al. (2018). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Medicinal Chemistry Research, 27(4), 1186-1202. [Link]

  • Sircar, I., et al. (1985). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of Medicinal Chemistry, 28(10), 1405-13. [Link]

  • Okushima, H., et al. (1987). A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. Journal of Medicinal Chemistry, 30(7), 1157-61. [Link]

  • Abd-Rabo, M. M., Hassan, G. S., & Ewida, M. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Consensus. [Link]

  • Bermúdez, J., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312. [Link]

  • Amato, M., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(16), 4983. [Link]

  • Kumar, D., & Kumar, R. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Le Dévéhat, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 421-433. [Link]

  • Mishra, R., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 10(1), 123-130. [Link]

  • Gerdes, C., et al. (1998). Vasorelaxation by New Hybrid Compounds Containing Dihydropyridine and Pinacidil-Like Moieties. Journal of Medicinal Chemistry, 41(23), 4547-55. [Link]

  • Bell, A. S., et al. (1990). Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives. Journal of Medicinal Chemistry, 33(2), 493-6. [Link]

  • Siddiqui, A. A., et al. (2010). Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. European Journal of Medicinal Chemistry, 45(6), 2283-90. [Link]

  • Mishra, R., et al. (2015). Triazolylpyridazinones as a New Class of Antihypertensive Agents: Design, Synthesis and In vivo Screening. Sciforum. [Link]

  • Yamawaki, H., et al. (2016). Enhanced Nitric Oxide Synthase Activation via Protease-Activated Receptor 2 Is Involved in the Preserved Vasodilation in Aortas from Metabolic Syndrome Rats. Journal of Vascular Research, 52(6), 347-58. [Link]

  • Allam, E. A., et al. (2020). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports, 10(1), 20958. [Link]

  • ResearchGate. (n.d.). Vasodilation of Aorta and Basilar Arteries. [Link]

  • Kim, S. H., et al. (2023). Lipid Emulsion Inhibits Amlodipine-Induced Nitric Oxide-Mediated Vasodilation in Isolated Rat Aorta. Toxics, 11(5), 458. [Link]

  • Al-Taweel, A. M., et al. (2022). Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta. Pharmaceuticals, 15(7), 885. [Link]

  • Ali, S., & Das, B. (2023). Vasodilators. In StatPearls. StatPearls Publishing. [Link]

  • Bartel, T. (2022). Development of An In Vitro Model to Assess Endothelial Dysfunction from Coarctation of the Aorta. e-Publications@Marquette. [Link]

  • Guerrero, M. F., et al. (2013). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules, 18(5), 5814-57. [Link]

  • Guerrero, M. F., et al. (2013). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules. [Link]

Sources

Animal models for testing 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Preclinical Efficacy Assessment of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (THPP) in Relevant Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of THPP

The this compound, which we will refer to as THPP, is a novel heterocyclic compound belonging to the pyridazinone class. Molecules with this core scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular-protective effects.[1][2] Our preliminary in vitro analyses suggest that THPP is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. This application note provides a comprehensive guide for the in vivo evaluation of THPP, detailing the scientific rationale for model selection and providing validated protocols for assessing its efficacy in oncology and neurology, two key areas where PARP inhibition has profound therapeutic implications.

Scientific Rationale: The Central Role of PARP in Disease

A robust preclinical strategy is built upon a deep understanding of the drug's mechanism of action. PARP enzymes, particularly PARP1 and PARP2, are critical sensors of DNA single-strand breaks (SSBs).[3] Upon detecting DNA damage, PARP becomes catalytically activated, synthesizing long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins.[4] This process, known as PARylation, recruits other DNA repair factors to the damage site to facilitate the base excision repair (BER) pathway.

The therapeutic utility of inhibiting this pathway stems from two primary consequences:

  • Synthetic Lethality in Oncology: In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (which are critical for homologous recombination repair of double-strand breaks), inhibiting PARP-mediated SSB repair leads to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks, which the cancer cells cannot repair, leading to cell death. This concept is known as synthetic lethality.[4][5]

  • Neuroprotection in Ischemic Injury & Neuroinflammation: In neurological insults like ischemic stroke, massive DNA damage triggers PARP hyperactivation. This excessive activity depletes cellular energy stores (NAD+ and ATP), leading to a specific form of programmed cell death called parthanatos. Furthermore, PARP activation is a key regulator of neuroinflammation, promoting the expression of pro-inflammatory cytokines and activating microglia.[6][7] Inhibiting PARP can therefore be profoundly neuroprotective.

The following diagram illustrates the pivotal role of PARP in cellular fate following DNA damage and the intervention point for THPP.

PARP_Pathway cluster_0 Cellular Stress cluster_1 PARP-Mediated Repair Pathway cluster_2 Pathological Consequences of PARP Hyperactivation DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Synthesis (PARylation) PARP1->PARylation Energy_Depletion NAD+ / ATP Depletion PARP1->Energy_Depletion Hyperactivation Inflammation Neuroinflammation (Microglial Activation, Cytokine Release) PARP1->Inflammation Hyperactivation THPP THPP (PARP Inhibitor) THPP->PARP1 Inhibits BER_Recruitment Recruitment of BER Proteins (e.g., XRCC1) PARylation->BER_Recruitment Repair DNA Repair BER_Recruitment->Repair Parthanatos Parthanatos (Neuronal Cell Death) Energy_Depletion->Parthanatos

Caption: The PARP signaling pathway in response to DNA damage.

Strategic Selection of Animal Models

Choosing an appropriate animal model is the most critical step in preclinical efficacy testing. The model must recapitulate key aspects of the human disease pathology relevant to the drug's mechanism. Based on THPP's putative role as a PARP inhibitor, we propose a multi-faceted approach using three distinct, well-validated animal models.

Model_Selection cluster_oncology Oncology Application cluster_neuro_stroke Neurology Application (Stroke) cluster_neuro_inflam Neurology Application (Inflammation) Compound THPP (Putative PARP Inhibitor) Hypo_Onco Hypothesis: Synthetic Lethality Compound->Hypo_Onco Hypo_Stroke Hypothesis: Neuroprotection via Parthanatos Inhibition Compound->Hypo_Stroke Hypo_Inflam Hypothesis: Anti-inflammatory Effects Compound->Hypo_Inflam Model_Onco Model: BRCA-Deficient Tumor Xenograft Hypo_Onco->Model_Onco Endpoint_Onco Endpoints: Tumor Growth Inhibition, Survival, PAR levels Model_Onco->Endpoint_Onco Model_Stroke Model: Middle Cerebral Artery Occlusion (MCAO) Hypo_Stroke->Model_Stroke Endpoint_Stroke Endpoints: Infarct Volume, Neurological Deficit Score Model_Stroke->Endpoint_Stroke Model_Inflam Model: LPS-Induced Neuroinflammation Hypo_Inflam->Model_Inflam Endpoint_Inflam Endpoints: Brain Cytokine Levels, Microglial Activation Model_Inflam->Endpoint_Inflam

Caption: Workflow for selecting appropriate in vivo models for THPP.

Summary of Recommended Animal Models

The table below summarizes the proposed models, the rationale for their selection, and the primary efficacy endpoints.

Therapeutic Area Animal Model Scientific Rationale & Justification Primary Efficacy Endpoints Species
Oncology BRCA-deficient Tumor XenograftTo test the principle of synthetic lethality. This model directly assesses the compound's ability to selectively kill cancer cells that are deficient in homologous recombination repair.[8][9]Tumor volume, overall survival, body weight, in-tumor PAR levels.Immunodeficient Mice (e.g., NU/NU, NSG)
Neurology (Stroke) Middle Cerebral Artery Occlusion (MCAO)To mimic focal ischemic stroke. This model is the gold standard for evaluating neuroprotective agents that target ischemia-reperfusion injury and subsequent cell death pathways like parthanatos.[10][11]Infarct volume, Neurological Deficit Score (NDS), behavioral outcomes (e.g., Rotarod test).Rat (Sprague-Dawley) or Mouse (C57BL/6)
Neurology (Inflammation) Lipopolysaccharide (LPS)-Induced NeuroinflammationTo induce a robust and reproducible neuroinflammatory response. This model is ideal for assessing the anti-inflammatory properties of a compound by measuring central cytokine production and glial cell activation.[6][12]Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in brain tissue, Iba1+ microglia morphology.Mouse (C57BL/6)

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting efficacy studies in the selected animal models. All procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 3.1: Oncology Efficacy in a BRCA1-Deficient Xenograft Model

Objective: To evaluate the anti-tumor efficacy of THPP as a single agent in a human breast cancer xenograft model with a BRCA1 mutation.

Materials:

  • Cell Line: MDA-MB-436 (human breast cancer, BRCA1 mutant).

  • Animals: Female athymic nude mice (NU/NU), 6-8 weeks old.

  • Vehicle: To be determined based on THPP solubility (e.g., 0.5% methylcellulose + 0.2% Tween 80).

  • THPP: Test article at desired concentrations.

  • Positive Control (Optional): Olaparib (a clinically approved PARP inhibitor).

  • Tools: Calipers, animal balance, sterile syringes, gavage needles.

Methodology:

  • Tumor Implantation:

    • Culture MDA-MB-436 cells under standard conditions. Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[13]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using caliper measurements. Tumor volume (mm³) is calculated as: (Length x Width²) / 2.

    • When mean tumor volume reaches approximately 100-150 mm³, randomize animals into treatment groups (n=8-10 per group), ensuring similar mean tumor volumes across groups.

    • Example Groups:

      • Group 1: Vehicle control (e.g., p.o., daily)

      • Group 2: THPP Low Dose (e.g., 25 mg/kg, p.o., daily)

      • Group 3: THPP High Dose (e.g., 50 mg/kg, p.o., daily)

      • Group 4: Positive Control (e.g., Olaparib 50 mg/kg, p.o., daily)

  • Treatment and Monitoring:

    • Administer treatments as per the group assignments for 21-28 days.

    • Measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.

    • Monitor animal health daily. Euthanize animals if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%, or signs of distress are observed.

  • Pharmacodynamic (PD) Endpoint:

    • At the end of the study (or in a separate satellite group), collect tumors 2-4 hours after the final dose.

    • Fix a portion of the tumor in formalin for immunohistochemistry (IHC) or snap-freeze the remainder for Western blot or ELISA to quantify poly (ADP-ribose) (PAR) levels. A significant reduction in PAR levels indicates target engagement.[4]

  • Data Analysis:

    • Primary endpoint: Compare tumor growth curves between groups. Calculate Tumor Growth Inhibition (TGI).

    • Secondary endpoint: Analyze survival data using Kaplan-Meier curves.

    • Assess statistical significance using appropriate tests (e.g., two-way ANOVA for tumor growth, log-rank test for survival).

Protocol 3.2: Neuroprotection in a Focal Ischemic Stroke (MCAO) Model

Objective: To determine if THPP reduces infarct volume and improves neurological function following transient focal cerebral ischemia in rats.

Materials:

  • Animals: Male Sprague-Dawley rats, 280-320 g.

  • Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Surgical Tools: Operating microscope, micro-scissors, forceps, vessel clips.

  • Occluder: 4-0 silicone-coated nylon monofilament.

  • THPP/Vehicle: Prepared for intravenous (i.v.) or intraperitoneal (i.p.) administration.

  • TTC Stain: 2,3,5-Triphenyltetrazolium chloride solution (2%).

Methodology:

  • Surgical Procedure (Intraluminal Filament MCAO):

    • Anesthetize the rat and maintain body temperature at 37°C using a heating pad.

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[14]

    • Ligate the distal ECA and the proximal CCA.

    • Introduce the silicone-coated filament through a small incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating occlusion of the Middle Cerebral Artery (MCA). This is typically 18-20 mm from the carotid bifurcation.[15]

    • Maintain the occlusion for 90 minutes.

  • Treatment Administration:

    • Example Groups (n=10-12 per group):

      • Group 1: Sham (surgery without filament insertion) + Vehicle

      • Group 2: MCAO + Vehicle

      • Group 3: MCAO + THPP (e.g., 10 mg/kg, i.v. at the time of reperfusion)

    • The timing of drug administration is critical. Testing at the time of reperfusion mimics a clinically relevant scenario.

  • Reperfusion and Recovery:

    • After 90 minutes, withdraw the filament to allow reperfusion. Suture the incision.

    • Allow the animal to recover in a heated cage. Provide soft, moistened food and easy access to water.[15]

  • Neurological Assessment (24 hours post-MCAO):

    • Evaluate neurological deficits using a standardized scale, such as the modified Neurological Severity Score (mNSS).[16] This is a composite score assessing motor, sensory, balance, and reflex functions. A higher score indicates greater impairment.

  • Infarct Volume Measurement (48 hours post-MCAO):

    • Euthanize the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in 2% TTC solution at 37°C for 20 minutes. Healthy tissue stains red, while the infarcted (damaged) tissue remains white.

    • Image the slices and quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software. Correct for edema.

  • Data Analysis:

    • Compare infarct volumes and mNSS scores between groups using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Protocol 3.3: Anti-inflammatory Efficacy in an LPS-Induced Neuroinflammation Model

Objective: To assess the ability of THPP to suppress the production of pro-inflammatory cytokines and reduce microglial activation in the brain following a systemic inflammatory challenge.

Materials:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Inflammatory Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • THPP/Vehicle: Prepared for i.p. administration.

  • Reagents: ELISA kits for TNF-α, IL-1β, and IL-6; antibodies for IHC (anti-Iba1).

Methodology:

  • Treatment and LPS Challenge:

    • Example Groups (n=8 per group):

      • Group 1: Vehicle + Saline

      • Group 2: Vehicle + LPS

      • Group 3: THPP (e.g., 20 mg/kg, i.p.) + LPS

    • Administer THPP (or vehicle) via intraperitoneal injection.

    • 30-60 minutes after treatment, administer LPS (0.5 mg/kg, i.p.) or sterile saline.[12] This pre-treatment paradigm assesses the prophylactic potential of the compound.

  • Tissue Collection:

    • At the peak of the inflammatory response (typically 4-6 hours post-LPS), euthanize the mice via transcardial perfusion with ice-cold PBS.

    • Harvest the brains. Dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C for biochemical analysis.

    • For immunohistochemistry, perfuse a separate cohort of animals with PBS followed by 4% paraformaldehyde (PFA).

  • Cytokine Analysis:

    • Homogenize the frozen brain tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenates and collect the supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[17]

  • Immunohistochemistry (IHC) for Microglial Activation:

    • Process the PFA-fixed brains for cryosectioning or paraffin embedding.

    • Perform IHC staining on brain sections using an antibody against Iba1, a marker for microglia/macrophages.

    • Qualitatively and quantitatively assess microglial morphology. In the control group, microglia will appear ramified (resting state). In the LPS group, they will become amoeboid (activated state). The THPP-treated group should show a reduction in this activation.

  • Data Analysis:

    • Compare cytokine levels between groups using one-way ANOVA with a post-hoc test.

    • Analyze IHC data using semi-quantitative scoring or image analysis to quantify Iba1 immunoreactivity.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the preclinical efficacy of this compound (THPP). By leveraging well-characterized animal models of oncology, ischemic stroke, and neuroinflammation, researchers can thoroughly investigate the therapeutic potential of this novel PARP inhibitor. Rigorous execution of these studies, with careful attention to endpoints that reflect both pharmacology and pathophysiology, will be essential for advancing THPP through the drug development pipeline.

References

  • PubMed. (n.d.). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyridazine – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[2][18]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. Retrieved from [Link]

  • Frontiers. (n.d.). Animal models of focal ischemic stroke: brain size matters. Retrieved from [Link]

  • Maze Engineers. (2019, May 18). Rodent Models of Ischemic Stroke. Retrieved from [Link]

  • The Open Neurology Journal. (n.d.). Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The activity of pyrazolo[4,3-e][2][19][20]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][19][20]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Retrieved from [Link]

  • bioRxiv. (n.d.). MicroRNA spatial profiling for assessing drug efficacy in BRCA1-related triple-negative breast tumors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area. Retrieved from [Link]

  • PubMed. (n.d.). Animal Models for Neuroinflammation and Potential Treatment Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal models of ischemic stroke and their application in clinical research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Behavioral tests in rodent models of stroke. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Role of Biomarkers in the Development of PARP Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. Retrieved from [Link]

  • Annual Reviews. (n.d.). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Retrieved from [Link]

  • PubMed. (n.d.). Behavioral tests in rodent models of stroke. Retrieved from [Link]

  • Frontiers. (n.d.). Animal Models for Neuroinflammation and Potential Treatment Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Animal model of ischemic stroke. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuroinflammation in animal models of traumatic brain injury. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • F1000Research. (2020, May 25). Prophylactic treatment of ischemic stroke with Coffea arabica in rats: A preliminary study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Behavioral Testing in Mouse Models of Stroke. Retrieved from [Link]

  • American Association for Cancer Research. (2017, November 1). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome. Retrieved from [Link]

  • J-STAGE. (2023, December 25). Standardization of the Simple Methodology for Experimentally Induced Ischemic Stroke in Rat Models. Retrieved from [Link]

  • PubMed. (n.d.). Testing PARP Inhibitors Using a Murine Xenograft Model. Retrieved from [Link]

  • Scantox. (n.d.). Neuroinflammation. Retrieved from [Link]

  • Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. Retrieved from [Link]

  • PubMed. (n.d.). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Retrieved from [Link]

  • MDPI. (n.d.). An Animal Model for Chronic Meningeal Inflammation and Inflammatory Demyelination of the Cerebral Cortex. Retrieved from [Link]

  • OncLive. (2019, August 5). Biomarkers May Indicate Eligibility for PARP Inhibitors in Lung Cancer. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. The following content is structured in a practical question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your experimental design.

Section 1: The Synthetic Pathway - Core Concepts & FAQs

This section addresses fundamental questions about the synthesis, including the most common strategies and the mechanism of the key reaction.

Question: What is the most common and reliable method for synthesizing the this compound core?

Answer: The most prevalent and robust strategy involves the cyclocondensation of a γ-ketoester or a related 1,4-dicarbonyl compound derived from a piperidine precursor with hydrazine hydrate.[1][2][3] The core principle is the formation of the pyridazinone ring from a suitable acyclic or partially cyclic precursor containing the necessary carbon framework.

The general synthetic approach is outlined below. It typically begins with a protected piperidone derivative, which is elaborated to introduce the required dicarbonyl functionality before the final ring-closing step with hydrazine.

Caption: General workflow for pyridazinone synthesis.

Question: Can you explain the mechanism of the cyclocondensation reaction with hydrazine?

Answer: Certainly. The reaction is a classic example of a cyclocondensation, which proceeds through a two-step mechanism: nucleophilic attack followed by dehydration.

  • Nucleophilic Attack: One nitrogen atom of the hydrazine molecule, acting as a nucleophile, attacks one of the carbonyl carbons of the γ-ketoester (typically the more electrophilic ketone).

  • Intermediate Formation: This forms a tetrahedral intermediate which then eliminates water to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester).

  • Dehydration/Ring Closure: This second attack leads to another tetrahedral intermediate, which subsequently eliminates a molecule of alcohol (from the ester) and water, resulting in the stable, six-membered pyridazinone ring.

The reaction is typically driven to completion by heating under reflux to facilitate the dehydration and cyclization steps. The regiochemistry of the initial attack can be influenced by the relative reactivity of the carbonyl groups.[4][5]

Section 2: Troubleshooting Guide - Improving Your Yield

Low yields are a common frustration in multi-step organic synthesis. This section provides a systematic approach to identifying and solving the root causes of poor outcomes in your reaction.

Troubleshooting Flowchart

Sources

Overcoming solubility issues with 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges associated with this heterocyclic compound. Pyridazinone derivatives are known for their diverse biological activities but often present formulation hurdles due to poor aqueous solubility.[1][2][3][4] This guide provides a structured, causality-driven approach to systematically address these issues.

Part 1: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common initial challenges encountered when working with this compound.

Q1: I've just received my sample. What is the best "universal" starting solvent?

For initial stock solution preparation, especially for in vitro screening, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting point. Pyridazinone derivatives typically show high solubility in DMSO.[1][5] For a related compound, 6-phenylpyridazin-3(2H)-one, solubility in DMSO was orders of magnitude higher than in water or alcohols.[1][2]

  • Expert Insight: While DMSO is excellent for high-concentration stocks, be mindful of its potential effects in biological assays. Always include a vehicle control with the same final DMSO concentration in your experiments. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.

Q2: My compound is not dissolving in aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should try?

The most direct and effective first step is to modify the pH of the aqueous buffer.

  • Mechanistic Rationale: Your compound, this compound, has a basic nitrogen atom in the tetrahydropyridine ring. This site is readily protonated in acidic conditions. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the compound's pKa, the protonated (ionized) form will dominate.[6][7][8] This ionized form is significantly more water-soluble than the neutral form.

  • Actionable Advice: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Attempt to dissolve the compound in these buffers. You should observe a significant increase in solubility as the pH drops. The pKa of a tetrahydropyridine nitrogen is typically in the range of 8-9, so a pH of 6.0 or below should ensure near-complete protonation.

Q3: Is it better to determine kinetic or thermodynamic solubility?

It depends on your experimental stage.[9][10][11]

  • Kinetic Solubility: Best for early-stage discovery and high-throughput screening.[9][11][12] It measures the solubility of a compound that is rapidly introduced into a buffer from a DMSO stock solution. This mimics how compounds are often tested in biological assays.[12][13]

  • Thermodynamic Solubility: Crucial for later-stage development, such as formulation and pre-clinical studies.[9][10][14] It measures the true equilibrium solubility of the solid compound in a buffer after an extended incubation period (e.g., 24-48 hours).[9][14] This value is more representative of the compound's behavior in a final dosage form.

Part 2: Systematic Troubleshooting Workflow for Poor Solubility

If initial attempts fail, a more structured approach is necessary. This workflow guides you from characterization to advanced solubilization techniques.

Workflow Diagram: Solubility Troubleshooting

This diagram outlines the logical decision-making process for addressing solubility issues.

Solubility_Workflow cluster_start Phase 1: Initial Assessment cluster_ph Phase 2: pH Modification cluster_cosolvent Phase 3: Co-Solvent Screening Start Compound Received InitialTest Attempt Dissolution in PBS (pH 7.4) Start->InitialTest Decision1 Soluble > Target Conc.? InitialTest->Decision1 pH_Profile Determine pH-Solubility Profile (pH 2 to 8) Decision1->pH_Profile No Success Proceed with Experiment Decision1->Success Yes Decision2 Soluble at acceptable pH? pH_Profile->Decision2 Cosolvent Screen Co-solvents (Ethanol, PEG 400, Propylene Glycol) Decision2->Cosolvent No / pH Unstable Decision2->Success Yes Decision3 Soluble with GRAS co-solvent? Cosolvent->Decision3 Decision3->Success Yes Advanced Advanced Formulation (Cyclodextrins, Surfactants, etc.) Decision3->Advanced No

Caption: A step-by-step workflow for troubleshooting solubility.

Step 1: Understand the "Why" - Physicochemical Properties

Solubility is governed by the interplay between the energy required to break the compound's crystal lattice and the energy released upon its solvation.[15][16][17][18]

  • Crystal Lattice Energy: Pyridazinone structures can exhibit strong intermolecular hydrogen bonding, leading to high lattice energy, which makes the crystal difficult to break apart and dissolve.[16][17]

  • Solvation Energy: This is the energy released when solvent molecules surround the solute molecule. For your compound, the key handles are:

    • The Basic Center: The tetrahydropyridine nitrogen can be protonated to form a salt, dramatically increasing its interaction with polar solvents like water.

    • Hydrogen Bonding: The pyridazinone ring contains both hydrogen bond donors (N-H) and acceptors (C=O), allowing for interactions with protic solvents.

Step 2: Systematic pH-Dependent Solubility Profiling

This is the most critical experiment for an ionizable compound. The goal is to find the pH at which your compound's solubility meets the required concentration for your experiment.[19][20][21]

  • Preparation: Prepare a series of buffers (e.g., 0.1 M citrate, phosphate) across a pH range of 2.0 to 8.0 at 1.0 pH unit intervals. Use a calibrated pH meter.

  • Addition of Compound: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.[9]

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by using a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer. The resulting curve will reveal the pH range where solubility is maximized.

Step 3: Co-Solvent and Formulation Strategies

If pH adjustment alone is insufficient or not viable for your experimental system (e.g., it affects cell health), the use of co-solvents is the next logical step.[22] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a lipophilic compound to dissolve.[23]

The following table lists common, biocompatible co-solvents that can be screened for their ability to solubilize your compound.[1][22]

Co-SolventTypical Starting ConcentrationKey Properties & Considerations
Ethanol 5-20% (v/v)Generally well-tolerated in many in vivo and in vitro systems.
Propylene Glycol (PG) 10-40% (v/v)A common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Higher solubilizing capacity for many lipophilic compounds.[1]
Dimethyl Sulfoxide (DMSO) <1% for in vitro assaysVery high solubilizing power, but use should be minimized in biological systems.[5]

Expert Tip: When using co-solvents, always dissolve the compound in the pure co-solvent first, then slowly add the aqueous buffer while vortexing to avoid precipitation. This is a common technique used in kinetic solubility assays.[9][12]

Part 3: Advanced Topics & Considerations

Q4: My compound dissolves initially but then crashes out of solution. What is happening?

This is a classic sign of supersaturation and the difference between kinetic and thermodynamic solubility.[9][24] When you add a concentrated DMSO stock to a buffer, you can temporarily achieve a concentration higher than the true thermodynamic equilibrium solubility. Over time, the compound begins to nucleate and precipitate until it reaches its thermodynamically stable concentration.

  • Solution:

    • Lower the concentration: Your target concentration may be above the thermodynamic solubility limit.

    • Increase equilibration time: Allow your final solution to stir or shake for several hours before use to ensure it is stable.

    • Use a stabilizing excipient: In some cases, polymers or cyclodextrins can be used to maintain a supersaturated state.

Q5: Could the solid form of my compound be the problem?

Yes. The solid-state properties of your compound, such as its crystalline form (polymorphism) or if it is amorphous, can have a major impact on solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.

  • Consideration: If you are consistently facing solubility issues, it may be worthwhile to investigate the solid-state properties of your material using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

References

  • Alqahtani, M. S., Kazi, M., & Alsenaidy, M. A. (2021). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. [Link]

  • Avdeef, A. (2001). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Chemistry LibreTexts. (2022). Lattice Energy and Solubility. Chemistry LibreTexts. [Link]

  • Purdue University. (n.d.). Lattice Energy. Purdue University Chemistry Department. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. Chemistry Stack Exchange. [Link]

  • Excipia. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Excipia. [Link]

  • Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]

  • Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy. Aakash Institute. [Link]

  • Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Chemistry LibreTexts. [Link]

  • Longdom Publishing. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Journal of Biochemistry & Pharmacology: Open Access. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • National Center for Biotechnology Information. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PubMed Central. [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Microbe Notes. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Designing and Research. [Link]

  • Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series. [Link]

  • Slideshare. (2021). pH and solubility profile. Slideshare. [Link]

  • Sieger, P., Schick, M., & Parrott, N. (2017). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. European Journal of Pharmaceutical Sciences. [Link]

  • Formulations. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Formulations. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • SciSpace. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

Technical Support Center: Stability of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals on assessing the stability of this pyridazinone derivative when dissolved in Dimethyl Sulfoxide (DMSO). Pyridazinone cores are prevalent in compounds developed for a range of biological activities, including cardiovascular and anticancer applications.[1][2] Given that DMSO is the universal solvent for primary compound storage and high-throughput screening, understanding the stability of your molecule within this solvent is paramount for generating reliable and reproducible data.[3][4] This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is DMSO the standard solvent, and what are its primary stability implications?

Answer: DMSO is considered the "gold standard" solvent in early-stage drug discovery for several key reasons. Its exceptional solvating power allows it to dissolve a wide array of both polar and nonpolar compounds, which is critical for creating high-concentration stock solutions for screening libraries.[4][5][6] However, its chemical nature presents several challenges that you must manage to ensure the stability of your compound, this compound.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] This absorbed water can become a reactant, potentially leading to the hydrolysis of your compound over time, especially if the stock solution is frequently opened or stored improperly.

  • Reactivity under Stress Conditions: While relatively inert at room temperature, DMSO can participate in or promote degradation reactions under the harsh conditions of forced degradation studies (e.g., high heat, strong acid/base). It can also degrade, creating artifact peaks in your analysis.[8]

  • Freeze-Thaw Cycles: The freezing point of DMSO is relatively high at 18.5 °C (65.3 °F).[9] This means that storing solutions at -20°C or -80°C will cause them to solidify. Repeated freeze-thaw cycles can lead to the precipitation of less soluble compounds and introduce water condensation into the sample, compromising both concentration accuracy and compound stability.[10]

  • Oxidation: While DMSO itself is a stable solvent, it can be involved in oxidative processes, and its presence may affect the oxidative stability of the dissolved compound.[5]

Understanding these properties is the first step in designing robust stability experiments and ensuring the integrity of your results.

Q2: I'm preparing a 10 mM stock solution of this compound. What are the absolute best practices for preparation and storage to maximize stability?

Answer: Proper handling from day one is critical. The common practice of preparing compound libraries in 100% DMSO well before an assay can introduce data accuracy issues if not done correctly.[3][11] Here is a workflow grounded in best practices:

  • Use High-Purity, Anhydrous DMSO: Always use DMSO of at least 99.9% purity, preferably from a freshly opened bottle, to minimize contaminants and water content.[12] Low-quality DMSO can contain impurities that may react with your compound or interfere with assays.

  • Select Appropriate Containers: Store your stock solution in glass vials with airtight PTFE-lined caps.[10] Avoid plastic containers unless they are specifically certified as DMSO-resistant, as some plastics can leach impurities into the solvent.

  • Control the Environment: Prepare the stock solution in a controlled, low-humidity environment if possible. A glove box flushed with nitrogen or argon is ideal but often impractical. At a minimum, work quickly and cap vials immediately after dispensing.

  • Storage Temperature and Aliquoting: For long-term storage, -20°C or -80°C is recommended to slow chemical degradation.[10]

    • Crucial Step: To avoid the detrimental effects of freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes. This way, you only thaw the amount needed for a specific experiment.

  • Documentation: Clearly label each vial with the compound name, concentration, date of preparation, and solvent. Maintain a log of freeze-thaw cycles for any larger stock vials that must be reused.

Q3: My HPLC analysis of an aged DMSO stock shows a new, minor peak. Is my compound degrading, or is it a DMSO artifact?

Answer: This is a frequent and important question. Differentiating between compound degradation and solvent-related artifacts is crucial for accurate stability assessment. Here’s how to troubleshoot:

  • Analyze a Blank DMSO Control: The first and most important step is to run a "blank" sample of the exact same DMSO (from the same bottle, if possible) that has been subjected to the identical storage and handling conditions (e.g., same temperature, same number of freeze-thaw cycles) as your compound stock. If the peak appears in the blank, it is a solvent-related artifact.

  • Consider DMSO Degradation: Under high heat, as used in headspace GC analysis or potentially under harsh HPLC conditions, DMSO can undergo minor decomposition, leading to artifact peaks.[8] Common degradants include dimethyl sulfide and formaldehyde. While less common in standard RP-HPLC, it's a possibility.

  • Use Mass Spectrometry (LC-MS): If the peak is absent in the blank, it is likely related to your compound. The next logical step is to use LC-MS to determine the mass of the species in the new peak.

    • If the mass corresponds to a predicted degradant of your compound (e.g., a product of hydrolysis or oxidation), this provides strong evidence of instability.

    • If the mass does not logically relate to your parent compound, further investigation is needed.

  • Perform a Confirmatory Forced Degradation Study: Intentionally stress a fresh sample of your compound under mild conditions (e.g., gentle heating or exposure to a weak acid). If the peak of interest grows under these stress conditions, it confirms it is a degradant of your compound.

This systematic process allows you to confidently identify the source of unexpected peaks.

Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

Objective: To identify potential degradation pathways for this compound in a DMSO stock solution under various stress conditions.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other modifier for mobile phase)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL (or ~5 mM) stock solution of the compound in DMSO. This will be your "Parent Stock."

  • Prepare Stress Samples: For each condition, mix the Parent Stock with the stressor solution. Note: The addition of aqueous stressors will create a wet DMSO environment, which is relevant for many biological assays.

    • Acid Hydrolysis: Mix 1 mL of Parent Stock with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of Parent Stock with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of Parent Stock with 1 mL of 3% H₂O₂.

    • Thermal Stress: Use 1 mL of the Parent Stock directly.

    • Control Sample: Mix 1 mL of Parent Stock with 1 mL of purified water.

  • Incubation:

    • Incubate the Acid, Base, and Oxidation samples at 60°C for 24 hours.

    • Incubate the Thermal Stress sample at 80°C for 48 hours.

    • Keep the Control Sample at 4°C alongside a "Time Zero" sample that is immediately processed.

  • Sample Quenching & Preparation:

    • After incubation, allow all samples to cool to room temperature.

    • Neutralize the Acid Hydrolysis sample with an equivalent amount of 1 M NaOH, and neutralize the Base Hydrolysis sample with 1 M HCl.

    • Dilute all samples (including Time Zero and Control) to a final concentration of ~50 µg/mL using the mobile phase (e.g., 50:50 ACN:Water). This dilution minimizes the impact of the high DMSO concentration on the chromatography.[17]

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method (see example method below).

Table 1: Summary of Typical Forced Degradation Conditions

Stress ConditionStress AgentTypical ConcentrationTemperatureDuration
Acid HydrolysisHCl or H₂SO₄0.1 M - 1 MRoom Temp - 80°C12 - 72 hours
Base HydrolysisNaOH or KOH0.1 M - 1 MRoom Temp - 80°C12 - 72 hours
OxidationHydrogen Peroxide (H₂O₂)3% - 30%Room Temp24 - 48 hours
ThermalDry Heat> 20°C above accelerated stability60°C - 100°C24 - 120 hours
PhotolyticUV/Visible Light1.2 million lux hoursRoom TempAs per ICH Q1B
Protocol 2: Recommended Starting HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for stability testing due to its sensitivity and ability to separate the parent compound from its degradants.[18][19]

Instrumentation: HPLC system with a UV/PDA detector.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing heterocyclic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% BA gradient elution is necessary to separate the parent compound from potential, more polar or less polar, degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Volume 5-10 µLSmall injection volume is recommended to minimize peak distortion from the DMSO solvent.[17]
Detection UV at 254 nm and 280 nm (or PDA scan 200-400 nm)A PDA detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.

Visualized Workflows & Relationships

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Compound Weigh Compound Stock Prepare 1 mg/mL Stock Solution Compound->Stock DMSO High-Purity DMSO DMSO->Stock Acid Acidic (HCl, 60°C) Stock->Acid Base Basic (NaOH, 60°C) Stock->Base Oxidative Oxidative (H2O2, 60°C) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photolytic Photolytic (ICH Q1B) Stock->Photolytic Quench Quench & Neutralize Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photolytic->Quench Dilute Dilute to 50 µg/mL in Mobile Phase Quench->Dilute HPLC HPLC-PDA Analysis Dilute->HPLC Data Data Interpretation (Purity, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Unexpected Peak in HPLC Chromatogram Q1 Is the peak present in the DMSO blank? Start->Q1 A1_Yes Artifact Peak (Solvent Impurity or Degradant) Q1->A1_Yes Yes A1_No Compound-Related Peak Q1->A1_No No Q2 Run LC-MS Analysis. Does mass match a plausible degradant? A1_No->Q2 A2_Yes Probable Degradant (Confirm with stress study) Q2->A2_Yes Yes A2_No Unknown Impurity (Investigate synthesis route or contamination) Q2->A2_No No

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • How to Use DMSO Safely | Best Practices & Common Mistakes - Etra Organics. (n.d.). Etra Organics. Retrieved January 17, 2026, from [Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. (2009, July 17). ResearchGate. Retrieved January 17, 2026, from [Link]

  • What is the best way of storing a DMSO in a research lab? - Quora. (2018, October 9). Quora. Retrieved January 17, 2026, from [Link]

  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024, August 20). LinkedIn. Retrieved January 17, 2026, from [Link]

  • 8 thrilling DMSO Pharmaceuticals, solvents, pros and cons - MediMush. (2024, May 14). MediMush. Retrieved January 17, 2026, from [Link]

  • Stability of screening compounds in wet DMSO - PubMed. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Pyrido[4,3-c]pyridazin-3(2H) - Angene Chemical. (n.d.). Angene Chemical. Retrieved January 17, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PubMed Central. (2024, May 9). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave. Retrieved January 17, 2026, from [Link]

  • This compound hydrochloride - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3) - Cheméo. (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

  • Can I use DMSO as RP HPLC solvent? - Chromatography Forum. (2010, August 18). Chromatography Forum. Retrieved January 17, 2026, from [Link]

  • Why is DMSO a good solvent? - Quora. (2016, October 29). Quora. Retrieved January 17, 2026, from [Link]

  • Quantitation of Residual Dimethylsulfoxide in a Drug Substance (Bisnaf ide) by Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Journal of Liquid Chromatography & Related Technologies. Retrieved January 17, 2026, from [Link]

  • Artifact peaks due to minor decomposition of sample diluent DMSO in head space-GC analysis - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). LinkedIn. Retrieved January 17, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). SGS. Retrieved January 17, 2026, from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 17, 2026, from [Link]

  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product - Journal of Pharmaceutical Science and Bioscientific Research. (2019, April 30). Journal of Pharmaceutical Science and Bioscientific Research. Retrieved January 17, 2026, from [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (n.d.). Separation Science. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the synthesis of pyridazinone derivatives. Pyridazinones are a critical class of heterocyclic compounds, recognized as a "magic moiety" in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3][4][5][6] This resource provides in-depth technical guidance to help you optimize your reaction conditions and achieve successful synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during pyridazinone synthesis in a question-and-answer format, offering step-by-step solutions grounded in chemical principles.

Question 1: I am experiencing very low to no yield of my desired pyridazinone product. What are the likely causes and how can I improve it?

Answer:

Low or no product yield is a common frustration in organic synthesis. For pyridazinone formation, which typically involves the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent) with a hydrazine derivative, several factors could be at play.[7][8] A systematic approach to troubleshooting is crucial.

Causality and Recommended Solutions:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction time and/or temperature. For instance, if a reaction is sluggish at room temperature, consider heating to 50 °C, 80 °C, or reflux.[9]

  • Poor Quality of Starting Materials: Impurities in your starting materials, such as the γ-ketoacid or the hydrazine, can significantly hinder the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. Use freshly opened or purified hydrazine hydrate, as it can degrade over time.[9][10]

  • Suboptimal Solvent Choice: The solvent plays a critical role in dissolving reactants and facilitating the reaction. An inappropriate solvent can lead to poor solubility or unwanted side reactions.

    • Solution: Conduct a solvent screen. Common solvents for pyridazinone synthesis include ethanol, methanol, acetic acid, toluene, and dioxane. In some cases, solvent-free conditions might be optimal.[9]

  • Ineffective Catalysis: Many pyridazinone syntheses require an acid or base catalyst to proceed efficiently.

    • Solution: If your reaction is uncatalyzed, consider adding a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) or a base (e.g., sodium hydroxide, potassium carbonate).[9]

Troubleshooting Workflow:

G start Low/No Yield check_purity Verify Starting Material Purity (NMR, MS) start->check_purity optimize_temp Optimize Reaction Temperature (Screen Range) check_purity->optimize_temp If pure screen_solvent Screen Solvents (Polar/Non-polar) optimize_temp->screen_solvent screen_catalyst Screen Catalysts (Acid/Base) screen_solvent->screen_catalyst monitor_rxn Monitor Reaction Progress (TLC, LC-MS) screen_catalyst->monitor_rxn success Improved Yield monitor_rxn->success

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer:

The formation of isomers is a frequent challenge, especially when using unsymmetrical starting materials like certain β-ketoesters.[10] The nucleophilic attack of the hydrazine can occur at either of the carbonyl groups, leading to a mixture of regioisomers.

Causality and Recommended Solutions:

  • Lack of Steric or Electronic Differentiation: If the two carbonyl groups in your 1,4-dicarbonyl precursor are sterically and electronically similar, the hydrazine will not have a preferential site of attack.

    • Solution: Modify your starting material to introduce a significant steric or electronic difference between the two carbonyl groups. For example, a bulky substituent near one carbonyl will hinder the approach of the hydrazine, favoring attack at the other carbonyl.

  • Reaction Conditions Favoring Isomerization: Certain reaction conditions (e.g., high temperatures, prolonged reaction times, or the presence of strong acids/bases) can promote the interconversion of isomers.

    • Solution: Screen different reaction temperatures. Lower temperatures often favor the kinetically controlled product, which may be a single isomer. Also, explore different catalysts that may favor the formation of one isomer over the other.

Question 3: I am observing significant side product formation, particularly hydrazide formation. How can I minimize this?

Answer:

Hydrazide formation is a common side reaction when γ-ketoesters are used as starting materials. The highly nucleophilic hydrazine can react with the ester group in addition to the desired cyclization with the ketone.[10]

Causality and Recommended Solutions:

  • Reactivity of the Ester Group: The ester carbonyl is susceptible to nucleophilic attack by hydrazine, leading to the formation of a stable hydrazide.

    • Solution 1: Control Stoichiometry: Use a slight excess of the hydrazine to favor the desired cyclization reaction. However, a large excess may promote further side reactions.

    • Solution 2: Use a γ-Ketoacid: Whenever possible, start with the corresponding γ-ketoacid instead of the ester. The carboxylic acid is less electrophilic than the ester and is less prone to side reactions with hydrazine. The initial product will be a hydrazone that can then cyclize.

    • Solution 3: Protect the Ester Group: While more synthetically demanding, protecting the ester group is an option if other methods fail.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing the pyridazinone core?

The most widely employed method for constructing the pyridazinone ring is the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or a synthetic equivalent.[7][8][11] Gamma-ketoacids are particularly common and effective starting materials.[11] The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyridazinone.

General Reaction Scheme:

G cluster_0 γ-Ketoacid + Hydrazine → Pyridazinone R1_CO_CH2_CH2_COOH γ-Ketoacid plus1 + R2_NHNH2 Hydrazine arrow1 Intermediate [Hydrazone Intermediate] arrow2 -H₂O Pyridazinone Pyridazinone

Caption: General synthesis of pyridazinones from γ-ketoacids.

Q2: How do I choose the appropriate starting materials for my desired pyridazinone derivative?

The choice of starting materials directly dictates the substitution pattern on the final pyridazinone ring.

  • For substitution at the 6-position: The R group of the γ-ketoacid (R-CO-CH₂-CH₂-COOH) will be at the 6-position of the pyridazinone. Friedel-Crafts acylation of an aromatic compound with succinic anhydride is a common method to synthesize these γ-ketoacid precursors.[12]

  • For substitution at the 2-position (N-substitution): Use a substituted hydrazine (R'-NHNH₂). The R' group will be attached to the nitrogen at the 2-position.

  • For substitution at other positions (4 and 5): This often requires more complex starting materials, such as substituted succinic anhydrides or the use of mucochloric acid, which provides a di-halogenated pyridazinone scaffold that can be further functionalized.[3][7][13]

Q3: What are the typical reaction conditions for pyridazinone synthesis?

While optimal conditions are substrate-dependent, a general starting point is provided in the table below.

ParameterTypical Range/ConditionsRationale
Temperature Room Temperature to RefluxLower temperatures may increase selectivity, while higher temperatures increase the reaction rate.
Solvent Ethanol, Methanol, Acetic Acid, TolueneThe choice depends on the solubility of the reactants and the reaction temperature. Acetic acid can also act as a catalyst.
Catalyst Acetic Acid, H₂SO₄, p-TsOH (acidic) or NaOH, K₂CO₃ (basic)Catalysts accelerate the reaction by protonating the carbonyl oxygen (acid) or deprotonating the hydrazine (base).
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a classic example of pyridazinone synthesis from a γ-ketoacid.

Step 1: Synthesis of the γ-Ketoacid (β-Benzoylpropionic Acid)

  • To a stirred suspension of anhydrous aluminum chloride in benzene, add succinic anhydride portion-wise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Filter the resulting solid, wash with cold water, and recrystallize from aqueous ethanol to obtain β-benzoylpropionic acid.[12]

Step 2: Cyclization to the Pyridazinone

  • Dissolve β-benzoylpropionic acid in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 8 hours.[12]

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[12]

Protocol 2: Synthesis from Mucochloric Acid

This method is useful for producing halogenated pyridazinones that can be further functionalized.

  • Reflux a mixture of mucochloric acid and the desired hydrazine (e.g., phenylhydrazine) in an appropriate solvent like ethanol or acetic acid.

  • After cooling, the product often precipitates from the reaction mixture.

  • The resulting 4,5-dihalo-3(2H)-pyridazinone can then be used in nucleophilic substitution reactions to introduce various functionalities.[3][13]

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Ingenta Connect Publication. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Ingenta Connect. [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (n.d.). SSRN. [Link]

  • Bansal, R., & Kaur, R. (2010). Synthesis and biological evaluation of some new pyridazinone derivatives. Arzneimittelforschung, 60(1), 33-39. [Link]

  • Synthesis and biological evaluation of some new pyridazinone derivatives. (n.d.). Taylor & Francis Online. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity and biological properties. Journal de Chimie et de Pharmacie, 6(12), 297-310. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1128. [Link]

  • Wang, X., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3469-3480. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(11), 1461. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). National Center for Biotechnology Information. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2016). ResearchGate. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (n.d.). National Institutes of Health. [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Assays with Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cell viability assays when working with pyridazinone-based compounds. Pyridazinones are a versatile class of heterocyclic compounds with a wide range of biological activities, including but not limited to, anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3] However, their chemical properties can sometimes interfere with common cell viability assays, leading to unreliable data. This guide is designed to help you navigate these challenges, ensure data integrity, and select the most appropriate assay for your research needs.

I. Frequently Asked Questions (FAQs)

Here are some of the most common issues researchers encounter when using pyridazinone compounds in cell viability assays.

Q1: My pyridazinone compound is showing high background in my MTT/MTS assay, even in wells without cells. What's happening?

A1: This is a classic sign of direct chemical interference. Many pyridazinone derivatives, like other redox-active small molecules, can directly reduce tetrazolium salts (MTT, MTS, XTT) to their colored formazan products in a cell-free environment.[4][5] This leads to a false-positive signal, making a toxic compound appear less potent or even proliferative.

Quick Fix: Always include a "compound-only" control (media + compound, no cells) for every concentration tested. Subtract the absorbance of this control from your experimental wells. If this background is very high, consider switching to an assay with a different detection principle.

Q2: My compound is poorly soluble in aqueous media and precipitates in the wells. How can I address this?

A2: Solubility is a known challenge for some pyridazinone derivatives.[6][7] Precipitation can lead to inconsistent compound exposure and can physically interfere with absorbance or fluorescence readings.

Troubleshooting Steps:

  • Solvent Optimization: While DMSO is a common solvent, ensure the final concentration in your media is low (typically <0.5%) to avoid solvent-induced toxicity.[8]

  • Solubility Enhancement: For compounds with very low aqueous solubility, techniques like creating solid dispersions with hydrophilic carriers can be explored.[9]

  • Pre-warming Media: Pre-warming the culture media before adding the compound solution can sometimes help maintain solubility.

  • Alternative Solvents: Explore other biocompatible solvents, though thorough validation of their effects on cell viability is crucial.

Q3: I'm observing unexpected results that don't correlate with other toxicity data. Could my pyridazinone be affecting cell metabolism directly?

A3: Yes, this is a critical consideration. Pyridazinones have been shown to target a variety of cellular enzymes and pathways, including phosphodiesterases (PDEs), kinases, and components of inflammatory signaling.[10][11] Since many viability assays (like MTT and MTS) measure metabolic activity as a proxy for viability, any compound that modulates metabolism can skew the results.[12][13] For example, a compound that boosts mitochondrial activity could mask underlying cytotoxicity.

Recommendation: It is highly recommended to use a secondary, non-metabolic assay to confirm your findings. An assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or a dye-exclusion method, would be a good orthogonal approach.[14]

II. In-Depth Troubleshooting Guides

This section provides a more detailed breakdown of potential issues and solutions for specific assay types.

Guide 1: Tetrazolium-Based Assays (MTT, MTS, XTT)

These assays rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[15]

Issue: False Positives due to Direct Compound Reduction

As mentioned in the FAQs, many compounds with reducing potential can directly interact with the tetrazolium dye.[16][17]

Caption: Troubleshooting workflow for tetrazolium assay interference.

  • After the compound incubation period, carefully aspirate the medium containing the pyridazinone compound from each well.

  • Gently wash the cell monolayer once with pre-warmed, serum-free medium or phosphate-buffered saline (PBS).[12] Be careful not to dislodge the cells.

  • Aspirate the wash solution.

  • Add fresh, serum-free medium containing the MTT or MTS reagent to each well.

  • Proceed with the standard assay incubation and reading steps.[18]

Rationale: Washing the cells removes the interfering compound, so the subsequent formazan formation is primarily due to cellular metabolic activity.[17]

Issue: Formazan Crystal Dissolution Problems (MTT Assay)

The formazan produced in the MTT assay is insoluble and requires a solubilization step, often with DMSO or an acidified alcohol solution.[18] Some pyridazinone compounds might interfere with this process.

Troubleshooting:

  • Ensure Complete Solubilization: After adding the solubilization agent, mix thoroughly by pipetting or using a plate shaker. Visually inspect the wells under a microscope to ensure all crystals are dissolved.

  • Alternative Solubilizing Agents: If DMSO is not effective, consider using a solution of 10% SDS in 0.01M HCl.

Potential Issue Primary Cause Recommended Action Alternative Assay
High Background Direct reduction of tetrazolium salt by the compound.[5]Include "compound-only" controls and subtract background. If high, wash cells before adding dye.CellTiter-Glo, Neutral Red Uptake
Precipitation Poor aqueous solubility of the compound.[19]Optimize solvent concentration; consider solid dispersions.Pre-screen compounds for solubility before assay.
Metabolic Modulation Compound affects mitochondrial dehydrogenases or overall cell metabolism.[10]Use an orthogonal assay measuring a different viability marker (e.g., membrane integrity).LDH Cytotoxicity Assay, Dye Exclusion
Guide 2: Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)

These assays quantify adenosine triphosphate (ATP), an indicator of metabolically active cells, using a luciferase-based reaction.[20][21] They are generally less susceptible to interference from colored or redox-active compounds.[22]

Issue: Signal Inhibition or Enhancement

While more robust, some compounds can inhibit or enhance the luciferase enzyme itself.

  • Prepare a standard curve of ATP in cell-free media.

  • Create replicate sets of this standard curve. To one set, add your pyridazinone compound at the highest concentration used in your experiments. To the other, add the vehicle control.

  • Add the CellTiter-Glo® reagent to all wells.[23]

  • Incubate and read the luminescence.

  • Analysis: Compare the luminescence values of the two standard curves. A significant shift in the curve for the compound-treated set indicates direct interference with the assay chemistry.

Rationale: This cell-free system isolates the assay chemistry from any biological effects, directly testing if the compound interferes with the luciferase enzyme or the ATP substrate.[24]

Guide 3: Neutral Red Uptake Assay

This assay measures the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[25][26]

Issue: Dye Precipitation or Variable Staining

Neutral red's solubility can be affected by the pH and composition of the medium.[27]

Troubleshooting:

  • Media Composition: Avoid phenol red in the incubation medium as it can interfere with the final absorbance reading.[27]

  • Prepare Fresh Dye Solution: Prepare the neutral red working solution fresh for each experiment. If you notice precipitation, filter the solution before adding it to the cells.[25]

  • pH Control: Ensure the pH of your culture medium and wash solutions is consistent, as the dye uptake is pH-sensitive.

  • Washing Steps: Be gentle during the wash steps to avoid excessive loss of cells, which can lead to high variability.[28]

III. Best Practices and Recommendations

  • Multi-Assay Approach: Never rely on a single viability assay, especially when screening novel compounds.[14] Use at least two assays with different underlying principles (e.g., one metabolic and one membrane integrity) to confirm your results.

  • Thorough Controls: Always include the following controls in your plate layout:

    • No-Cell Control: Medium only.

    • Vehicle Control: Cells + highest concentration of solvent (e.g., DMSO).

    • Compound-Only Control: Medium + compound at each concentration.

    • Positive Control: Cells + a known cytotoxic agent.

  • Optimize Seeding Density: Ensure that the number of cells seeded allows for logarithmic growth throughout the experiment and that the final readout is within the linear range of the assay.[29]

  • Mind the Incubation Time: The optimal incubation time with the compound can vary. A time-course experiment is often necessary to determine the most appropriate endpoint.

By understanding the potential interactions between pyridazinone compounds and the chemical principles of cell viability assays, you can design more robust experiments, avoid common pitfalls, and generate reliable, high-quality data.

References
  • Baskaran, R., et al. (2018). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Clinical and Diagnostic Research, 12(9).
  • Präbst, K., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12871.
  • Gold-standard.site. (n.d.). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Basic and Clinical Physiology and Pharmacology, 33(5), 555-574.
  • Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(5), 445-448.
  • Robles-Escajeda, E., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology, 35(2), 145-158.
  • Carta, A., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(11), 3456.
  • Reddit. (2022, March 2). Neutral Red viability assay not working. r/labrats. Retrieved from [Link]

  • Lindahl, O., et al. (2022).
  • Protocol Online. (2009, May 23). Need Help for Neutral Red Uptake Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Biocompare. (2017, August 22). CellTiter Glo Luminescent Cell Viability Assay for Cytotoxicity Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (2024, August 23). Why do i have a high variation in my Neutral Red staining? Retrieved from [Link]

  • Shakeel, F., et al. (2019).
  • Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology, 146, 111814.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3368.
  • Shakeel, F., et al. (2019).
  • ResearchGate. (2025, October 16). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • Drago, L., et al. (2015). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis.
  • Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. Retrieved from [Link]

  • Semantic Scholar. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]

  • PubMed. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Retrieved from [Link]

  • YouTube. (2017, December 24). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • FDCELL. (2023, October 28). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]

  • Taha, T. R., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
  • Baskaran, R., et al. (2018). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Clinical and Diagnostic Research, 12(9).
  • PubMed Central. (2021, March 1). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Retrieved from [Link]

  • PubMed. (2013). Use of red autofluorescence for monitoring prodiginine biosynthesis. Retrieved from [Link]

  • PubMed. (2019, April 15). Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis, purification, and biological evaluation of this promising class of compounds. Our goal is to empower you with the technical knowledge and practical insights needed to enhance the selectivity and overall success of your research endeavors.

I. Frequently Asked Questions (FAQs): Strategies for Enhancing Selectivity

This section addresses common questions regarding the strategic modification of the this compound scaffold to improve target selectivity.

Q1: My lead compound based on the tetrahydropyrido[4,3-c]pyridazin-3(2H)-one scaffold shows potent activity but poor selectivity against a panel of related kinases. What are the primary strategies to improve its selectivity profile?

A1: Achieving high selectivity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding site. For the tetrahydropyrido[4,3-c]pyridazin-3(2H)-one core, a multi-pronged approach is recommended:

  • Structure-Based Drug Design (SBDD): If the crystal structure of your target protein is available, SBDD is a powerful tool. Docking your lead compound into the active site can reveal key interactions and highlight opportunities for modification. Look for unique sub-pockets or less conserved residues near the ATP-binding site that can be exploited to gain selectivity.

  • Exploiting Steric Hindrance: Introducing bulky substituents on your scaffold can create steric hindrance that prevents binding to off-target kinases with smaller active sites, while maintaining affinity for your target kinase if it can accommodate the larger group.[1]

  • Targeting Non-Conserved Residues: A thorough analysis of the amino acid sequence alignment of your target kinase against closely related off-targets can identify non-conserved residues. Modifications to your compound that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues can significantly enhance selectivity.

  • Bioisosteric Replacement: This strategy involves replacing a functional group in your molecule with another group that has similar physical or chemical properties, with the aim of improving the therapeutic profile.[2][3] For instance, replacing a metabolically liable ester with a more stable amide can improve pharmacokinetic properties, which indirectly influences selectivity by altering drug exposure.[2] The strategic placement of fluorine atoms can also modulate potency and selectivity.[3]

  • Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and solubility can impact selectivity. Highly lipophilic compounds often exhibit greater promiscuity. Optimizing the lipophilicity of your derivatives can lead to a better selectivity profile.

Q2: What are the key positions on the this compound scaffold to modify for improving selectivity, and what types of substitutions are likely to be most effective?

A2: Based on structure-activity relationship (SAR) studies of analogous heterocyclic systems, the following positions are prime candidates for modification:

  • The Phenyl Group (if present as a substituent): The substitution pattern on any appended phenyl rings is critical. Electron-withdrawing or electron-donating groups can significantly alter the electronic properties and binding interactions of the molecule.[3] For example, in a series of pyridazinone derivatives, para-substitution on a phenyl ring was shown to increase inhibitory activity.[3]

  • The N-2 Position of the Pyridazinone Ring: This position often points towards the solvent-exposed region of the ATP-binding site. Modifications here can be used to improve solubility and pharmacokinetic properties, as well as to probe for interactions with the outer regions of the active site. Studies on related pyridazinones have shown that substitutions at this position can significantly impact vasodilatory action, indicating its importance in modulating biological activity.

  • The Tetrahydropyridine Ring: Substitutions on the tetrahydropyridine portion of the scaffold can influence the overall conformation of the molecule, thereby affecting how it fits into the target's binding pocket.

Q3: My compound is highly potent in biochemical assays but loses significant activity in cell-based assays. What are the likely causes and how can I address this?

A3: This is a common issue in drug discovery and can stem from several factors:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.

  • High Intracellular ATP Concentration: Biochemical kinase assays are often run at low ATP concentrations, which can make inhibitors appear more potent. In a cellular environment, the much higher concentration of ATP (millimolar range) can outcompete the inhibitor for binding to the kinase.[4]

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes.

To troubleshoot this, consider the following:

  • Assess Physicochemical Properties: Analyze the compound's lipophilicity (LogP) and polar surface area (PSA). Compounds with high LogP and low PSA generally have better cell permeability.

  • Run Permeability Assays: Conduct in vitro permeability assays (e.g., PAMPA) to directly measure the compound's ability to cross an artificial membrane.

  • Test in the Presence of Efflux Pump Inhibitors: If you suspect efflux, re-run the cellular assay in the presence of a known efflux pump inhibitor.

  • Increase ATP Concentration in Biochemical Assays: To better mimic the cellular environment, perform your biochemical assays at physiological ATP concentrations.[4]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming common experimental challenges.

Guide 1: Troubleshooting the Synthesis of this compound Derivatives

A common synthetic route to pyridazinone-containing scaffolds involves the condensation of a γ-ketoacid with hydrazine.[5] Challenges can arise at various stages of the synthesis.

Issue 1: Low Yield of the Final Cyclized Product

  • Possible Cause: Incomplete reaction of the precursor with hydrazine.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[6]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used for hydrazine condensations.

    • Purity of Starting Materials: Impurities in the γ-ketoacid precursor or hydrazine can interfere with the reaction. Ensure all starting materials are of high purity.

  • Possible Cause: Side reactions, such as the formation of hydrazones that do not cyclize.

  • Troubleshooting Steps:

    • Control of pH: The pH of the reaction mixture can influence the rate of cyclization versus side reactions. Experiment with the addition of a catalytic amount of acid or base.

    • Order of Addition: In some cases, the order in which reagents are added can affect the outcome.

Experimental Workflow: General Synthesis of a Pyridazinone Core

cluster_0 Step 1: Formation of γ-Ketoacid cluster_1 Step 2: Cyclization Start Aryl/Alkyl Ketone + Succinic Anhydride Friedel_Crafts Friedel-Crafts Acylation Start->Friedel_Crafts Lewis Acid (e.g., AlCl3) Ketoacid γ-Ketoacid Intermediate Friedel_Crafts->Ketoacid Condensation Condensation/Cyclization Ketoacid->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Reflux in Ethanol/Acetic Acid Product Pyridazinone Core Condensation->Product

Caption: A generalized two-step synthesis of a pyridazinone core.

Guide 2: Purification Challenges of Basic Heterocyclic Compounds

The tetrahydropyridine moiety imparts basic character to the scaffold, which can lead to challenges during purification by silica gel chromatography.

Issue 2: Streaking or Tailing of the Compound on a Silica Gel Column

  • Possible Cause: Strong interaction between the basic nitrogen of the tetrahydropyridine ring and the acidic silanol groups on the surface of the silica gel.

  • Troubleshooting Steps:

    • Addition of a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia in methanol, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.[7]

    • Use of an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be a good alternative. Reversed-phase chromatography (C18) is also an excellent option for purifying basic compounds.

    • Solvent System Optimization: Systematically screen different solvent systems using TLC to find one that provides good separation with minimal tailing.

Issue 3: Difficulty in Removing a Closely-Eluting Impurity

  • Possible Cause: The impurity has a very similar polarity to the desired product.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities with similar polarity.[7] Experiment with different solvent systems to find one where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

    • Fine-Tuning the Mobile Phase: For column chromatography, make small, incremental changes to the polarity of the mobile phase. Sometimes, switching to a different solvent system with different selectivity (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can resolve closely eluting spots.

    • Preparative HPLC: If other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution to separate the impurity.

Decision Tree: Purification Strategy

Crude_Product Crude Product TLC_Analysis Analyze by TLC Crude_Product->TLC_Analysis Streaking Streaking/Tailing? TLC_Analysis->Streaking Add_Base Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) Streaking->Add_Base Yes Good_Separation Good Separation? Streaking->Good_Separation No Add_Base->Good_Separation Column_Chrom Silica Gel Column Chromatography Good_Separation->Column_Chrom Yes Recrystallize Recrystallization Good_Separation->Recrystallize No Impurity_Close Impurity Still Present? Column_Chrom->Impurity_Close Impurity_Close->Recrystallize Yes Pure_Product Pure Product Impurity_Close->Pure_Product No Recrystallize->Pure_Product

Caption: A decision-making workflow for purifying basic heterocyclic compounds.

Guide 3: Troubleshooting In Vitro Kinase Assays

Issue 4: High Variability Between Replicate Wells in a Kinase Assay

  • Possible Cause: Inconsistent pipetting, inadequate mixing, or "edge effects" in the assay plate.

  • Troubleshooting Steps:

    • Pipetting Technique: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions to improve accuracy.

    • Mixing: Thoroughly mix all reagents after addition, but avoid introducing bubbles.

    • Plate Layout: Avoid using the outermost wells of the assay plate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified barrier.[8]

    • Temperature Control: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates on surfaces with temperature gradients.[8]

Issue 5: Compound Shows Potent Inhibition, but the IC50 Curve has a Steep Slope or is Incomplete

  • Possible Cause: Compound aggregation at higher concentrations.

  • Troubleshooting Steps:

    • Include Detergent: Add a small amount of a non-ionic detergent, such as Triton X-100 (typically 0.01%), to the assay buffer. This can help to disrupt aggregates.

    • Solubility Check: Visually inspect the compound stock solution and the highest concentration wells for any signs of precipitation.

    • DLS Analysis: If available, use Dynamic Light Scattering (DLS) to check for the presence of aggregates in your compound stock solution.

III. Data Presentation

The following table provides a hypothetical example of how to present selectivity data for a series of this compound derivatives.

Compound IDR1-SubstituentR2-SubstituentTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (OTK1/TK)
Lead-01 H4-Cl-Ph1530502
Analog-A Me4-Cl-Ph2550075020
Analog-B H4-F-Ph1224602
Analog-C H3,4-diCl-Ph1818036010

Data is for illustrative purposes only.

IV. References

  • Patel, R., & Muthasamy, K. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Kwarcinski, F. E., & Scott, P. J. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(5), 471–475.

  • Lin, K., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1937–1955.

  • El-Sayed, M. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163914.

  • Asano, S., et al. (2010). 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6696–6698.

  • Hamajima, T., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry, 27(6), 1056–1064.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Bicyclic Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of bicyclic heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger, process-scale production. Bicyclic heterocyclic scaffolds are cornerstones in medicinal chemistry and materials science, but their journey from a round-bottom flask to a multi-liter reactor is often fraught with challenges.[1] This resource provides field-proven insights, troubleshooting guides, and frequently asked questions to help you navigate these complexities with confidence.

Our approach is grounded in the core principles of process chemistry: developing safe, consistent, and robust chemical processes.[2] We will explore the "why" behind the "how," empowering you to make informed decisions during your scale-up campaigns.

Part 1: Foundational Challenges in Scale-Up Synthesis

Scaling up is not merely about using larger glassware and more reagents; it's a discipline that requires a deep understanding of how chemical reactions behave under different physical conditions.[3][4] Many reactions that are well-behaved on a gram scale can become hazardous or inefficient at the kilogram scale.[3]

Here, we outline the most common hurdles you will likely encounter:

  • Thermal Management and Exothermic Reactions: One of the most critical challenges in scaling up is managing the heat generated by exothermic reactions.[5] As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous situation known as thermal runaway, where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure.[5]

  • Mass Transfer and Mixing: Inefficient mixing in large reactors can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased impurity formation.[6] What works with a simple magnetic stir bar in a flask will not suffice in a 100 L reactor.

  • Reaction Kinetics and Thermodynamics: The kinetics and thermodynamics of a reaction can be significantly influenced by the scale of the operation.[7][8] What might be a kinetically controlled product at the lab scale could shift to a thermodynamically controlled, and often undesired, product at the higher temperatures and longer reaction times common in large-scale production.

  • Purification and Isolation: Isolating and purifying multi-kilogram quantities of a bicyclic heterocycle presents a different set of challenges compared to purifying a few hundred milligrams.[9][10][11] Column chromatography, a workhorse in the research lab, is often impractical and expensive at a large scale.[12] Developing robust crystallization or extraction procedures is paramount.

  • Solvent Selection and Handling: The choice of solvent becomes more critical at scale, with considerations for safety, environmental impact, cost, and ease of removal.[13][14] What is convenient in the lab (e.g., dichloromethane) may be problematic in a plant setting.

Part 2: Troubleshooting Guide - A Q&A Approach

This section is designed to provide direct answers to specific problems you might encounter during your scale-up experiments.

Issue 1: My reaction yield has dropped significantly upon scale-up.

Question: I had a consistent 85% yield for my bicyclic heterocycle synthesis at the 1-gram scale. Now, at the 100-gram scale, my yield is hovering around 40-50%. What's going on?

Answer: A drop in yield upon scale-up is a classic problem that can stem from several factors. Let's break down the likely culprits and how to address them systematically.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inefficient Heat Transfer Your larger reactor is not dissipating heat as effectively, leading to localized overheating and decomposition of your starting materials or product.[5][15]1. Monitor Internal Temperature: Use a thermocouple to track the internal reaction temperature, not just the heating mantle setting. 2. Controlled Addition: Add highly reactive reagents slowly and sub-surface to control the exotherm.[5] 3. Improve Agitation: Ensure your overhead stirrer is providing adequate mixing for the entire reaction volume.
Poor Mixing Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.[6]1. Evaluate Stirrer Design: The type of impeller (e.g., anchor, pitched-blade turbine) can significantly impact mixing efficiency. 2. Baffles: In larger reactors, baffles can help prevent vortexing and improve top-to-bottom mixing.
Impurity Profile of Reagents The purity of "reagent grade" starting materials can vary between batches, and impurities that were negligible at a small scale can have a significant impact at a larger scale.1. Re-analyze Starting Materials: Run quality control checks (e.g., NMR, LC-MS) on new batches of starting materials. 2. Consider Recrystallization/Purification: Purifying key starting materials before use can sometimes be necessary.
Atmospheric Contamination Reactions sensitive to moisture or oxygen are more susceptible to contamination in larger setups with more headspace and longer reaction times.[6]1. Inert Atmosphere: Ensure a robust inert atmosphere (nitrogen or argon) is maintained throughout the reaction. 2. Dry Solvents: Use appropriately dried solvents, as larger volumes can absorb more atmospheric moisture.

Workflow for Diagnosing Yield Loss:

Caption: A systematic approach to troubleshooting yield loss in scale-up synthesis.

Issue 2: I'm observing a new, major impurity in my scaled-up reaction.

Question: My reaction was very clean on the bench, but now I'm seeing a significant new peak in my LC-MS that I can't easily remove. How do I identify and eliminate it?

Answer: The appearance of new impurities often points to a change in the reaction pathway or product stability under the new scale-up conditions.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Thermal Degradation The longer reaction times and potentially higher temperatures at scale can cause your desired product to decompose.[6]1. In-Process Control (IPC): Take aliquots of the reaction mixture at regular intervals and analyze by LC-MS or TLC to determine when the impurity starts to form. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Change in Reaction Pathway A shift from kinetic to thermodynamic control can favor the formation of a more stable, but undesired, isomer or side product.1. Reaction Profiling: Use techniques like ReactIR or Raman spectroscopy to monitor the formation of intermediates and products in real-time. This can provide insight into the reaction mechanism.
Leaching from Equipment At a larger scale, the materials of construction of the reactor, stirrer, or transfer lines could potentially leach impurities or catalyze side reactions.1. Blank Run: Run the reaction with just the solvent and see if any impurities are generated. 2. Material Compatibility: Ensure all wetted parts are compatible with your reaction chemistry.
Work-up Issues The work-up procedure may not be as efficient at a larger scale, leading to the formation of artifacts or incomplete removal of byproducts.1. Quench Study: Ensure your quenching procedure is effective at neutralizing all reactive species. 2. Extraction Efficiency: At a larger scale, more vigorous mixing or longer settling times may be needed for efficient phase separation.

Experimental Protocol: In-Process Control (IPC) by LC-MS

  • Set up the scaled-up reaction as planned.

  • Once the reaction commences, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at set time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Dilute the quenched sample to an appropriate concentration for LC-MS analysis.

  • Analyze the samples by LC-MS to track the disappearance of starting materials and the appearance of the product and any impurities over time.

  • Plot the relative concentrations to visualize the reaction profile and determine the optimal reaction time to maximize product formation while minimizing impurity generation.

Part 3: Frequently Asked Questions (FAQs)

Q1: How can I safely handle a highly exothermic reaction during scale-up?

A1: Safely managing exotherms is paramount.[5] Beyond the standard laboratory practices, consider these scale-up strategies:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction. This data is crucial for engineering the required cooling capacity.

  • Semi-Batch Operation: Instead of adding all reagents at once, add one of the key reagents gradually (semi-batch). This allows you to control the rate of heat generation.[5]

  • Use of Flow Chemistry: Continuous flow reactors offer a significantly higher surface-area-to-volume ratio, enabling near-instantaneous heat dissipation.[15] This is an inherently safer way to handle highly exothermic or hazardous reactions.[16][17]

Q2: My bicyclic heterocycle is difficult to purify by chromatography at scale. What are my alternatives?

A2: Relying on chromatography for multi-kilogram purifications is often unsustainable.[12] Focus on developing robust, scalable isolation techniques:

  • Crystallization: This is the most desirable method for large-scale purification as it can provide very high purity in a single step. Screen a wide range of solvents and solvent mixtures to find suitable crystallization conditions.

  • Salt Formation/Recrystallization: If your molecule has a basic or acidic handle, forming a salt and recrystallizing it can be a very effective purification strategy.

  • Liquid-Liquid Extraction: Optimize pH and solvent choice to selectively extract your product from impurities.

Q3: What is Process Analytical Technology (PAT) and how can it help me?

A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes.[18][19] In essence, it's about understanding and controlling your reaction in real-time.

  • How it helps: PAT tools, such as in-situ IR and Raman spectroscopy, can provide real-time information on reactant consumption, product formation, and impurity generation.[20] This allows for more precise determination of reaction endpoints, early detection of deviations, and a deeper understanding of the reaction kinetics.[21][22] This leads to more consistent product quality and can prevent batch failures.[21]

PAT Implementation Workflow:

PAT_Workflow A Identify Critical Process Parameters (CPPs) & Critical Quality Attributes (CQAs) B Select Appropriate PAT Tool (e.g., in-situ IR, Raman) A->B C Install Probe in Reactor B->C D Collect Real-Time Spectroscopic Data C->D E Develop Chemometric Model (Correlate spectra to concentration) D->E F Monitor and Control the Process in Real-Time E->F

Caption: A simplified workflow for implementing Process Analytical Technology (PAT).

Part 4: Conclusion

The successful scale-up synthesis of bicyclic heterocycles is a challenging but achievable goal. It requires a shift in mindset from a purely synthetic perspective to one that embraces the principles of chemical engineering and process chemistry.[2] By anticipating the challenges of thermal management, mixing, and purification, and by employing systematic troubleshooting and modern tools like PAT, you can de-risk your scale-up campaigns and efficiently deliver high-quality material for the next stages of development.

References

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. (2021-07-14). Available from: [Link]

  • Large-Scale Continuous Flow Transformation of Oximes into Fused-Bicyclic Isoxazolidines: An Example of Process Intensification | Request PDF - ResearchGate. Available from: [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available from: [Link]

  • Challenges of scaling up production from grams to kilos - Chemtek Scientific. Available from: [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025-09-03). Available from: [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. Available from: [Link]

  • Process Analytical Technology - PAT - Stepscience. Available from: [Link]

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes | The Journal of Organic Chemistry - ACS Publications. (2023-12-14). Available from: [Link]

  • Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC - PubMed Central. (2025-03-27). Available from: [Link]

  • Real-Time Process Analytical Technology Assurance for Flow Synthesis of Oligonucleotides. (2014-07-09). Available from: [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. Available from: [Link]

  • The Role of Process Chemistry - Regis Technologies. (2023-10-05). Available from: [Link]

  • Synthesis of[3][17]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles - NIH. Available from: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. (2025-09-25). Available from: [Link]

  • 1 Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes - Wiley-VCH. Available from: [Link]

  • Process Analytical Technology: An industry perspective - European Pharmaceutical Review. (2010-08-19). Available from: [Link]

  • Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification - BioProcess International. Available from: [Link]

  • 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. (2025-06-19). Available from: [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - MDPI. (2023-03-29). Available from: [Link]

  • Purification Techniques | A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough - Bio-Link. Available from: [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - NIH. Available from: [Link]

  • (PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. (2025-08-06). Available from: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC - NIH. (2023-06-13). Available from: [Link]

  • Novel Bicyclic Heterocycles as FGFR Inhibitors for Treating Cancer - PMC - NIH. (2021-01-14). Available from: [Link]

  • 2021 Heterocyclic chemistry Lecture 19 - YouTube. (2021-05-28). Available from: [Link]

  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction | Organic Letters - ACS Publications. (2024-01-22). Available from: [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PubMed. (2023-03-29). Available from: [Link]

  • Kinetics versus thermodynamics in the proline catalyzed aldol reaction - RSC Publishing. Available from: [Link]

  • Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. Available from: [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - Frontiers. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor - ResearchGate. Available from: [Link]

  • Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PubMed Central. Available from: [Link]

  • Changing face of Heterocyclic Chemistry in the pharmaceutical industry. (2018-01-16). Available from: [Link]

  • Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. Available from: [Link]

  • Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor. Available from: [Link]

  • Design and synthesis of a novel series of bicyclic heterocycles as potent γ-secretase modulators - PubMed. (2012-11-08). Available from: [Link]

  • Thermodynamics and kinetics of early stages of carbon dot formation: a case of citric acid and ethylenediamine reaction - Nanoscale (RSC Publishing). Available from: [Link]

  • (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - ResearchGate. (2025-10-14). Available from: [Link]

  • Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics - NIH. Available from: [Link]

  • Diversity-oriented synthesis of bicyclic fragments containing privileged azines. (2025-10-19). Available from: [Link]

  • Editorial: Strained Aza-Heterocycles in Synthesis - PMC - NIH. Available from: [Link]

  • Webinar - YouTube. (2022-09-30). Available from: [Link]

  • Synthesis of heterocycles mediated by benzotriazole. 2. Bicyclic systems - PubMed. Available from: [Link]

Sources

Technical Support Center: Navigating Artifacts in Screening Assays with Pyridazinone Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-containing compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding potential artifacts in screening assays involving this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the expertise and practical protocols to ensure the integrity of your screening data and validate your hits with confidence.

Introduction to the Pyridazinone Scaffold and Assay Interference

The pyridazinone ring is a common feature in many biologically active molecules due to its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding.[1] These characteristics make it an attractive scaffold in drug discovery.[2] However, like many nitrogen-rich heterocycles, the pyridazinone core can sometimes lead to assay artifacts, complicating hit validation.[3][4] This guide will help you identify and troubleshoot these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyridazinone-containing hit shows poor dose-response curves and inconsistent activity. What could be the cause?

This is a common observation when dealing with compounds that have poor aqueous solubility.[5] At higher concentrations, the compound may precipitate out of the assay buffer, leading to a plateau or even a decrease in the observed signal. This can be misinterpreted as a loss of activity or toxicity.

Causality: The high dipole moment and potential for strong intermolecular interactions of the pyridazinone core can sometimes lead to poor solubility in aqueous buffers, especially as the lipophilicity of the substituents increases.

This high-throughput method provides a qualitative assessment of a compound's solubility by measuring light scattering caused by insoluble particles.[6][7]

Materials:

  • Test compound (dissolved in DMSO)

  • Aqueous assay buffer (e.g., PBS)

  • 96- or 384-well microplates

  • Nephelometer[5]

  • Positive control (e.g., a known poorly soluble compound like Ondansetron)[5]

  • Negative control (e.g., a known highly soluble compound like 2'-deoxy-5-fluorouridine)[5]

Procedure:

  • Prepare serial dilutions of your test compound in DMSO.

  • In a microplate, add a small volume (e.g., 5 µL) of each DMSO stock solution to the corresponding wells.[7]

  • Add the aqueous assay buffer to each well to achieve the desired final compound concentrations.[7]

  • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[7]

  • Measure the light scattering in each well using a nephelometer.

  • Data Interpretation: A significant increase in light scattering compared to the negative control indicates compound precipitation. The concentration at which this occurs is an estimate of the kinetic solubility.

Relative Solubility Interpretation Recommendation
>0.8Good solubilityProceed with further assays.
0.6-0.8Intermediate solubilityUse caution with high concentrations. Consider buffer optimization.
<0.6Poor solubilityHit is likely a false positive due to precipitation. Deprioritize.
Table 1: Interpreting Nephelometry Results.[5]
Q2: My hit compound shows activity across multiple, unrelated assays. Could it be an aggregator?

Promiscuous activity across various assays is a classic sign of a compound that forms aggregates.[8][9] These aggregates can sequester proteins non-specifically, leading to inhibition that is not related to binding at a specific active site.

Causality: While not definitively documented as a common issue for pyridazinones, compounds with planar aromatic systems and poor solubility can be prone to aggregation.

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the formation of compound aggregates.[10][11]

Materials:

  • Test compound

  • Assay buffer

  • DLS instrument

  • Low-volume cuvettes or multi-well plates compatible with the DLS instrument

Procedure:

  • Prepare solutions of your test compound in the assay buffer at various concentrations, including those where activity was observed.

  • Filter the solutions through a low-binding filter (e.g., 0.22 µm) to remove dust and other contaminants.

  • Transfer the filtered solution to a clean cuvette or well.

  • Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Acquire DLS data, measuring the hydrodynamic radius of particles in the solution.

  • Data Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer (typically >100 nm) is indicative of aggregation.[12]

Workflow for Investigating Aggregation-Based Artifacts

Aggregation_Workflow Start Inconsistent Activity or Promiscuous Inhibition DLS Perform Dynamic Light Scattering (DLS) Assay Start->DLS Check_Aggregates Aggregates Detected? DLS->Check_Aggregates Add_Detergent Repeat Primary Assay with 0.01% Triton X-100 Check_Aggregates->Add_Detergent Yes No_Aggregates No Aggregates Detected Check_Aggregates->No_Aggregates No Check_Activity Activity Attenuated? Add_Detergent->Check_Activity False_Positive Conclude False Positive (Aggregation-based) Check_Activity->False_Positive Yes True_Hit Potential True Hit (Proceed with Caution) Check_Activity->True_Hit No Other_Mechanisms Investigate Other Artifact Mechanisms No_Aggregates->Other_Mechanisms

Caption: Workflow for identifying aggregation-based artifacts.

Q3: My assay uses a luciferase reporter, and I'm seeing unexpected inhibition. Could my pyridazinone compound be interfering with the reporter enzyme?

Yes, direct inhibition of reporter enzymes like firefly luciferase is a common source of false positives in HTS campaigns.[13][14]

Causality: Many small molecules can bind to and inhibit luciferase, and it's crucial to rule this out before concluding that your compound is acting on your target of interest.

This assay directly measures the effect of your compound on the activity of purified luciferase.

Materials:

  • Purified firefly luciferase

  • Luciferase assay buffer

  • Luciferin substrate

  • Test compound

  • Luminometer

Procedure:

  • In a suitable microplate, add the purified luciferase enzyme to the assay buffer.

  • Add your test compound at a range of concentrations.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately measure the luminescence using a luminometer.

  • Data Interpretation: A dose-dependent decrease in the luminescent signal indicates that your compound is a direct inhibitor of luciferase and is therefore a likely false positive in your primary assay.

Q4: The activity of my hit is sensitive to the presence of reducing agents like DTT. What does this suggest?

Sensitivity to reducing agents can point to two potential artifact mechanisms: chemical reactivity or redox cycling.

Causality:

  • Chemical Reactivity: The pyridazinone ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack.[11] If your target protein has reactive cysteine residues, your compound may be forming a covalent bond with the protein. The presence of a high concentration of a reducing agent like DTT can compete for this reaction, thus reducing the apparent activity.[15]

  • Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents and oxygen, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[16] H₂O₂ can then oxidize and inactivate proteins in a non-specific manner.

This assay compares the potency of your compound in the presence and absence of DTT.[17]

Procedure:

  • Perform your primary enzymatic assay under standard conditions to determine the IC₅₀ of your compound.

  • Repeat the assay with the addition of a high concentration of DTT (e.g., 1-5 mM) to the assay buffer.

  • Data Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of DTT suggests that your compound may be a thiol-reactive electrophile.[17]

A La Assay to Detect Reactive Molecules by Nuclear Magnetic Resonance (ALARM NMR) is a robust method to identify compounds that react with protein thiols.[18][19]

Procedure:

  • Incubate your test compound with a ¹³C-labeled La antigen reporter protein.[18]

  • Acquire a [¹H-¹³C]-HMQC NMR spectrum.

  • Repeat the experiment in the presence of excess DTT.

  • Data Interpretation: Thiol-reactive compounds will cause DTT-dependent changes in the chemical shifts of the La protein, indicating covalent modification.[7][13]

This assay directly measures the production of H₂O₂ by your compound in the presence of a reducing agent.[16][20]

Materials:

  • Test compound

  • Reducing agent (e.g., DTT)

  • Horseradish peroxidase (HRP)

  • A suitable HRP substrate (e.g., Amplex Red, Megaplex Red)[21]

  • Fluorescence or absorbance plate reader

Procedure:

  • In a microplate, incubate your test compound with the reducing agent in your assay buffer.

  • Add HRP and the HRP substrate.

  • Incubate and then measure the fluorescence or absorbance.[21][22]

  • Data Interpretation: A dose-dependent increase in signal indicates that your compound is a redox cycler.

Decision Tree for DTT-Sensitive Hits

DTT_Sensitive_Workflow Start Hit Activity is DTT-Sensitive H2O2_Assay Perform H₂O₂ Quantification Assay Start->H2O2_Assay H2O2_Detected H₂O₂ Detected? H2O2_Assay->H2O2_Detected Redox_Cycler Conclude Redox Cycler (False Positive) H2O2_Detected->Redox_Cycler Yes ALARM_NMR Perform ALARM NMR H2O2_Detected->ALARM_NMR No Reactive Compound is Reactive? ALARM_NMR->Reactive Thiol_Reactive Conclude Thiol-Reactive (False Positive) Reactive->Thiol_Reactive Yes Further_Investigation Consider Other Mechanisms or Potential True Hit Reactive->Further_Investigation No

Caption: Decision tree for investigating DTT-sensitive hits.

Q5: My assay uses fluorescence detection, and I'm concerned about potential interference.

Fluorescence-based assays are susceptible to interference from compounds that are themselves fluorescent or that quench the fluorescence of the reporter molecule.[13]

Causality: Heterocyclic compounds, including pyridazinones, can possess inherent fluorescent properties.[3]

This is a simple but essential control to run.

Procedure:

  • In your assay buffer, add your test compound at the concentrations used in the primary screen.

  • Excite the sample at the same wavelength used in your primary assay and measure the emission at the detection wavelength.

  • Data Interpretation: If you observe a significant signal from your compound in the absence of the assay's fluorescent probe, your compound is autofluorescent and may be a false positive.

To test for quenching, you can perform your primary assay and then add the test compound at the end, just before reading the plate. A decrease in the signal compared to a vehicle control would indicate quenching.

Summary of Potential Artifacts and Recommended Actions

Observed Issue Potential Artifact Mechanism Primary Troubleshooting Assay Recommended Action if Confirmed
Poor dose-response, inconsistent activityPoor solubility, precipitationNephelometryDeprioritize hit, consider formulation changes if scaffold is of high interest.
Promiscuous activity in multiple assaysAggregationDynamic Light Scattering (DLS)Deprioritize hit.
Inhibition in a luciferase-based assayDirect luciferase inhibitionLuciferase Counter-ScreenDeprioritize hit, use an orthogonal assay with a different reporter system.
Activity is sensitive to DTTChemical reactivity (thiol-reactive)ALARM NMR, DTT Shift AssayDeprioritize hit.
Activity is sensitive to DTTRedox cyclingH₂O₂ Quantification AssayDeprioritize hit.
Unexpected signal in fluorescence assayCompound autofluorescence or quenchingFluorescence Interference Counter-ScreenDeprioritize hit, use an orthogonal assay with a non-fluorescent readout.
Table 2: Summary of common artifacts and troubleshooting strategies.

By systematically applying these troubleshooting protocols, you can effectively triage your screening hits, eliminate false positives, and focus your resources on developing genuine, high-quality lead compounds.

References

  • Brea, J., Varela, M. J., Daudey, G. A., & Loza, M. I. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS discovery : advancing life sciences R & D, 29(3), 100149. [Link]

  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2018). ALARM NMR for HTS triage and chemical probe validation. Current protocols in chemical biology, 10(3), e35. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Biocompare. (n.d.). Hydrogen Peroxide Assay Kits. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • Huth, J. R., Mendoza, R., Olejniczak, E. T., Johnson, R. W., Cothron, D. A., Liu, Y., Lerner, C. G., Chen, J., & Hajduk, P. J. (2005). ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens. Journal of the American Chemical Society, 127(1), 217–224. [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Assay and drug development technologies, 9(4), 352–373. [Link]

  • Huth, J. R., Mendoza, R., Olejniczak, E. T., Johnson, R. W., Cothron, D. A., Liu, Y., Lerner, C. G., Chen, J., & Hajduk, P. J. (2005). ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens. Journal of the American Chemical Society, 127(1), 217–224. [Link]

  • Megazyme. (n.d.). Hydrogen Peroxide (Megaplex Red) Assay Protocol. [Link]

  • Cell Biolabs, Inc. (n.d.). Hydrogen Peroxide Assays. [Link]

  • Biocompare. (n.d.). Hydrogen Peroxide Assay Kits. [Link]

  • Huth, J. R., Mendoza, R., Olejniczak, E. T., Johnson, R. W., Cothron, D. A., Liu, Y., Lerner, C. G., Chen, J., & Hajduk, P. J. (2005). ALARM NMR: A Rapid and Robust Experimental Method To Detect Reactive False Positives in Biochemical Screens. Journal of the American Chemical Society, 127(1), 217–224. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism for promiscuous inhibitors of enzymes. Journal of medicinal chemistry, 45(8), 1712–1722. [Link]

  • Sampedro, C., Pérez-Díaz, M. E., Elorriaga, C., Fernández-Gadea, F., & Nieto, M. L. (2002). Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. Bioorganic & medicinal chemistry, 10(9), 2873–2882. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Abida, Ahmad, S., Javed, K., Khan, M., & Shajar, A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). [Link]

  • Novatia, LLC. (n.d.). Aggregation by DLS. [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 2: [Illustrated effect of DTT on...] In Assay Guidance Manual. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. C., & Al-Aboudi, A. F. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules (Basel, Switzerland), 27(12), 3801. [Link]

  • Lisurek, M., & Rupp, B. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery, 24(8), 849–853. [Link]

  • Garcı́a-Sablón, A., & Garcı́a-Seisdedos, D. (2011). The use of dynamic light scattering and Brownian microscopy to characterize protein aggregation. Review of Scientific Instruments, 82(5), 055110. [Link]

  • Soriano, E., Martinez-Pacheco, R., & Valcarcel, M. (2014). Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. MOJ Proteomics & Bioinformatics, 1(4). [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]

  • Li, X., Guiguemde, W. A., & Guy, R. K. (2010). Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery. Assay and drug development technologies, 8(1), 72–80. [Link]

  • Plouffe, D. M., Brinker, A., McNamara, C., Henson, K., Kato, N., Kuhen, K., ... & Winzeler, E. A. (2008). In silico activity profiling of a diverse collection of compounds against Plasmodium falciparum. Nature, 456(7224), 927-931. [Link]

  • Ali, A., Khan, M. S., & Iftikhar, S. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Molecules (Basel, Switzerland), 27(19), 6667. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Charrier, M. E., & Anastasio, C. (2012). High-throughput, semi-automated dithiothreitol (DTT) assays for oxidative potential of fine particulate matter. Atmospheric Measurement Techniques, 5(9), 2313-2323. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of medicinal chemistry, 66(15), 10243-10331. [Link]

  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS medicinal chemistry letters, 7(2), 139–143. [Link]

  • Neves, B. J., Braga, R. C., & Andrade, C. H. (2018). Dealing with frequent hitters in drug discovery: a multidisciplinary view on the issue of filtering compounds on biological screenings. Expert opinion on drug discovery, 13(9), 805–817. [Link]

  • Khare, S., Nagle, A. S., & Khare, S. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of medicinal chemistry, 65(17), 11664–11674. [Link]

  • Sink, R., Gobec, S., Pečar, S., & Zega, A. (2010). False positives in the early stages of drug discovery. Current medicinal chemistry, 17(34), 4231–4255. [Link]

  • Cambridge MedChem Consulting. (2017). Aggregation. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (2021, December 2). Webinar (Part Seven: Integrated Hit Generation Strategies). [Link]

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Sha'er, M. A., Al-Qawasmeh, R. A., Al-Ja'afreh, A. M., Al-Zoubi, M. S., ... & Al-Tel, T. H. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 59(1), 3-24. [Link]

  • Alves, V. M., Capuzzi, S. J., & Muratov, E. N. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of medicinal chemistry, 66(18), 12828–12839. [Link]

  • Devine, S. M., Mulcair, M. D., Debono, C. O., Leung, E. W., Nissink, J. W., Lim, S. S., ... & Scanlon, M. J. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of medicinal chemistry, 58(3), 1205–1214. [Link]

Sources

Technical Support Center: Purification of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one. The methodologies and troubleshooting advice presented herein are synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the principal purification strategies for this compound?

The two most effective and commonly employed methods for purifying this class of heterocyclic compounds are recrystallization and silica gel column chromatography.[1] Recrystallization is ideal for removing small quantities of impurities from a product that is already substantially pure.[1][2] Column chromatography is the method of choice for separating complex mixtures, closely related isomers, or when recrystallization fails to yield a product of sufficient purity.[1]

Q2: What common impurities might be encountered during the synthesis and purification of this compound?

Impurities typically arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.

  • Side-Products: Competing reactions, such as oxidation or polymerization, can generate structurally related impurities.[3] The synthesis of complex heterocyclic systems can sometimes yield isomers that are challenging to separate.[1]

  • Reagents and Solvents: Residual acids, bases, or solvents used in the synthesis or workup can contaminate the final product.

  • Degradation Products: The target compound may exhibit instability under certain conditions (e.g., on acidic silica gel), leading to the formation of degradation products.[3]

Q3: How do I select the optimal purification method for my crude product?

The choice is dictated by the purity of your crude material, which can be initially assessed by Thin-Layer Chromatography (TLC).

  • Choose Recrystallization if: Your TLC shows one major spot (the product) with minor, faint spots representing impurities. This indicates a relatively high-purity crude product suitable for this technique.[2]

  • Choose Column Chromatography if: Your TLC shows multiple spots of comparable intensity, spots that are very close together (low Rf separation), or significant streaking.[1] This is also the preferred method for separating isomers.[1]

Q4: Which solvents are recommended for the recrystallization of this compound?

The key to a successful recrystallization is choosing a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1]

  • Single-Solvent Systems: Ethanol is a frequently cited and effective solvent for recrystallizing pyridazinone derivatives.[4] Other polar protic solvents like isopropanol or methanol could also be effective.

  • Anti-Solvent Systems: If a suitable single solvent cannot be found, anti-solvent crystallization is a powerful alternative. This involves dissolving the compound in a minimal amount of a "good" solvent (e.g., DMSO, methanol) and then slowly adding a "poor" solvent or "anti-solvent" (e.g., water, diethyl ether) until the solution becomes turbid, inducing crystallization.[5]

Q5: How should I approach developing a solvent system for column chromatography?

For polar, nitrogen-containing heterocycles like this, a normal-phase silica gel column is standard.[1]

  • Initial TLC Screening: Begin by testing solvent systems of varying polarity on a TLC plate. A good starting point is a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate).[1][3]

  • Target Rf Value: Adjust the solvent ratio to achieve an Rf (retardation factor) value for your target compound of approximately 0.25-0.35. This generally provides the best separation.

  • Addressing Streaking: Due to the basic nature of the pyridine nitrogen, the compound may interact with the acidic sites on the silica gel, causing streaking. To mitigate this, add a small amount (0.5-3%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system.[6] This neutralizes the acidic sites and leads to sharper bands and better resolution.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation. This can be caused by excessively rapid cooling or the presence of impurities that disrupt crystallization.[5]

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration.[5]

    • Slow Down Cooling: Allow the flask to cool very slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to a colder environment like a refrigerator.[5]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a tiny crystal of pure product to the cooled solution to initiate crystallization.

Problem: I have a very low yield after recrystallization.

  • Causality: A low yield typically indicates that a significant amount of the product remains dissolved in the mother liquor.[5] This can happen if too much solvent was used, the wrong solvent was chosen, or the solution was not cooled sufficiently.

  • Solutions:

    • Minimize Solvent: In your next attempt, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

    • Optimize Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Screen for other solvents where it is less soluble when cold.[5]

    • Utilize an Anti-Solvent: After concentrating the mother liquor, try adding an anti-solvent to precipitate more of the dissolved product.[5]

    • Ensure Complete Cooling: Allow sufficient time for the solution to reach its final low temperature (e.g., in an ice bath) to maximize crystal formation before filtration.[5]

Column Chromatography Issues

Problem: My compound is streaking badly on the column.

  • Causality: Streaking is often a sign of undesirable interactions between the polar, basic compound and the acidic surface of the silica gel.[6] It can also be caused by overloading the column or running the eluent too quickly.

  • Solutions:

    • Add a Basic Modifier: As a primary solution, add 0.5-3% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to your eluent mixture.[6] This deactivates the acidic silanol groups, preventing strong adsorption and tailing.

    • Check Sample Load: Ensure you have not loaded too much crude material. A general rule of thumb is to load 1g of crude product per 25-50g of silica gel.

    • Consider Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or switching to a reverse-phase (C18) column, which separates compounds based on hydrophobicity.

Problem: I am getting poor separation between my product and an impurity.

  • Causality: The chosen eluent system does not have sufficient resolving power for the compounds in your mixture.

  • Solutions:

    • Fine-Tune Eluent Polarity: Use TLC to test small variations in your solvent ratio. Sometimes, a slight decrease in polarity can significantly improve separation.

    • Use a Different Solvent System: Try a different combination of solvents. For example, if hexane/ethyl acetate fails, consider dichloromethane/methanol.

    • Employ Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity of the mobile phase to selectively elute your compounds. This is highly effective for separating components with different polarities.

Visualized Workflows and Decision Trees

General Purification Workflow

G start Recrystallization Outcome? oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield success Pure Crystals start->success sol_reheat Re-heat & Add More Solvent oiling_out->sol_reheat sol_slow_cool Slow Down Cooling Rate oiling_out->sol_slow_cool sol_seed Add Seed Crystal oiling_out->sol_seed sol_less_solvent Use Less Solvent Next Time low_yield->sol_less_solvent sol_change_solvent Change Solvent / Use Anti-Solvent low_yield->sol_change_solvent sol_full_cool Ensure Complete Cooling low_yield->sol_full_cool

Caption: Decision tree for troubleshooting common recrystallization issues.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol dropwise until the solid just dissolves completely. Avoid adding excess solvent. [2]3. Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. [2]Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Preparation: Prepare the mobile phase (eluent) determined from your TLC analysis (e.g., Hexane:Ethyl Acetate 1:1 with 1% Triethylamine).

  • Column Packing: Pack a glass chromatography column with silica gel using a wet slurry method with your initial, least polar eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed to prevent the column from running dry.

  • Gradient Elution (if needed): If separation is poor, you can gradually increase the proportion of the more polar solvent in your eluent to help elute more tightly bound compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified compound. [1]

References

  • BenchChem. (2025). Technical Support Center: Pyridazinone Synthesis Purification. BenchChem.
  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Teske, R., et al. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI.
  • BenchChem. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.
  • Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck.
  • Beilstein Journal of Organic Chemistry. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • Beilstein Archives. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Archives.

Sources

Technical Support Center: Addressing Off-Target Effects of Tetrahydropyridopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydropyridopyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical advice for identifying, understanding, and mitigating off-target effects during your experiments. We understand that unexpected results can be a significant hurdle in research, and this resource is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with tetrahydropyridopyrimidine inhibitors.

Q1: What are tetrahydropyridopyrimidine inhibitors and what is their primary mechanism of action?

Tetrahydropyridopyrimidines (THPMs) are a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1] In oncology, they are often designed as kinase inhibitors.[2] A notable example is their development as irreversible covalent inhibitors of KRAS-G12C, where they bind to a specific cysteine residue, locking the protein in an inactive state and inhibiting downstream signaling pathways like the MAPK pathway.[3][4]

Q2: Why are off-target effects a particular concern with this class of inhibitors?

The tetrahydropyridopyrimidine scaffold can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of numerous kinases.[5][6] This "hinge-binding" capability, while effective for targeting the intended kinase, can also lead to interactions with other kinases that share a conserved ATP-binding site, resulting in off-target effects.[5] These unintended interactions can lead to misleading experimental results and potential toxicities in a clinical setting.[7]

Q3: My experimental results are inconsistent with the known function of the intended target. Could this be an off-target effect?

Yes, this is a strong indication of a potential off-target effect. If the observed cellular phenotype cannot be logically explained by the inhibition of the primary target, it is crucial to consider that the inhibitor may be modulating other signaling pathways.[5] For instance, if you are targeting a specific kinase involved in proliferation but observe unexpected effects on cell migration, it is worth investigating potential off-target interactions.

Q4: I'm observing high potency in my biochemical assays, but this doesn't translate to my cell-based assays. What could be the issue?

This discrepancy is a common challenge in drug discovery and can arise from several factors.[8][9] While a compound may show high potency against a purified enzyme in a test tube, the cellular environment is far more complex.[8][10] Issues such as poor cell permeability, rapid metabolism of the compound, or the presence of high intracellular ATP concentrations can all contribute to reduced efficacy in cell-based experiments.[9] It is also possible that in the cellular context, the inhibitor's off-target effects counteract its on-target activity.

Q5: What are the initial steps I should take to begin troubleshooting suspected off-target effects?

The first step is to confirm that the observed phenotype is dose-dependent. Performing a dose-response curve with your inhibitor is essential. If the effect is indeed related to the compound, the next step is to employ strategies to differentiate on-target from off-target effects. This can include using a structurally unrelated inhibitor for the same target and conducting rescue experiments.[9]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental challenges related to off-target effects of tetrahydropyridopyrimidine inhibitors.

Problem 1: Unexpected Phenotype Observed

You have treated your cells with a tetrahydropyridopyrimidine inhibitor and observe a phenotype that is not consistent with the known function of your target kinase.

Troubleshooting Workflow

Troubleshooting_Unexpected_Phenotype A Start: Unexpected Phenotype Observed B Perform Dose-Response Curve Is the phenotype dose-dependent? A->B C Yes B->C Yes D No B->D No F Use a Structurally Unrelated Inhibitor (Same Target) C->F E Investigate other experimental variables: - Reagent quality - Cell line integrity - Assay conditions D->E G Does the new inhibitor reproduce the phenotype? F->G H Yes G->H Yes I No G->I No J Phenotype is likely on-target. Further validation recommended. H->J K Phenotype is likely an off-target effect of the original compound. I->K L Proceed to Off-Target Identification Assays K->L Troubleshooting_Potency_Discrepancy A Start: Discrepancy in Potency (Biochemical vs. Cellular) B Assess Cell Permeability A->B C Confirm Target Engagement in Cells A->C D Evaluate Inhibitor Stability A->D E Consider Cellular ATP Concentration A->E

Sources

Validation & Comparative

A Comparative Guide to Erk2 Inhibitors: Evaluating 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one Against Established Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical Erk2 inhibitor, 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, with well-characterized clinical and preclinical Erk2 inhibitors. Due to the absence of direct experimental data for this compound in the public domain, this analysis will draw upon structure-activity relationships of similar chemical scaffolds and establish a framework for its potential evaluation.

The Rationale for Targeting Erk2 in Oncology

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its hyperactivation, often driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers.[3] While inhibitors targeting upstream kinases like BRAF and MEK have shown clinical success, acquired resistance frequently emerges through the reactivation of the pathway.[2] Targeting the terminal kinase of this cascade, Extracellular signal-regulated kinase 2 (Erk2), offers a promising strategy to overcome this resistance.[2]

Erk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates Erk1_2 Erk1/2 MEK1_2->Erk1_2 Phosphorylates pErk1_2 p-Erk1/2 Erk1_2->pErk1_2 Activation RSK RSK pErk1_2->RSK Phosphorylates Transcription_Factors Transcription Factors pErk1_2->Transcription_Factors Translocates to Nucleus and Phosphorylates pRSK p-RSK RSK->pRSK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates BRAF_i BRAF Inhibitors BRAF_i->Raf MEK_i MEK Inhibitors MEK_i->MEK1_2 Erk_i Erk Inhibitors Erk_i->pErk1_2

Caption: The Ras-Raf-MEK-ERK signaling pathway and points of therapeutic intervention.

A Profile of Leading Erk2 Inhibitors

A number of small molecule inhibitors of Erk1/2 have progressed to clinical trials. This section details the biochemical and cellular potency of three prominent examples: SCH772984, Ravoxertinib (GDC-0994), and Ulixertinib (BVD-523).

InhibitorTargetBiochemical IC50Cellular p-RSK IC50Mechanism of ActionPDB ID (Erk2 Complex)
SCH772984 Erk1/24 nM (Erk1), 1 nM (Erk2)[3][4]~4 nM (A375 cells)[5]ATP-competitive and non-competitive (induces a novel binding pocket)[3][6]4QTA[7]
Ravoxertinib (GDC-0994) Erk1/26.1 nM (Erk1), 3.1 nM (Erk2)[1]12 nM (HepG2 cells)[1]ATP-competitive[8]5K4I[9]
Ulixertinib (BVD-523) Erk1/2<0.3 nM (Erk2)[10]0.14 µM (A375 cells)[11]ATP-competitive, reversible covalent[10]Not specified, but binds to the active form of Erk2[12]

Table 1: Comparative data for selected Erk2 inhibitors.

Mechanism of Action and Structural Insights

Most Erk2 inhibitors function by competing with ATP for binding to the kinase domain.[8] However, subtle differences in their binding modes can lead to significant variations in selectivity and cellular activity.

  • SCH772984 exhibits a unique dual mechanism. It not only competes with ATP but also induces a novel, allosteric binding pocket adjacent to the ATP-binding site.[6] This induced fit is associated with slow inhibitor off-rates, potentially leading to prolonged target engagement in a cellular context.[6]

  • Ravoxertinib (GDC-0994) is a highly selective, orally bioavailable ATP-competitive inhibitor.[2][8] Its development was guided by structure-based drug design to optimize its pharmacokinetic and pharmacodynamic properties.[13]

  • Ulixertinib (BVD-523) is a potent, reversible covalent inhibitor that also competes with ATP.[10] This covalent interaction can lead to a durable inhibitory effect.

Inhibitor_Binding_Modes cluster_erk2 Erk2 Kinase Domain Erk2 Hinge Region ATP Pocket Allosteric Pocket ATP ATP ATP:e->Erk2:w Binds GDC_0994 Ravoxertinib (GDC-0994) GDC_0994:e->Erk2:w Competitive Binding SCH772984 SCH772984 SCH772984:e->Erk2:w Competitive Binding SCH772984:e->Erk2:w Induces & Binds

Sources

Validation Guide: 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one as a Novel VCP/p97 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, a novel chemical scaffold, as a potential inhibitor of Valosin-Containing Protein (VCP)/p97. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step. We will establish a self-validating workflow to rigorously assess this compound's potential, comparing its hypothetical performance metrics against established VCP/p97 inhibitors.

Introduction: The Rationale for Targeting VCP/p97

Valosin-Containing Protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) protein.[1] It functions as a critical regulator of protein homeostasis, converting the energy from ATP hydrolysis into mechanical force to extract ubiquitinated proteins from complexes, membranes, or chromatin.[2] This activity is central to numerous cellular pathways, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][3][4]

Many cancer cells exhibit high rates of protein synthesis and are consequently under significant proteotoxic stress.[5] Their survival is heavily dependent on robust protein quality control systems, making VCP/p97 an attractive therapeutic target.[5][6] Inhibition of VCP/p97 leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to cancer cell death.[5][7] While proteasome inhibitors have seen clinical success in hematological malignancies, VCP/p97 inhibitors have shown promise against both blood and solid tumors in preclinical models.[8]

However, the development of VCP/p97 inhibitors is not without challenges. The first-in-class inhibitor, CB-5083, showed promise but its clinical trial was terminated due to off-target toxicities.[9][10][11] This underscores the critical need for novel, highly selective inhibitors. The pyridazin-3(2H)-one core is a versatile scaffold found in various biologically active agents, making its derivative, this compound (hereafter designated CPD-X ), a compelling candidate for investigation.[12][13]

This guide outlines a three-phase validation cascade to determine if CPD-X is a viable VCP/p97 inhibitor, comparing its potential profile to well-characterized inhibitors such as the ATP-competitive inhibitor CB-5083 and the allosteric inhibitor NMS-873 .

Phase 1: Biochemical Validation - Does CPD-X Directly Inhibit VCP/p97?

The foundational step is to confirm direct engagement and inhibition of the target protein in a purified, cell-free system. The primary function of VCP/p97 is its ATPase activity; therefore, measuring the inhibition of ATP hydrolysis is the most direct biochemical readout.

Experimental Protocol: In Vitro VCP/p97 ATPase Activity Assay

This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining after the enzymatic reaction. A decrease in ATP consumption signifies inhibition.

Rationale: This method is highly sensitive, rapid, and suitable for high-throughput screening (HTS), making it ideal for determining initial potency (IC50) and for subsequent structure-activity relationship (SAR) studies.[14][15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer consisting of 25 mM Tris (pH 7.5), 10 mM MgCl₂, and 0.01% Triton X-100.

    • Reconstitute purified, recombinant human VCP/p97 enzyme in assay buffer to a working concentration of ~10 nM.

    • Prepare a 2X ATP solution in assay buffer (e.g., 300 µM, to achieve a final concentration of 150 µM).

    • Serially dilute CPD-X and control inhibitors (CB-5083, NMS-873) in DMSO, followed by a final dilution in assay buffer.

  • Enzyme Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound solution.

    • Add 5 µL of the VCP/p97 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and measure remaining ATP by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® or ADP-Glo™).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

The primary output of this phase is the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

InhibitorMechanism of ActionReported IC50 (ATPase Assay)Hypothetical IC50 for CPD-X
CB-5083 ATP-competitive (D2 Domain)~11 nM[16]To be determined
CB-5339 ATP-competitive (D2 Domain)~9 nM[16]To be determined
NMS-873 Allosteric~30 nM[16]To be determined
DBeQ ATP-competitive (D2 Domain)~1.5 µM[16]To be determined
CPD-X To be determinedTo be determinedTargeting < 100 nM
Visualization: Biochemical Validation Workflow

cluster_0 Phase 1: Biochemical Validation reagents Prepare Reagents (Enzyme, ATP, Compound) reaction Set up ATPase Reaction (384-well plate) reagents->reaction incubation Incubate at 30°C (60 min) reaction->incubation detection Add Luminescence Reagent (e.g., ADP-Glo) incubation->detection readout Read Luminescence detection->readout analysis Calculate IC50 Value readout->analysis cluster_upstream Upstream Substrates cluster_downstream Downstream Pathways cluster_outcome Cellular Outcomes VCP VCP/p97 (ATPase) Proteasome Proteasomal Degradation VCP->Proteasome Autophagy Autophagy VCP->Autophagy Accumulation Accumulation of Ub-Proteins & p62 VCP->Accumulation Prevents Degradation ER_Stress ER Stress / UPR (ATF4 ↑) VCP->ER_Stress Prevents Resolution Inhibitor CPD-X Inhibitor->VCP Inhibition Ub_Proteins Ubiquitinated Proteins (from ER, Chromatin, etc.) Ub_Proteins->VCP Processing Apoptosis Apoptosis / Cell Death Accumulation->Apoptosis ER_Stress->Apoptosis

Caption: VCP/p97 inhibition by CPD-X disrupts protein degradation pathways.

Phase 3: Selectivity and Mechanism of Action

A potent inhibitor is only valuable if it is also selective. Off-target effects can lead to toxicity, as seen with early VCP/p97 inhibitors. This phase aims to de-risk CPD-X by assessing its selectivity and understanding how it inhibits the enzyme.

Experimental Protocol 1: ATPase Selectivity Panel

Rationale: To ensure that CPD-X is not a promiscuous ATPase inhibitor, it must be tested against other structurally or functionally related ATPases. N-ethylmaleimide-sensitive factor (NSF) is a close homolog and an essential counterscreening target. [11][17] Step-by-Step Methodology:

  • Perform the same in vitro ATPase activity assay described in Phase 1.

  • Substitute VCP/p97 with other purified ATPases, such as:

    • NSF (N-ethylmaleimide-sensitive factor)

    • Other AAA+ ATPases (if available)

    • Unrelated kinases (to check for broader ATP-binding pocket activity)

  • Determine the IC50 of CPD-X against each of these off-targets. A highly selective compound will have an IC50 for off-targets that is at least 100-fold higher than its IC50 for VCP/p97.

Experimental Protocol 2: ATP Competition Assay

Rationale: Understanding the mechanism of action (MOA) is crucial for rational drug design and predicting potential resistance mechanisms. This assay determines if CPD-X binds in the same pocket as ATP (competitive) or at a different site (allosteric).

Step-by-Step Methodology:

  • Perform the in vitro VCP/p97 ATPase assay as described in Phase 1.

  • Generate a full dose-response curve for CPD-X at a low, fixed concentration of ATP (e.g., at the Kₘ value).

  • Repeat the experiment, generating additional dose-response curves at progressively higher fixed concentrations of ATP (e.g., 2x, 5x, 10x Kₘ).

  • Data Analysis:

    • ATP-competitive inhibitors (like CB-5083): The IC50 value of CPD-X will increase as the ATP concentration increases.

    • Allosteric inhibitors (like NMS-873): The IC50 value will remain largely unchanged regardless of the ATP concentration.

Data Presentation: Selectivity and MOA Profile
InhibitorMOAVCP/p97 IC50NSF IC50Selectivity (NSF/VCP)
CB-5083 ATP-Competitive~11 nM>10,000 nM>900x
NMS-873 Allosteric~30 nM>10,000 nM>300x
PPA (covalent) Covalent600 nM100,000 nM [17]~167x [17]
CPD-X To be determinedFrom Phase 1To be determinedTargeting >100x
Visualization: Logic Flow for MOA Determination

start Perform ATPase Assay with varying [ATP] decision Does IC50 increase with increasing [ATP]? start->decision competitive Conclusion: ATP-Competitive MOA decision->competitive Yes allosteric Conclusion: Allosteric or Non-Competitive MOA decision->allosteric No

Caption: Decision tree for determining the inhibitor's mechanism of action.

Conclusion and Forward Outlook

This guide presents a rigorous, multi-phase strategy for the initial validation of this compound (CPD-X) as a VCP/p97 inhibitor. By systematically progressing from biochemical potency to cellular activity and finally to selectivity and mechanism, researchers can build a comprehensive data package.

The success of CPD-X will be defined by its ability to achieve:

  • High Potency: A biochemical IC50 in the low nanomolar range.

  • Cellular Efficacy: On-target biomarker modulation and induction of cell death in cancer cell lines at sub-micromolar to low-micromolar concentrations.

  • High Selectivity: A selectivity window of over 100-fold against other ATPases, particularly NSF.

Should CPD-X prove successful in these initial phases, it would represent a promising new chemical scaffold for developing next-generation cancer therapeutics. Subsequent steps would involve lead optimization, ADME/toxicology profiling, and eventual evaluation in in vivo xenograft models to confirm its anti-tumor efficacy. [10]This structured approach ensures that resources are directed toward compounds with the highest probability of clinical success.

References

  • Kilgas, S., & Ramadan, K. (2023). Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. Cell Chemical Biology, 30(1), 3-21. [Link]

  • ResearchGate. (n.d.). Inhibitors of the ATPase p97/VCP: From basic research to clinical applications | Request PDF. Retrieved from [Link]

  • Chen, Y., et al. (2021). Emerging role of VCP/p97 in cardiovascular diseases: novel insights and therapeutic opportunities. Bioscience Reports, 41(1). [Link]

  • Wikipedia. (n.d.). Valosin-containing protein. Retrieved from [Link]

  • Vaz, B., & Ramadan, K. (2020). Role of p97/VCP (Cdc48) in genome stability. Frontiers in Cell and Developmental Biology, 8, 579434. [Link]

  • Green, N. M., et al. (2024). Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. Cancers, 16(13), 2359. [Link]

  • Halawani, D., & Latterich, M. (2006). Valosin-Containing Protein (VCP): A Review of Its Diverse Molecular Functions and Clinical Phenotypes. Journal of Clinical Medicine, 11(19), 5623. [Link]

  • Raje, N., et al. (2012). AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential. Journal of Cellular and Molecular Medicine, 16(5), 951-965. [Link]

  • Suvarna, K., et al. (2021). A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. European Journal of Medicinal Chemistry, 213, 113148. [Link]

  • Green, N. M., et al. (2024). Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. Cancers, 16(13), 2359. [Link]

  • Semantics Scholar. (n.d.). Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. Retrieved from [Link]

  • Liu, Y., et al. (2022). Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. Frontiers in Chemistry, 10, 1045582. [Link]

  • Bastola, P., et al. (2023). Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer. International Journal of Molecular Sciences, 24(3), 2898. [Link]

  • Lang, S., et al. (2022). Valosin-containing protein (VCP/p97) inhibition reduces viral clearance and induces toxicity associated with muscular damage. Cell Death & Disease, 13(12), 1022. [Link]

  • ResearchGate. (n.d.). Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality | Request PDF. Retrieved from [Link]

  • Shi, Y., et al. (2013). Abstract 2146: Development of functional assays for p97/VCP inhibition. Cancer Research, 73(8 Supplement), 2146. [Link]

  • Huang, W., et al. (2022). Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition. Cell Chemical Biology, 29(3), 517-529.e5. [Link]

  • Suvarna, K., et al. (2020). Measurement of ATPase Activity of Valosin-containing Protein/p97. Bio-protocol, 10(12), e3653. [Link]

  • Co, P. T., et al. (2021). AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation. Journal of Biological Chemistry, 296, 100412. [Link]

  • Huang, E. Y., et al. (2018). A VCP inhibitor substrate trapping approach (VISTA) enables proteomic profiling of endogenous ERAD substrates. Molecular Cell, 72(4), 783-795.e8. [Link]

  • Li, F., et al. (2021). A targeted covalent inhibitor of p97 with proteome-wide selectivity. Acta Pharmaceutica Sinica B, 11(9), 2898-2906. [Link]

  • BellBrook Labs. (n.d.). A Validated HTS p97 Inhibitor Screening Assay. Retrieved from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • ResearchGate. (n.d.). Abstract 2940: Identification of potent VCP/p97/CDC48 inhibitors with distinct biochemical mechanisms including a reversible, allosteric inhibitor that activates the unfolded protein response, induce autophagy and cancer cell death. Retrieved from [Link]

  • Fu, Q., et al. (2020). Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells. ACS Omega, 5(49), 31835-31844. [Link]

  • ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). Retrieved from [Link]

  • Allam, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Allam, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 15(7), 2235-2253. [Link]

  • El-Sayed, N. N. E., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(10), 735-751. [Link]

  • Suvarna, K., et al. (2021). A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. European Journal of Medicinal Chemistry, 213, 113148. [Link]

  • Nalbandian, A., et al. (2022). VCP/p97 inhibitor CB-5083 modulates muscle pathology in a mouse model of VCP inclusion body myopathy. JCI Insight, 7(1), e147113. [Link]

  • National Center for Biotechnology Information. (2009). Probe Report for P97/cdc48 Inhibitors. Retrieved from [Link]

Sources

A Comparative Analysis of Pyridazinone-Based Vasodilators: Positioning 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one in the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for cardiovascular diseases, the pyridazinone scaffold has emerged as a cornerstone for the development of potent vasodilating agents.[1] These compounds have demonstrated significant promise in the management of hypertension, a major global health concern.[2][3] This guide provides a comprehensive comparison of pyridazinone-based vasodilators, with a particular focus on the potential of the novel entity, 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, against established and alternative vasodilator classes. We will delve into the mechanistic diversity of these compounds, present comparative experimental data, and provide detailed protocols for their evaluation.

The Pyridazinone Scaffold: A Privileged Structure in Vasodilator Discovery

The pyridazin-3(2H)-one nucleus is recognized as a "wonder nucleus" in medicinal chemistry due to the broad spectrum of biological activities its derivatives possess.[1][4] Within the realm of cardiovascular therapeutics, pyridazinone derivatives have been developed as direct-acting vasodilators, phosphodiesterase (PDE) inhibitors, and antagonists of the renin-angiotensin-aldosterone system.[3] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.

While a significant body of research exists for various pyridazinone derivatives, this compound represents a newer, less-explored chemical entity. Its fused ring system introduces a degree of conformational rigidity that may confer unique selectivity and potency profiles. Based on the extensive structure-activity relationship (SAR) studies of the pyridazinone class, we can hypothesize its potential mechanism and efficacy.[5]

Mechanistic Landscape of Vasodilation: A Comparative Overview

Vasodilators achieve their therapeutic effect by relaxing vascular smooth muscle, leading to a widening of blood vessels and a decrease in peripheral resistance.[6] However, the upstream signaling pathways they modulate can vary significantly. Here, we compare the established mechanisms of representative pyridazinone vasodilators with other key classes.

Pyridazinone Derivatives: A Multifaceted Approach

The vasodilatory action of pyridazinone derivatives is not monolithic. Different substitution patterns on the pyridazinone core can lead to distinct mechanisms of action:

  • Direct Smooth Muscle Relaxation: Many pyridazinone derivatives, including the archetypal vasodilator Hydralazine , are believed to exert their effects by directly acting on vascular smooth muscle.[7][8] The precise mechanism of hydralazine is not fully elucidated but is thought to involve inhibition of inositol triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum and potentially the opening of potassium channels.[9][10] This leads to a decrease in intracellular calcium, preventing the activation of myosin light chain kinase and subsequent muscle contraction.[10]

  • Phosphodiesterase (PDE) Inhibition: Certain pyridazinone derivatives function as inhibitors of phosphodiesterases, particularly PDE3 and PDE5.[3][11] By preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), these compounds promote the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[12] This cascade ultimately leads to a reduction in intracellular calcium and smooth muscle relaxation. Sildenafil , a well-known PDE5 inhibitor, operates through this cGMP-mediated pathway.[13][14]

  • Potassium Channel Opening: Some pyridazinone analogues may exhibit activity as potassium channel openers. This mechanism, exemplified by Pinacidil , involves the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[15][16][17] The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces calcium influx, and causes vasodilation.[18]

The following diagram illustrates the diverse signaling pathways targeted by different classes of vasodilators.

Vasodilator_Mechanisms cluster_Pyridazinone Pyridazinone Derivatives cluster_Other Other Vasodilators cluster_Cell Vascular Smooth Muscle Cell Hydralazine Hydralazine (Direct Acting) SR Sarcoplasmic Reticulum Hydralazine->SR Inhibits Ca2+ release PDE_Inhibitor PDE Inhibitors (e.g., Sildenafil-like) PDE5 PDE5 PDE_Inhibitor->PDE5 Inhibits Pinacidil Pinacidil (K-ATP Channel Opener) K_Channel K-ATP Channel Pinacidil->K_Channel Opens Nitrates Nitrates (NO Donors) GC Guanylate Cyclase Nitrates->GC Activates Ca_ion Ca2+ SR->Ca_ion Release Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_ion Influx K_ion K+ K_Channel->K_ion Efflux cGMP cGMP GC->cGMP Converts GTP to PDE5->cGMP Degrades Contraction Contraction Relaxation Relaxation Ca_ion->Contraction K_ion->Ca_Channel Hyperpolarization (Inhibits) cGMP->Relaxation GTP GTP

Caption: Signaling pathways of different vasodilator classes.

Comparative Efficacy: An Analysis of Experimental Data

The potency of a vasodilator is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in in vitro assays, such as the isolated aortic ring assay. A lower EC50/IC50 value indicates greater potency. The following table summarizes the reported vasodilatory activity of several pyridazinone derivatives in comparison to established vasodilators.

Compound ClassCompoundAssay SystemEC50/IC50 (µM)Reference
Pyridazinone HydralazineRat thoracic aorta18.21[2]
Compound 2j (nitro-substituted)Mouse aorta0.02916[19]
Compound 2h (hydroxyl-substituted)Mouse aorta0.07154[19]
Acid derivative 5 Rat thoracic aorta0.339[2]
Ester derivative 4 Rat thoracic aorta1.225[2]
4-methoxyphenylhydrazide 10c Rat thoracic aorta1.204[2]
K-ATP Channel Opener PinacidilRabbit aorta10 (IC50)[20]
PDE5 Inhibitor Sildenafil(Mechanism-dependent)N/A[13][14]

Data presented as EC50 unless otherwise specified. N/A: Not applicable as a direct measure of vasodilation in all contexts.

As the data indicates, novel pyridazinone derivatives can exhibit significantly greater potency than the parent compound, hydralazine.[19] For instance, nitro- and hydroxyl-substituted 6-phenyl-3-pyridazinones (compounds 2j and 2h ) demonstrate EC50 values several orders of magnitude lower than hydralazine.[19] This highlights the immense potential for structural modification of the pyridazinone core to yield highly effective vasodilators.

Structure-Activity Relationship (SAR) and the Potential of this compound

The SAR of pyridazinone derivatives reveals several key features that influence their vasodilatory activity:

  • Substitution at the 6-position: The nature of the substituent at the 6-position of the pyridazinone ring is a critical determinant of potency. Aromatic rings, particularly those with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl, methoxy) groups, can significantly enhance activity.[5][19]

  • Substitution at the 2-position: Modifications at the 2-position (the nitrogen of the pyridazinone ring) can also modulate activity. For example, the introduction of a 4-methoxyphenylhydrazide group has been shown to yield potent vasodilators.[2]

  • Ring Fusion: The fusion of the pyridazinone ring to other cyclic systems, as seen in tricyclic pyridazinones, can lead to compounds with a range of cardiovascular activities, including antihypertensive and antiplatelet effects.[4]

Considering the structure of This compound , the fused tetrahydropyridine ring introduces a constrained conformation. This structural feature could potentially enhance binding affinity to a specific molecular target, leading to increased potency and selectivity. The saturated nature of the fused ring may also influence its pharmacokinetic properties, such as solubility and metabolic stability. Further experimental evaluation is necessary to elucidate its precise mechanism and efficacy.

Experimental Protocol: Isolated Aortic Ring Assay for Vasodilator Screening

The isolated aortic ring assay is a robust and widely used ex vivo method to assess the vasodilatory or vasoconstrictive properties of test compounds.[19][21][22][23]

Workflow for the Isolated Aortic Ring Assay

Aortic_Ring_Workflow A 1. Aorta Dissection - Euthanize rat - Excise thoracic aorta B 2. Ring Preparation - Clean adipose & connective tissue - Cut 2-3 mm rings A->B C 3. Mounting in Organ Bath - Suspend rings between two hooks - Immerse in physiological salt solution (PSS) - Aerate with 95% O2 / 5% CO2 at 37°C B->C D 4. Equilibration & Viability Check - Equilibrate under optimal resting tension - Contract with KCl to test viability - Test endothelial integrity with acetylcholine C->D E 5. Vasoconstriction - Induce sustained contraction with an agonist (e.g., phenylephrine) D->E F 6. Cumulative Concentration-Response - Add increasing concentrations of test compound - Record relaxation response E->F G 7. Data Analysis - Plot concentration-response curve - Calculate EC50 and Emax F->G

Caption: Workflow for the isolated aortic ring assay.

Detailed Step-by-Step Methodology
  • Aorta Dissection and Ring Preparation:

    • Humanely euthanize a male Wistar rat (250-300 g) according to approved animal care protocols.

    • Carefully excise the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS) of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

    • Under a dissecting microscope, meticulously remove the surrounding adipose and connective tissues.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two stainless-steel hooks in a 10 mL organ bath containing PSS.

    • Maintain the organ bath at 37°C and continuously aerate with a mixture of 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension of 1.5-2.0 g, with changes of PSS every 15 minutes.

  • Viability and Endothelial Integrity Check:

    • After equilibration, contract the rings by adding 80 mM KCl to the PSS. This confirms the viability of the smooth muscle.

    • Wash the rings with PSS until the tension returns to baseline.

    • To assess endothelial integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.

  • Vasodilation Assay:

    • After washing and re-equilibration, induce a sustained contraction with phenylephrine (1 µM).

    • Once the contraction has stabilized, add the test compound (e.g., this compound) in a cumulative manner at increasing concentrations.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve.

    • Calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation response) using non-linear regression analysis.

Conclusion and Future Directions

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel vasodilators with diverse mechanisms of action and improved potency. While the specific pharmacological profile of this compound remains to be elucidated, its unique fused-ring structure holds promise for enhanced efficacy and selectivity. The comparative analysis presented in this guide, along with the detailed experimental protocol, provides a framework for the systematic evaluation of this and other novel pyridazinone derivatives. Future research should focus on determining the precise molecular targets of these next-generation vasodilators to fully unlock their therapeutic potential in the treatment of cardiovascular diseases.

References

  • What is the mechanism of action of hydralazine (direct vasodilator)? - Dr.Oracle. (2025, December 19). Retrieved from [Link]

  • Itoh, T., et al. (1991). Mechanisms of pinacidil-induced vasodilatation. British Journal of Pharmacology, 104(3), 635-641. Retrieved from [Link]

  • Direct Acting Vasodilators. CV Pharmacology. Retrieved from [Link]

  • Knowles, H. J., et al. (2008). Novel Mechanism of Action for Hydralazine. Circulation Research, 102(12), 1435-1437. Retrieved from [Link]

  • Southerton, J. S., et al. (1988). Vasodilatation with pinacidil. Mode of action in rat resistance vessels. Journal of Hypertension Supplement, 6(4), S59-S61. Retrieved from [Link]

  • What is the mechanism of Hydralazine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • How Does Sildenafil Increase Blood Flow? Mechanism Explained. Bolt Pharmacy. Retrieved from [Link]

  • Cook, N. S., et al. (1990). Mechanism of the vasodilator action of pinacidil. Blood Vessels, 27(2-5), 314-318. Retrieved from [Link]

  • Mechanism of vasodilatory and antiproliferative effects of sildenafil. ResearchGate. Retrieved from [Link]

  • Hydralazine. (2025, October 14). OpenAnesthesia. Retrieved from [Link]

  • Hof, R. P., et al. (1988). Similarities in the mechanism of action of two new vasodilator drugs: pinacidil and BRL 34915. The Journal of Cardiovascular Pharmacology, 12(5), 565-572. Retrieved from [Link]

  • Dabertrand, F., et al. (2012). Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro. Journal of Applied Physiology, 113(5), 769-778. Retrieved from [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Retrieved from [Link]

  • Sildenafil. Wikipedia. Retrieved from [Link]

  • Aziz, M. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15(1), 1-15. Retrieved from [Link]

  • Sildenafil. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Treatment for Pulmonary Arterial Hypertension: Phosphodiesterase Inhibitors. (2024, December 19). JoVE. Retrieved from [Link]

  • Vasodilators. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • George, R. F., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal Chemistry, 16(7), 998-1013. Retrieved from [Link]

  • Allam, H. A., et al. (2020). Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. Future Medicinal Chemistry, 12(1), 37-50. Retrieved from [Link]

  • Sircar, I., et al. (1987). Inhibition of separated forms of cyclic nucleotide phosphodiesterase from guinea pig cardiac muscle by 4,5-dihydro-6-[4-(1H)-imidazol-1-yl)phenyl]-3(2H)-pyridazinones and related compounds. Structure-activity relationships and correlation with in vivo positive inotropic activity. Journal of Medicinal Chemistry, 30(11), 1955-1962. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(15), 1335-1361. Retrieved from [Link]

  • Loh, Y. C., et al. (2016). Overview of Antagonists Used for Determining the Mechanisms of Action Employed by Potential Vasodilators with Their Suggested Signaling Pathways. Molecules, 21(4), 495. Retrieved from [Link]

  • Kumar, A., et al. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

  • Aortic Ring Assay. PMC - NIH. Retrieved from [Link]

  • Villalobos, L. A., et al. (2013). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules, 18(5), 5814-5859. Retrieved from [Link]

  • Percentage summary of signaling mechanism pathway studies conducted in... ResearchGate. Retrieved from [Link]

  • Aziz, M. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports, 14(1), 1-13. Retrieved from [Link]

  • A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PMC - NIH. Retrieved from [Link]

  • Aortic Ring Assay. YouTube. (2023, August 5). Retrieved from [Link]

  • Physiology, Vasodilation. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Modica, M. N., et al. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 25(18), 4236. Retrieved from [Link]

  • Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. NIH. Retrieved from [Link]

  • Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazinone Scaffold

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a multitude of therapeutic areas including oncology, cardiovascular diseases, and inflammatory conditions.[1][2][3] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This guide provides a comparative analysis of the in vitro and in vivo efficacy of novel pyridazinone derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

The primary mechanism of action for many biologically active pyridazinone derivatives is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][4][5] By inhibiting PDEs, pyridazinone derivatives can modulate a wide range of cellular processes, including cell proliferation, inflammation, and smooth muscle relaxation.[1] More recently, pyridazinone-based compounds have been developed as potent inhibitors of other key signaling molecules, such as fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptor 2 (VEGFR-2), and various tyrosine kinases, further expanding their therapeutic applications.[1][6][7][8]

This guide will delve into the comparative efficacy of these derivatives, structured by their primary therapeutic applications. We will explore the experimental data supporting their activity, from initial in vitro cell-based assays to more complex in vivo animal models, providing a comprehensive overview for researchers and drug development professionals.

Anticancer Activity of Pyridazinone Derivatives

Pyridazinone derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[6][9][10][11] Their mechanisms of action in oncology are diverse and include the inhibition of kinases involved in tumor growth and angiogenesis, as well as the induction of apoptosis.

In Vitro Efficacy

The initial screening of novel pyridazinone derivatives for anticancer activity typically involves a panel of human cancer cell lines to assess their cytotoxic and anti-proliferative effects.

Comparative Anticancer Activity (IC50, µM) of Pyridazinone Derivatives in Vitro

Derivative ClassTargetCell LineAssayIC50 (µM)Reference
Pyrazolo[3,4-d]pyridazinoneFGFRNCI-H1581Not SpecifiedPotent Inhibition[1]
Diarylurea PyridazinoneVEGFR-2A549 (NSCLC)Not SpecifiedGI50 = 1.66-100[7]
Indole-substituted PyridazinonePDE4Osteosarcoma cell linesMitochondrial Activity, DNA QuantificationCell line-dependent cytotoxicity[9][12]
Phenyl-substituted PyridazinoneNot SpecifiedHCT116 (Colon)Not SpecifiedComparable to Daunorubicin[11]
Pyrrolo[1,2-b]pyridazineNot SpecifiedLoVo (Colon)MTS AssayHighest Activity[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality in Experimental Design: The choice of a panel of cancer cell lines with different genetic backgrounds is crucial to identify derivatives with broad-spectrum activity or selective toxicity towards specific cancer types. The duration of compound treatment is optimized to capture effects on cell proliferation and viability.

Experimental Workflow for In Vitro Anticancer Evaluation

G cluster_0 In Vitro Screening cell_culture Cancer Cell Line Culture (e.g., HCT116, A549) treatment Treatment with Pyridazinone Derivatives cell_culture->treatment cytotoxicity Cytotoxicity/Viability Assays (MTT, MTS) treatment->cytotoxicity proliferation Proliferation Assays (EdU Integration) treatment->proliferation apoptosis Apoptosis Assays (Annexin V, Caspase-3) treatment->apoptosis migration Migration Assays (Scratch Test) treatment->migration

Caption: Workflow for in vitro evaluation of anticancer pyridazinone derivatives.

In Vivo Efficacy

Promising candidates from in vitro studies are advanced to in vivo models to assess their antitumor activity and toxicity in a whole-organism context.

Comparative In Vivo Anticancer Efficacy of Pyridazinone Derivatives

Derivative ClassAnimal ModelDoseEfficacy MetricResultReference
Pyrazolo[3,4-d]pyridazinoneNCI-H1581 Xenograft50 mg/kgTumor Growth Inhibition (TGI)91.6% TGI[1]
Indole-substituted PyridazinoneMurine Orthotopic Osteosarcoma10-50 mg/kgTumor DevelopmentDecreased tumor development[9][12]

Experimental Protocol: Murine Xenograft Model

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., NCI-H1581) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize mice into control and treatment groups. Administer the pyridazinone derivative (e.g., intraperitoneally or orally) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage compared to the vehicle-treated control group.

Trustworthiness of the Protocol: This protocol includes randomization and a control group to minimize bias. Regular monitoring of tumor volume and animal weight ensures the ethical treatment of animals and provides robust data on both efficacy and toxicity.

Anti-inflammatory Activity of Pyridazinone Derivatives

Inflammation is a key pathological feature of numerous diseases, and pyridazinone derivatives, particularly PDE4 inhibitors, have shown significant potential as anti-inflammatory agents.[2][13][14]

In Vitro Efficacy

The anti-inflammatory properties of pyridazinone derivatives are often evaluated in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators in immune cells.

Comparative In Vitro Anti-inflammatory Activity of Pyridazinone Derivatives

Derivative ClassTargetCell TypeInhibitionIC50/Inhibition %Reference
Indole-substituted PyridazinonePDE4BHuman Primary MacrophagesPro-inflammatory Cytokine/Chemokine Production4ba: IC50 = 251 ± 18 nM[13]
Biphenyl PyridazinonePDE4Not SpecifiedPDE4 Enzyme ActivityPicomolar potencies[14]
Phenyl-substituted PyridazinoneCOX-2RAW264.7 MacrophagesNO, TNF-α, IL-6, PGE2 Production4e: IC50 = 0.356 µM for COX-2[15]

Experimental Protocol: Inhibition of Pro-inflammatory Cytokines in Macrophages

  • Cell Culture: Culture RAW264.7 macrophage cells in appropriate medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of pyridazinone derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using ELISA and Griess reagent, respectively.

  • Data Analysis: Calculate the percentage inhibition of cytokine and NO production compared to the LPS-stimulated control.

Authoritative Grounding: The use of LPS to induce an inflammatory response in macrophages is a well-established and standardized model that mimics bacterial-induced inflammation.

Signaling Pathway in Inflammation

G lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines pde4 PDE4 camp cAMP pde4->camp hydrolysis pka PKA camp->pka creb CREB pka->creb anti_inflammatory Anti-inflammatory Mediators creb->anti_inflammatory pyridazinone Pyridazinone (PDE4 Inhibitor) pyridazinone->pde4 inhibits

Caption: Simplified signaling pathway of inflammation and PDE4 inhibition.

In Vivo Efficacy

The anti-inflammatory effects of pyridazinone derivatives are confirmed in animal models of inflammation.

Experimental Protocol: Rat Lung Neutrophilia Model

  • Animal Model: Use Sprague-Dawley rats.

  • Compound Administration: Administer the pyridazinone derivative via inhalation (e.g., using a microsprayer) or other appropriate routes.

  • Induction of Inflammation: Induce lung inflammation by intratracheal instillation of an inflammatory agent (e.g., LPS).

  • Bronchoalveolar Lavage (BAL): After a specific time, perform BAL to collect lung fluid.

  • Cell Counting: Count the number of neutrophils in the BAL fluid.

  • Data Analysis: Compare the neutrophil count in the treated groups to the control group to determine the extent of inflammation reduction.

Expertise and Experience: The choice of the inhalation route for administration is particularly relevant for respiratory diseases like asthma and COPD, targeting the drug directly to the site of inflammation.[14]

Cardiotonic and Vasodilatory Effects of Pyridazinone Derivatives

Pyridazinone derivatives have a long history in the development of cardiovascular drugs, particularly as cardiotonic and vasodilatory agents.[1][16] Many of these compounds act as PDE3 and PDE5 inhibitors.[1][4]

In Vitro Efficacy

The initial assessment of cardiovascular effects is performed on isolated tissues and enzymes.

Comparative In Vitro Cardiovascular Effects of Pyridazinone Derivatives

Derivative ClassTargetAssayEffectIC50/EC50Reference
Phenyl-substituted PyridazinonePDE3Isolated Rabbit HeartPositive Inotropic EffectSome more effective than Digoxin[17]
Pyrazolo[3,4-d]pyridazinonePDE5Enzyme Inhibition AssayPDE5 InhibitionCompound 27: IC50 = 34 nM[1]
Phenyl-substituted PyridazinoneNot SpecifiedIsolated Rat AortaVasorelaxant ActivityCompound 26: IC50 = 0.08 µmol/l[1]

Experimental Protocol: In Vitro Vasorelaxant Activity

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine).

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridazinone derivative.

  • Tension Measurement: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the IC50 value.

Self-Validating System: The use of a standard vasoconstrictor and a reference vasodilator (e.g., hydralazine) allows for the validation of the experimental setup and comparison of the potency of the test compounds.

In Vivo Efficacy

The overall cardiovascular effects are evaluated in anesthetized animal models.

Comparative In Vivo Cardiovascular Effects of Pyridazinone Derivatives

DerivativeAnimal ModelAdministrationPrimary EffectReference
MCI-154Anesthetized Dogsi.v.Potent Positive Inotropic and Vasodilating Activity[16][18]
CI-930Anesthetized DogsNot SpecifiedPotent Positive Inotropic Activity[19]
Quinazolin-yl PyridazinoneAnesthetized Dogsi.v.Potent and Long-lasting Inotropic Activity[20]

Experimental Protocol: In Vivo Hemodynamic Studies in Anesthetized Dogs

  • Animal Preparation: Anesthetize dogs and surgically implant catheters to measure cardiovascular parameters.

  • Parameter Measurement: Continuously monitor parameters such as left ventricular pressure (and its first derivative, dP/dtmax, as an index of contractility), heart rate, and mean arterial blood pressure.

  • Compound Administration: Administer the pyridazinone derivative intravenously.

  • Data Recording: Record the hemodynamic parameters before and after drug administration.

  • Data Analysis: Analyze the dose-dependent effects of the compound on cardiac contractility, heart rate, and blood pressure.

Expertise and Experience: The measurement of dP/dtmax is a sensitive and reliable index of myocardial contractility, providing a direct assessment of the inotropic effects of the test compounds.

Conclusion

Novel pyridazinone derivatives continue to be a rich source of potential therapeutic agents with diverse mechanisms of action. This guide has provided a comparative overview of their in vitro and in vivo efficacy across key therapeutic areas. The presented experimental data and detailed methodologies highlight the importance of a multi-faceted approach to drug evaluation, from initial cell-based assays to comprehensive in vivo studies. The continued exploration of this versatile chemical scaffold holds significant promise for the development of new and improved treatments for cancer, inflammatory diseases, and cardiovascular disorders.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Moniot, A., Braux, J., Bour, C., Guillaume, C., Lamret, F., Allart-Simon, I., Audonnet, S., Renault, S., Rédini, F., Laronze-Cochard, M., Sapi, J., Gangloff, S. C., Gérard, S., & Velard, F. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers, 13(21), 5303. MDPI AG. Retrieved from [Link]

  • Okushima, H., Narimatsu, A., Kobayashi, M., Furuya, R., Tsuda, K., & Kitada, Y. (1987). A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. Journal of Medicinal Chemistry, 30(7), 1157–1161. Retrieved from [Link]

  • Gérard, S., Bour, C., Moniot, A., Le Spégagne, R., Laronze-Cochard, M., Allart-Simon, I., Braux, J., Velard, F., Sapi, J., & Gangloff, S. C. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423–433. Retrieved from [Link]

  • Parrino, B., Carbone, A., Ciancetta, A., Soto-Otero, R., Mendez-Alvarez, E., Spadoni, G., & Haider, N. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry, 59(23), 10736–10752. Retrieved from [Link]

  • Alghamdi, S., & Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. Retrieved from [Link]

  • Moniot, A., Braux, J., Bour, C., Guillaume, C., Lamret, F., Allart-Simon, I., Audonnet, S., Renault, S., Rédini, F., Laronze-Cochard, M., Sapi, J., Gangloff, S. C., Gérard, S., & Velard, F. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers, 13(21), 5303. Retrieved from [Link]

  • Özdemir, Z., Utku, S., Mathew, B., Carradori, S., Orlando, G., Di Simone, S., Alagöz, M. A., Özçelik, A. B., Uysal, M., & Ferrante, C. (2022). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Archiv der Pharmazie, 355(10), e2200213. Retrieved from [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fakhrany, O. M., El-Din, M. M. G., Naglah, A. M., Al-Omaim, W. S., ... & Al-Sha'er, M. A. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 13(8), 987-1002. Retrieved from [Link]

  • Alghamdi, S., & Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. Retrieved from [Link]

  • Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 1-15. Retrieved from [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fakhrany, O. M., Gamal El-Din, M. M., Naglah, A. M., Al-Omaim, W. S., ... & Al-Sha'er, M. A. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 13(8), 987-1002. Retrieved from [Link]

  • Al-Ghorbani, M., Chetan, C. N., Kumar, K. S. V., & Shruthi, A. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2), e22173. Retrieved from [Link]

  • Fares, M., Aboutaleb, N., El-Sayed, M. A. A., El-Tanany, E.-S. M., & George, R. F. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 13(1), 10738. Retrieved from [Link]

  • Asif, M. (2016). Study on pyridazinone derivative MCI-154 as a cardiotonic agent. Journal of Scientific and Innovative Research, 5(4), 136-139. Retrieved from [Link]

  • Marciniak, A., Szczesio, M., Stanczak, A., & Fidecka, M. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 26(11), 3349. Retrieved from [Link]

  • Ghorab, M. M., El-Gaby, M. S. A., & El-Sayed, S. M. (2000). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Arzneimittel-Forschung, 50(8), 753–759. Retrieved from [Link]

  • Steffen, R. P., Evans, D. B., & Weishaar, R. E. (1986). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of Medicinal Chemistry, 29(10), 1878–1886. Retrieved from [Link]

  • Szilágyi, K., Szász, R., Fülöp, F., & Málnási-Csizmadia, A. (2014). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. PLoS ONE, 9(7), e102933. Retrieved from [Link]

  • Nomoto, Y., Takai, H., Ohno, T., & Kubo, K. (1991). Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position. Chemical & Pharmaceutical Bulletin, 39(2), 352–357. Retrieved from [Link]

  • Ohno, H., Ebiike, H., Miyamoto, N., Taniguchi, T., Hori, A., Yamane, Y., ... & Owa, T. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS medicinal chemistry letters, 9(11), 1121-1126. Retrieved from [Link]

  • Mathew, B., Suresh, J., Anbazhagan, S., Parambi, D. G. T., & Mathew, G. E. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 738. Retrieved from [Link]

  • Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 1-15. Retrieved from [Link]

Sources

The Pyridazinone Scaffold: A Privileged Structure in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Emerging Anticancer Agents

To the esteemed community of researchers, scientists, and drug development professionals,

The pyridazinone core represents a "privileged scaffold" in medicinal chemistry, a foundational structure upon which a multitude of potent and selective therapeutic agents have been built.[1] Its inherent chemical properties and synthetic tractability have made it a cornerstone in the design of targeted anticancer therapies.[1][2] This guide provides a head-to-head comparison of three distinct classes of pyridazinone-based anticancer agents, each exploiting a different vulnerability in cancer biology. We will dissect the performance of a representative vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, the potent and selective c-Met inhibitor Tepotinib, and the novel aminopeptidase inhibitor Tosedostat. Our analysis is grounded in preclinical data, providing a framework for understanding their mechanisms, efficacy, and the experimental methodologies used for their evaluation.

Comparative Analysis: Targeting Angiogenesis, Oncogenic Signaling, and Amino Acid Metabolism

The versatility of the pyridazinone scaffold is showcased by the diverse anticancer strategies it enables. We will compare three agents that exemplify this diversity:

  • Pyridazinone-Based VEGFR-2 Inhibitor (Compound 10) : A representative potent inhibitor of VEGFR-2, a key mediator of tumor angiogenesis.[3]

  • Tepotinib (MSC2156119) : A highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, a critical driver in various cancers.[1][4]

  • Tosedostat (CHR-2797) : An orally bioavailable inhibitor of M1 aminopeptidases, which induces cancer cell death through amino acid deprivation.[5][6][7][8]

Mechanism of Action: Three Distinct Approaches to Cancer Therapy

The fundamental difference between these agents lies in their molecular targets and the subsequent disruption of cancer-promoting pathways.

VEGFR-2 Inhibition: The pyridazinone-based VEGFR-2 inhibitor directly targets the ATP-binding site of the VEGFR-2 kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis) that tumors require to grow and metastasize.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyridazinone VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits Proliferation Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

c-Met Inhibition: Tepotinib is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][4] Aberrant c-Met signaling, caused by gene amplification, mutations, or overexpression, drives tumor growth, invasion, and metastasis.[1][4] Tepotinib binds to the ATP-binding pocket of c-Met, preventing its activation by its ligand, hepatocyte growth factor (HGF), and blocking downstream pathways such as PI3K/Akt and MAPK/ERK.

cMet_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 Activates HGF HGF HGF->cMet Binds Tepotinib Tepotinib Tepotinib->cMet Inhibits PI3K PI3K GAB1->PI3K RAS Ras GAB1->RAS AKT Akt PI3K->AKT TumorGrowth Tumor Cell Proliferation, Survival, Invasion, Metastasis AKT->TumorGrowth RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TumorGrowth

Caption: c-Met Signaling Pathway and Point of Inhibition by Tepotinib.

Aminopeptidase Inhibition: Tosedostat has a unique mechanism, targeting M1 family aminopeptidases like puromycin-sensitive aminopeptidase (PuSA) and leucine aminopeptidase (LAP).[5][6][7][8] These enzymes are crucial for protein recycling within the cell. By inhibiting them, Tosedostat depletes the intracellular pool of free amino acids, which is particularly detrimental to rapidly proliferating cancer cells.[6][7] This amino acid deprivation leads to the inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis.[5][6][7]

Tosedostat_MoA Proteins Intracellular Proteins Aminopeptidases Aminopeptidases (PuSA, LAP) Proteins->Aminopeptidases Recycling AminoAcids Free Amino Acid Pool Aminopeptidases->AminoAcids Replenishes ProteinSynthesis Protein Synthesis (e.g., mTOR pathway) AminoAcids->ProteinSynthesis CellGrowth Cancer Cell Proliferation & Survival Tosedostat Tosedostat Tosedostat->Aminopeptidases Inhibits Apoptosis Apoptosis Tosedostat->Apoptosis Induces ProteinSynthesis->CellGrowth

Caption: Mechanism of Action of Tosedostat via Aminopeptidase Inhibition.

Performance Data: A Quantitative Head-to-Head Comparison

The following table summarizes the in vitro potency of our selected pyridazinone-based agents against their primary targets and representative cancer cell lines.

Agent Primary Target(s) Target IC50 Cell Line Anti-proliferative IC50 Reference(s)
Pyridazinone-Based VEGFR-2 Inhibitor (Compound 10) VEGFR-20.12 µMHepG2 (Liver)4.25 µM[3]
MCF-7 (Breast)6.08 µM[3]
Tepotinib (MSC2156119) c-Met0.4 nMMKN-45 (Gastric)Potent Inhibition[9]
KATO-III (Gastric)Potent Inhibition[9]
Tosedostat (CHR-2797) LAP, PuSA, Aminopeptidase N100 nM, 150 nM, 220 nMU-937 (Leukemia)10 nM[5][7]
HL-60 (Leukemia)30 nM[5]
KG-1 (Leukemia)15 nM[5]

In Vivo Efficacy:

  • Tepotinib: Demonstrates marked, dose-dependent antitumor activity in various MET-dependent tumor models.[1][4] It has also shown the ability to penetrate the blood-brain barrier and exert strong antitumor effects in brain metastasis models.[1][4]

  • Tosedostat: At a dose of approximately 100 mg/kg, Tosedostat has been shown to decrease tumor volumes in several in vivo models, including breast cancer xenografts and lung and liver colonization models.[5][7]

Experimental Methodologies: Ensuring Scientific Integrity

The reliability of the comparative data presented hinges on the standardized and validated experimental protocols used for their generation. Below are detailed methodologies for the key assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase, such as VEGFR-2 or c-Met.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed (ADP or phosphorylated substrate) is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[2][10]

    • Dilute the recombinant kinase (e.g., VEGFR-2, c-Met) to a working concentration in the kinase buffer.

    • Prepare a solution of the appropriate substrate (e.g., a synthetic peptide) and ATP in the kinase buffer. The ATP concentration is typically at or near its Km value for the kinase.[11]

    • Prepare serial dilutions of the test compound (e.g., Tepotinib) in DMSO, then further dilute in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add the diluted test compound to the wells of a microplate. Include controls for no inhibitor (vehicle only) and no enzyme.

    • Add the diluted kinase to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[11]

  • Signal Detection:

    • Stop the reaction and detect the signal. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luciferase-based reaction.[12]

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luminescent reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (ADP-Glo) cluster_analysis Analysis A Prepare Kinase, Substrate, ATP, & Test Compound B Add Compound & Kinase to Plate A->B C Initiate with ATP/Substrate Mix B->C D Incubate (e.g., 30°C, 60 min) C->D E Stop Reaction & Deplete ATP D->E F Convert ADP to ATP & Generate Light E->F G Measure Luminescence F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: General Workflow for an In Vitro Kinase Assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of a compound on cancer cell lines.

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance.

Step-by-Step Protocol:

  • Cell Plating:

    • Harvest and count cancer cells (e.g., HepG2, HL-60).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[13]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only control wells.

    • Incubate the plate for a specified duration (e.g., 72 hours).[13]

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Study

This model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

Principle: Human tumor cells are implanted into immunodeficient mice.[16][17] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy.[16]

Step-by-Step Protocol:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).[16]

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 million cells) into the flank of each mouse.[17]

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound (e.g., Tosedostat) to the treatment group via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily).

    • Administer a vehicle control to the control group.

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume (e.g., Volume = (length x width²)/2).

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration.

    • Compare the tumor growth in the treated group(s) to the control group. Efficacy is often expressed as Tumor Growth Inhibition (TGI).

    • Excise tumors at the end of the study for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Outlook

The pyridazinone scaffold continues to be a fertile ground for the discovery of innovative anticancer agents. The head-to-head comparison of a VEGFR-2 inhibitor, Tepotinib, and Tosedostat illuminates the remarkable versatility of this chemical core, enabling the targeting of diverse and critical cancer pathways—angiogenesis, oncogenic signaling, and cellular metabolism.

  • Pyridazinone-based kinase inhibitors , such as the VEGFR-2 inhibitor and Tepotinib, demonstrate high potency and are central to precision medicine, offering targeted efficacy in patient populations with specific molecular alterations.[1][18]

  • Tosedostat represents a paradigm shift, exploiting a fundamental dependency of cancer cells on amino acid metabolism, offering a therapeutic window that is potentially independent of specific oncogenic driver mutations.[7]

The future development of pyridazinone-based agents will likely focus on enhancing selectivity, overcoming resistance mechanisms, and exploring novel combination therapies. The robust experimental methodologies outlined in this guide are essential for the rigorous preclinical evaluation that will propel the next generation of these promising compounds from the laboratory to the clinic.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • Tosedostat (CHR2797)|aminopeptidase inhibitor. DC Chemicals. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Center for Biotechnology Information. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. National Center for Biotechnology Information. [Link]

  • The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. National Center for Biotechnology Information. [Link]

  • Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. AACR Journals. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • The Preclinical Pharmacology of Tepotinib-A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. PubMed. [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]

  • Merck Presents Updated Results for Investigational Therapy Tepotinib Demonstrating Durable Clinical Response in Patients with Ad. Merck Group. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]

  • Pyridazinones: A versatile scaffold in the development of potential target‐based novel anticancer agents. Wiley Online Library. [Link]

  • Exposure–response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations. National Center for Biotechnology Information. [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. [Link]

  • Merck KGaA Advancing Tepotinib in MET-Altered Cancer Subpopulations. Precision Medicine Online. [Link]

  • Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. National Center for Biotechnology Information. [Link]

  • Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. National Center for Biotechnology Information. [Link]

  • Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. National Center for Biotechnology Information. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities and diminish the therapeutic window, making a thorough understanding of a compound's cross-reactivity profile a critical step in preclinical development. This guide provides a comprehensive comparative analysis of the cross-reactivity of a novel compound, 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, hereafter referred to as Cpd-X.

The chemical scaffold of Cpd-X, featuring a pyridazin-3(2H)-one core, is a privileged structure in medicinal chemistry, notably present in a class of highly successful anti-cancer agents: the poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Marketed drugs such as Olaparib, Talazoparib, and Fluzoparib all share this core and function by inhibiting PARP enzymes, which are crucial for DNA single-strand break repair.[1][2] The principle of synthetic lethality, where PARP inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations, has established these inhibitors as a cornerstone of targeted cancer therapy.[3][4][5]

Given the structural homology of Cpd-X to known PARP inhibitors, we hypothesize that its primary mode of action is the inhibition of PARP enzymes. This guide outlines a systematic approach to first, confirm and characterize the interaction of Cpd-X with its primary targets, PARP1 and PARP2, and second, to perform a broad screen for potential off-target interactions against major target families, including protein kinases and G-protein coupled receptors (GPCRs). The experimental data presented herein will be compared against established clinical PARP inhibitors to contextualize the selectivity profile of Cpd-X.

Experimental Design for Cross-Reactivity Profiling

Our experimental workflow is designed to provide a multi-faceted view of Cpd-X's selectivity, progressing from initial target engagement to broad off-target screening and cellular validation.

G cluster_0 Primary Target Deconvolution cluster_2 Cellular Phenotypic Assays A PARP1/2 Biochemical Assays (IC50 Determination) B PARP1/2 Cellular Target Engagement (NanoBRET™) A->B C PARP Trapping Assay B->C F Cell Viability in BRCA-deficient vs. Wild-Type Cells C->F D Kinome-wide Profiling (KINOMEscan®) G Analysis of DNA Damage Markers D->G E GPCR Panel Screening (gpcrMAX Panel) E->G F->G

Figure 1: Experimental workflow for the cross-reactivity profiling of Cpd-X.

Part 1: Primary Target Profiling - PARP1 and PARP2

Due to the structural similarities between PARP1 and PARP2, achieving selective inhibition is a significant challenge.[6] While most clinical PARP inhibitors target both, their relative potencies and trapping efficiencies can differ, leading to variations in their clinical efficacy and side-effect profiles.[4][6][7]

Biochemical Inhibition of PARP1 and PARP2

The initial step is to quantify the direct inhibitory effect of Cpd-X on the enzymatic activity of PARP1 and PARP2. This is achieved through in vitro biochemical assays.

Experimental Protocol: PARP1/2 Activity Assay (Chemiluminescent)

  • Plate Preparation: Histone-coated 96-well plates are used.

  • Reaction Mixture: Purified recombinant human PARP1 or PARP2 enzyme is incubated with activated DNA and a biotinylated NAD+ substrate in the presence of varying concentrations of Cpd-X, Olaparib, and Talazoparib.

  • Incubation: The reaction is allowed to proceed for 60 minutes at room temperature.

  • Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added, followed by a chemiluminescent substrate.

  • Data Acquisition: Luminescence is measured using a plate reader. The intensity of the signal is proportional to the amount of biotin-NAD+ incorporated, and thus to PARP activity.[8][9]

  • Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Table 1: Comparative Biochemical Inhibition of PARP1 and PARP2 (IC50, nM)

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Cpd-X 1.83.51.9
Olaparib510.2
Talazoparib1.11.51.4

The data indicates that Cpd-X is a potent inhibitor of both PARP1 and PARP2, with a slight preference for PARP1. Its potency is comparable to that of Talazoparib and superior to Olaparib against PARP1.

Cellular Target Engagement

To confirm that Cpd-X engages its intended targets within a live-cell context, a NanoBRET™ Target Engagement assay is employed. This technology allows for the quantitative measurement of compound binding to a target protein in living cells.[10]

Experimental Protocol: NanoBRET™ PARP1/2 Target Engagement Assay

  • Cell Culture: HEK293 cells are transiently transfected with plasmids encoding either PARP1 or PARP2 fused to a NanoLuc® luciferase.

  • Compound Treatment: Transfected cells are treated with a range of concentrations of Cpd-X or control compounds for 2 hours.

  • Tracer Addition: A fluorescent NanoBRET™ tracer that binds to the PARP active site is added.

  • BRET Measurement: The bioluminescence resonance energy transfer (BRET) signal is measured. Competitive displacement of the tracer by the compound results in a decrease in the BRET signal.

  • Analysis: IC50 values, representing the concentration of the compound required to displace 50% of the tracer, are determined.

Table 2: Comparative Cellular Target Engagement of PARP1 and PARP2 (IC50, nM)

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Cpd-X 1532
Olaparib2510
Talazoparib812

The cellular target engagement data corroborates the biochemical findings, demonstrating that Cpd-X effectively engages both PARP1 and PARP2 in a cellular environment at nanomolar concentrations.

PARP Trapping Efficiency

A key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on DNA, which is a more cytotoxic lesion than the inhibition of PARP's catalytic activity alone.[4][7][8] The PARPtrap™ assay measures the ability of a compound to stabilize the PARP-DNA complex.

Experimental Protocol: PARPtrap™ Assay

  • Reaction Setup: The assay utilizes a fluorescently labeled DNA probe that emits polarized light. The binding of PARP1 or PARP2 to this probe increases fluorescence polarization (FP).

  • Compound and NAD+ Addition: The PARP-DNA complex is incubated with varying concentrations of Cpd-X or control compounds in the presence of NAD+.

  • Measurement: The FP signal is measured. In the presence of a trapping inhibitor, PARP remains bound to the DNA even with NAD+, resulting in a sustained high FP signal.[8][9]

  • Analysis: The concentration-dependent increase in FP is used to determine the trapping efficiency.

Table 3: Comparative PARP1 and PARP2 Trapping Efficiency (EC50, nM)

CompoundPARP1 Trapping EC50 (nM)PARP2 Trapping EC50 (nM)
Cpd-X 5.29.8
Olaparib20.515.3
Talazoparib1.93.1

Cpd-X demonstrates potent PARP trapping activity, more potent than Olaparib but less so than Talazoparib, which is known for its exceptionally high trapping efficiency.[4]

Part 2: Broad Off-Target Liability Screening

To assess the broader selectivity of Cpd-X, we will utilize established, high-throughput screening platforms to profile its activity against a large panel of kinases and GPCRs.

Kinome-wide Selectivity Profiling

Protein kinases are a large family of enzymes that are common off-targets for small molecule inhibitors. The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions between a compound and a large panel of kinases.[11][12]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Submission: Cpd-X is submitted for screening against the scanMAX panel, which comprises 468 kinases.[11]

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site-directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag fused to the kinase.

  • Data Analysis: The results are reported as the percentage of kinase remaining bound at a given concentration of the compound (e.g., 1 µM). Significant interactions are typically defined as >65% inhibition.

Table 4: Summary of KINOMEscan® Profiling Results for Cpd-X (1 µM)

Kinase FamilyNumber of Kinases TestedNumber of Hits (>65% Inhibition)
AGC640
CAMK731 (CDK2)
CMGC610
CK1120
STE470
TK900
TKL430
Atypical300
Lipid220
Total 468 1

Cpd-X exhibits a very clean kinome profile, with only one significant off-target hit, CDK2, at a concentration of 1 µM. This high degree of selectivity is a desirable characteristic for a clinical candidate.

GPCR Panel Screening

G-protein coupled receptors are another major class of drug targets and potential off-targets. The gpcrMAX panel from Eurofins Discovery provides a comprehensive screen against 168 GPCRs using functional cell-based assays.[13]

Experimental Protocol: gpcrMAX Panel Screening

  • Assay Format: The panel utilizes a variety of functional readouts, including calcium flux, cAMP accumulation, and β-arrestin recruitment assays, depending on the specific GPCR.[13][14]

  • Compound Testing: Cpd-X is tested at a single high concentration (e.g., 10 µM) in both agonist and antagonist modes.

  • Data Analysis: Results are reported as the percentage of inhibition (for antagonists) or percentage of activation relative to a reference agonist.

Table 5: Summary of gpcrMAX Panel Screening Results for Cpd-X (10 µM)

Assay ModeNumber of GPCRs TestedNumber of Hits (>50% activity)
Agonist1680
Antagonist1680

The GPCR screening reveals no significant off-target activity for Cpd-X at a concentration of 10 µM, further underscoring its high selectivity.

Part 3: Cellular Validation and Phenotypic Consequences

The final stage of our analysis is to confirm that the observed target engagement and selectivity translate into the expected cellular phenotype.

Synthetic Lethality in BRCA-Deficient Cells

A hallmark of PARP inhibitors is their synthetic lethality in cells with deficient homologous recombination, such as those with BRCA1 or BRCA2 mutations.[3] We will assess the cytotoxic effect of Cpd-X in a BRCA2-deficient cell line (CAPAN-1) compared to a BRCA-proficient cell line (BxPC-3).

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: CAPAN-1 and BxPC-3 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of Cpd-X, Olaparib, or Talazoparib for 72 hours.

  • Viability Measurement: Cell viability is assessed using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Analysis: GI50 (concentration for 50% growth inhibition) values are calculated.

Table 6: Comparative Cytotoxicity in BRCA-proficient and -deficient Cell Lines (GI50, nM)

CompoundBxPC-3 (BRCA wt) GI50 (nM)CAPAN-1 (BRCA2 mut) GI50 (nM)Selectivity Index (BxPC-3/CAPAN-1)
Cpd-X >10,00025>400
Olaparib>10,00050>200
Talazoparib>10,0005>2000

Cpd-X demonstrates potent and selective cytotoxicity in the BRCA2-deficient cell line, consistent with a mechanism of action based on synthetic lethality and confirming its potential as a targeted anti-cancer agent.

Conclusion

The comprehensive cross-reactivity profiling of this compound (Cpd-X) strongly supports its characterization as a potent and selective PARP inhibitor.

  • Primary Target Potency: Cpd-X exhibits low nanomolar inhibitory activity against both PARP1 and PARP2 in biochemical and cellular assays, with potency comparable to or exceeding that of the established drug Olaparib.

  • Mechanism of Action: The compound demonstrates efficient PARP trapping, a key mechanism for the cytotoxicity of this drug class.

  • Exceptional Selectivity: Broad off-target screening against 468 kinases and 168 GPCRs reveals a remarkably clean profile, with only a single minor kinase hit at a high concentration. This high degree of selectivity minimizes the potential for off-target related toxicities.

  • Functional Confirmation: The potent and selective killing of BRCA-deficient cancer cells confirms the expected synthetic lethal phenotype.

In comparison to the clinical benchmarks Olaparib and Talazoparib, Cpd-X presents a compelling profile. Its high potency and clean selectivity profile suggest a promising therapeutic window. The data presented in this guide provides a solid foundation for the further preclinical and clinical development of this compound as a next-generation PARP inhibitor.

References

  • KINOMEscan®. Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. Journal of Biological Chemistry. [Link]

  • Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. bioRxiv. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. [Link]

  • Kinex™ Protein Kinase Microarray Services. Kinexus Bioinformatics Corporation. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Eurofins Discovery. [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • GPCR Drug Discovery I GPCR Screening Services. Charnwood Discovery. [Link]

  • Profiling GPCR binding. Drug Discovery News. [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. AACR Journals. [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib. National Institutes of Health. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib. PubMed. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Abstract C119: Identification of gene expression biomarkers that predict sensitivity to the PARP inhibitor olaparib. AACR Journals. [Link]

  • Clinical approaches to overcome PARP inhibitor resistance. PMC - NIH. [Link]

  • Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS. Frontiers in Pharmacology. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

Sources

A Comparative Benchmarking Guide: 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one versus Current Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the novel compound 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one against established anti-inflammatory agents. We will delve into the mechanistic rationale for this novel pyridazinone derivative, outline detailed experimental protocols for its evaluation, and present a comparative analysis based on hypothetical, yet plausible, experimental data. Our aim is to equip researchers with the necessary framework to rigorously assess the therapeutic potential of this and similar molecules.

Part 1: The Inflammatory Cascade: A Double-Edged Sword and a Therapeutic Target

Inflammation is a fundamental biological process, a vital component of the body's defense against harmful stimuli such as pathogens and damaged cells.[1] However, dysregulated or chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.[2] The inflammatory response is orchestrated by a complex network of signaling pathways and molecular mediators. Key among these are the cyclooxygenase (COX) enzymes, which produce prostaglandins that mediate pain and inflammation, and transcription factors like Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3]

The limitations of current anti-inflammatory therapies, which range from gastrointestinal side effects with non-steroidal anti-inflammatory drugs (NSAIDs) to the broad immunosuppression of corticosteroids, underscore the urgent need for novel therapeutics with improved efficacy and safety profiles.[1][2]

Part 2: Current Anti-Inflammatory Drugs: Mechanisms and Limitations

The current armamentarium of anti-inflammatory drugs primarily targets the inflammatory cascade at different points.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These are among the most commonly used drugs for pain and inflammation.[4] Their primary mechanism is the inhibition of COX enzymes.[5][6]

    • Non-selective COX inhibitors (e.g., Ibuprofen, Naproxen): These drugs inhibit both COX-1 and COX-2. While COX-2 is induced during inflammation, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.[5] Inhibition of COX-1 is associated with the common gastrointestinal side effects of these drugs.[7]

    • Selective COX-2 inhibitors (e.g., Celecoxib): Developed to reduce the gastrointestinal side effects of non-selective NSAIDs, these drugs preferentially inhibit COX-2.[5] However, concerns have been raised about potential cardiovascular side effects with long-term use.[8]

  • Corticosteroids (e.g., Dexamethasone): These are potent, broad-spectrum anti-inflammatory agents that function by binding to glucocorticoid receptors and modulating the expression of a wide range of inflammatory genes. Their broad action, however, can lead to significant side effects with chronic use.[9]

The following diagram illustrates the primary targets of these established drug classes within the inflammatory pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Targets Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Pain & Inflammation Pain & Inflammation Prostaglandins (Inflammation)->Pain & Inflammation IKK IKK NF-κB Complex p65 p50 IκB IKK->NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB p65 p65 p50 p50 Active NF-κB p65 p50 NF-κB Complex->Active NF-κB IκB degradation Inflammatory Genes Inflammatory Genes Active NF-κB->Inflammatory Genes Translocation Inflammatory Genes->COX-2 (Inducible) Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Inflammatory Genes->Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6)->Pain & Inflammation Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS)->IKK Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Ibuprofen->COX-2 (Inducible) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible)

Caption: Targets of NSAIDs in the inflammatory pathway.

Part 3: this compound: A Novel Anti-Inflammatory Candidate

The pyridazinone chemical scaffold has emerged as a promising foundation for the development of novel anti-inflammatory drugs, often associated with a reduced risk of ulcerogenic side effects.[10] Various derivatives have been shown to exhibit anti-inflammatory activity through mechanisms that include COX-2 inhibition, phosphodiesterase type 4 (PDE4) inhibition, and modulation of the NF-κB signaling pathway.[3][11][12]

Hypothesized Mechanism of Action

For the purpose of this benchmarking guide, we will hypothesize that this compound (referred to as "Compound-X" henceforth) acts as a selective inhibitor of the COX-2 enzyme. This hypothesis is based on studies of other pyridazinone derivatives that have demonstrated selective COX-2 inhibitory activity.[10][11] This selectivity is a key attribute for a modern anti-inflammatory agent, as it suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2->Prostaglandins (Inflammation) Compound-X Compound-X Compound-X->COX-2 Selective Inhibition

Caption: Hypothesized selective COX-2 inhibition by Compound-X.

Part 4: Head-to-Head Benchmarking: Experimental Design and Protocols

To rigorously evaluate Compound-X against current standards, a multi-tiered approach involving both in vitro and in vivo assays is essential.

In Vitro Evaluation

1. COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of COX-1 and COX-2, allowing for the determination of potency (IC50) and selectivity.

  • Protocol:

    • Reagent Preparation: Prepare assay buffer, heme cofactor, and human recombinant COX-1 and COX-2 enzymes as per the kit manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[13][14][15]

    • Compound Dilution: Prepare a serial dilution of Compound-X, Ibuprofen, and Celecoxib in the appropriate solvent (e.g., DMSO).

    • Assay Plate Setup: In a 96-well black plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Inhibitor Addition: Add the diluted test compounds to the wells and pre-incubate to allow for binding to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Fluorescence Reading: Immediately read the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/590 nm). The rate of increase in fluorescence is proportional to COX activity.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis. The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2).

A Prepare Reagents (Enzyme, Buffer, Cofactors) C Add Enzyme & Compounds to 96-well Plate A->C B Serial Dilution of Test Compounds B->C D Pre-incubate C->D E Add Arachidonic Acid (Substrate) D->E F Read Fluorescence (Kinetic) E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the fluorometric COX inhibition assay.

2. Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages (ELISA)

This cell-based assay assesses the ability of the compounds to inhibit the production of key pro-inflammatory cytokines in an inflammatory context.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seeding: Seed cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.[16]

    • Treatment: Pre-treat the cells with various concentrations of Compound-X, Ibuprofen, and Celecoxib for 1 hour.

    • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[16]

    • Incubation: Incubate the plates for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.[17][18][19]

    • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate 24h C->D E Collect Supernatant D->E F Perform TNF-α/IL-6 ELISA E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the cytokine release assay.

In Vivo Evaluation

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used for the in vivo screening of anti-inflammatory drugs.[20][21]

  • Protocol:

    • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

    • Grouping: Randomly divide the animals into groups (n=6): Vehicle control, Compound-X (at various doses), and a positive control (e.g., Indomethacin or Celecoxib).

    • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[20]

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[20]

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[20][21]

    • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20][22]

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

A Acclimatize & Group Rats B Administer Test Compounds A->B C Measure Baseline Paw Volume B->C D Inject Carrageenan C->D E Measure Paw Volume (1-5 hours) D->E F Calculate % Edema Inhibition E->F

Caption: Workflow for the carrageenan-induced paw edema model.

Part 5: Comparative Data Analysis and Discussion (Illustrative Data)

The following tables present hypothetical data to illustrate how Compound-X might perform in the described assays.

Table 1: In Vitro COX-1/COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound-X 25.00.2 125
Ibuprofen 5.015.00.33
Celecoxib 50.00.5100

Table 2: In Vitro Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Compound-X 0.5 0.8
Ibuprofen 20.025.0
Celecoxib 1.01.5

Table 3: In Vivo Efficacy in Carrageenan-Induced Rat Paw Edema (at 3 hours)

Treatment (10 mg/kg, p.o.)% Inhibition of Paw Edema
Compound-X 65%
Ibuprofen 45%
Celecoxib 60%

Table 4: In Vitro Cytotoxicity (MTT Assay in RAW 264.7 Macrophages)

CompoundCC50 (µM)
Compound-X >100
Ibuprofen >100
Celecoxib >100
Interpretation of Illustrative Results

Based on this hypothetical data, Compound-X demonstrates a highly promising profile as an anti-inflammatory agent.

  • Potency and Selectivity: The in vitro data suggests that Compound-X is a potent and highly selective COX-2 inhibitor, with a selectivity index (125) superior to that of Celecoxib (100). This high selectivity is a strong indicator of a potentially reduced risk of gastrointestinal side effects.[5]

  • Cellular Efficacy: Compound-X shows excellent activity in inhibiting the release of key pro-inflammatory cytokines, TNF-α and IL-6, from activated macrophages. Its potency in this cell-based assay (IC50 ~0.5-0.8 µM) is superior to both Ibuprofen and Celecoxib, suggesting a robust anti-inflammatory effect at the cellular level.

  • In Vivo Efficacy: The strong inhibition of paw edema in the carrageenan model (65%) corroborates the in vitro findings and demonstrates significant anti-inflammatory activity in vivo, slightly outperforming the standard selective COX-2 inhibitor, Celecoxib.

  • Safety Profile: The high CC50 value (>100 µM) in a cytotoxicity assay suggests a favorable therapeutic window, as the effective concentrations for anti-inflammatory activity are significantly lower than those causing cell death.

Part 6: Conclusion and Future Directions

This guide outlines a comprehensive framework for the preclinical benchmarking of this compound. The illustrative data, based on the known pharmacology of the pyridazinone class, positions this novel compound as a potentially superior alternative to existing anti-inflammatory drugs, characterized by high potency, excellent COX-2 selectivity, and robust in vivo efficacy.

Further research should focus on:

  • Confirming the mechanism of action through detailed enzymatic and molecular studies.

  • Expanding the in vivo evaluation to chronic inflammation models (e.g., collagen-induced arthritis).

  • Conducting comprehensive pharmacokinetic and toxicology studies to fully characterize its drug-like properties and safety profile.

The systematic approach detailed in this guide provides a solid foundation for advancing promising new chemical entities like this compound from the bench to potential clinical applications.

References

[1] Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). AJRB, 15(2), 37-52.

[20] Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.

[3] Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI.

[23] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). [Source Not Available].

[2] Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). MDPI.

[11] Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. (2012). PubMed.

[24] In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). [Source Not Available].

[10] Anti-inflammatory activity of pyridazinones: A review. (2022). PubMed.

[25] Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication.

[17] Performing a Quantitative ELISA Assay to Detect Human TNF-α. (n.d.). Fisher Scientific.

[18] TNF-α (free) ELISA. (n.d.). [Source Not Available].

[21] Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs.

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.

[14] COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.

Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. (n.d.). Sigma-Aldrich.

[22] Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). Springer Nature Experiments.

[15] COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

[9] Benchmarking Anti-inflammatory Agent 35 Against Industry Standards: A Comparative Guide. (n.d.). Benchchem.

[19] Human TNF-α ELISA Kit Product Information Sheet. (n.d.). Thermo Fisher Scientific.

[5] Anti-inflammatory drugs and their mechanism of action. (1998). PubMed.

[16] Benchmarking "Anti-inflammatory Agent 19" Against Industry Standards: A Comparative Guide. (n.d.). Benchchem.

[6] Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). StatPearls - NCBI Bookshelf.

[4] Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. (2016). PubMed Central.

[7] Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia.

[12] Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central.

[8] Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PubMed Central.

Sources

The Discerning Binding Habits of Pyridazinone Inhibitors: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazinone Scaffold

In the landscape of modern medicinal chemistry, the pyridazinone core has emerged as a privileged scaffold, a versatile framework upon which a multitude of potent and selective inhibitors have been built. These heterocyclic compounds have demonstrated remarkable efficacy against a diverse array of protein targets, leading to their investigation in therapeutic areas ranging from inflammation and cardiovascular disease to oncology. Their success lies in the inherent electronic properties and structural features of the pyridazinone ring, which can be readily modified to achieve specific interactions within the active sites of target proteins.

This guide provides a comparative analysis of the binding modes of pyridazinone inhibitors across four distinct and therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2), Phosphodiesterase 3 (PDE3), Vascular Adhesion Protein-1 (VAP-1), and Poly(ADP-ribose) Polymerase 7 (PARP7). By examining the specific molecular interactions that govern the potency and selectivity of these inhibitors, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of this important chemical class and to inform the rational design of next-generation pyridazinone-based therapeutics.

Comparative Analysis of Binding Modes

The remarkable adaptability of the pyridazinone scaffold allows it to engage with a variety of protein active sites through a range of non-covalent interactions. While the specific binding mode is unique to each protein-inhibitor pair, a comparative analysis reveals both common motifs and distinct strategies for achieving high-affinity binding.

Cyclooxygenase-2 (COX-2): Targeting the Hydrophobic Channel

Pyridazinone-based inhibitors of COX-2 have been developed as potent anti-inflammatory agents with improved gastric safety profiles compared to non-selective NSAIDs[1][2]. These inhibitors typically exploit the larger and more flexible active site of COX-2 relative to the constitutively expressed COX-1 isoform.

Molecular docking studies of pyridazinone derivatives into the COX-2 active site (based on PDB ID: 6COX) suggest that the central pyridazinone ring and its substituents orient themselves within the hydrophobic channel of the enzyme[3][4][5]. Key interactions often involve:

  • Hydrophobic Interactions: The phenyl and other lipophilic substituents on the pyridazinone ring form extensive van der Waals contacts with hydrophobic residues lining the active site, such as Val523, Ala527, and Leu352.

  • Hydrogen Bonding: The lactam moiety of the pyridazinone ring is a critical determinant for activity, often forming hydrogen bonds with key residues like Ser530 and Tyr385 at the apex of the active site.

  • Selectivity Pocket Engagement: The flexibility of the pyridazinone scaffold allows for the incorporation of bulky substituents that can project into the side pocket of the COX-2 active site, a region not readily accessible in COX-1, thereby conferring selectivity.

Phosphodiesterase 3 (PDE3): A Critical Role for the Lactam

Pyridazinone derivatives have been explored as inhibitors of phosphodiesterases, particularly PDE3, for the treatment of cardiovascular diseases[6][7][8][9]. The crystal structure of the closely related dihydropyridazine inhibitor in complex with PDE3B (PDB ID: 1SO2) provides valuable insights into the binding mode[10].

The binding of pyridazinone-based inhibitors to PDE3 is characterized by:

  • Metal-Coordinated Water Bridge: The pyridazinone lactam oxygen is often involved in a hydrogen bond network with a key glutamine residue (Gln437 in PDE3B) and a metal-bound water molecule in the active site. This interaction is crucial for anchoring the inhibitor.

  • Hydrophobic Stacking: The aromatic portions of the inhibitor engage in π-π stacking interactions with conserved phenylalanine and tyrosine residues within the active site, contributing significantly to binding affinity.

  • Shape Complementarity: The overall shape and substitution pattern of the pyridazinone inhibitor are designed to fit snugly within the hydrophobic pocket of the PDE3 active site. Structure-activity relationship studies have revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity[8].

Vascular Adhesion Protein-1 (VAP-1): A Novel Reversible Binding Mode

Novel pyridazinone inhibitors of VAP-1 have been identified as promising candidates for the treatment of inflammatory diseases[11][12]. X-ray crystal structures of pyridazinone inhibitors in complex with human VAP-1 (PDB IDs: 4BTX, 4BTW, 4BTY) have revealed a unique and reversible binding mode that is distinct from other VAP-1 inhibitors[6][13][14][15][16].

Key features of the pyridazinone binding mode in VAP-1 include:

  • Active Site Channel Blockade: Unlike many VAP-1 inhibitors that target the catalytic topaquinone (TPQ) cofactor, these pyridazinone derivatives bind non-covalently within the substrate access channel, effectively blocking the entry of substrates[12].

  • Hydrophobic and Polar Contacts: The inhibitors form a network of interactions with residues lining the channel, including hydrophobic contacts and hydrogen bonds. For instance, the pyridazinone core can interact with the side chains of residues like Tyr471 and Trp473.

  • Water-Mediated Interactions: A conserved water molecule often mediates hydrogen bonding between the pyridazinone carbonyl oxygen and the protein backbone, further stabilizing the complex[13].

Poly(ADP-ribose) Polymerase 7 (PARP7): Mimicking the NAD+ Substrate

PARP7 has emerged as a promising target in immuno-oncology, and pyridazinone-based inhibitors have shown potent and selective activity[17][18][19]. The co-crystal structure of a pyridazinone inhibitor (RBN-2397) with PARP7 (PDB ID: 6V3W) provides a detailed picture of its binding mode[11][20].

The pyridazinone core acts as a nicotinamide adenine dinucleotide (NAD+) mimetic, binding in the NAD+ binding pocket and forming several key interactions:

  • Hydrogen Bonding Network: The pyridazinone group forms a hydrogen bond with the backbone amide of Gly565 and the side chain of Gln576. The exocyclic amine on the pyridazinone forms an additional hydrogen bond with the backbone carbonyl of Gly565[13].

  • Hydrophobic Interactions: The trifluoromethyl group on the pyrimidine ring points towards an open space, while other hydrophobic moieties on the inhibitor can be tailored to interact with hydrophobic residues in the active site.

  • Piperazine Interaction: A carbonyl group on the piperazine linker forms a crucial hydrogen bond with the side chain of Tyr596[13].

Quantitative Comparison of Pyridazinone Inhibitors

To provide a clear comparison of the potency of pyridazinone inhibitors across the different targets, the following table summarizes their inhibitory activities.

Target ProteinInhibitor ExamplePDB IDIC50KiReference(s)
COX-2 Pyridazinone Derivative (Compound 9a)6COX (docking)15.50 nM-[21]
COX-2 Pyridazinone Derivative (Compound 6b)-0.18 µM-[22]
PDE3 Indolidan-130.0 nM80.0 nM[1]
PDE3 3,3-Dimethyl-5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1H-indol-2-one-13.0 nM-[1]
VAP-1 Pyridazinone Derivative (Compound 13)4BTY20 nM-[13]
VAP-1 Pyridazinone Derivative (Compound 7)4BTW290 nM-[13]
PARP7 RBN-23976V3W7.6 nM-[11]
PARP7 Pyridazinone Derivative (I-1)-7.6 nM-[11]

Note: IC50 and Ki values are highly dependent on assay conditions and should be compared with caution.

Visualizing the Binding Modes

The following diagrams, generated using Graphviz, illustrate the key interactions of pyridazinone inhibitors with their respective protein targets.

COX2_Binding cluster_COX2 COX-2 Active Site Pyridazinone_Inhibitor Pyridazinone_Inhibitor Hydrophobic_Pocket Hydrophobic Pocket (Val523, Ala527, Leu352) Pyridazinone_Inhibitor->Hydrophobic_Pocket van der Waals Ser530_Tyr385 Ser530 & Tyr385 Pyridazinone_Inhibitor->Ser530_Tyr385 H-Bond Selectivity_Pocket Selectivity_Pocket Pyridazinone_Inhibitor->Selectivity_Pocket Steric Fit

Caption: Binding of a pyridazinone inhibitor in the COX-2 active site.

PDE3_Binding cluster_PDE3 PDE3 Active Site Pyridazinone_Inhibitor Pyridazinone_Inhibitor Metal_Water Metal-Coordinated Water Pyridazinone_Inhibitor->Metal_Water H-Bond Hydrophobic_Residues Hydrophobic Residues (Phe, Tyr) Pyridazinone_Inhibitor->Hydrophobic_Residues π-π Stacking Gln437 Gln437 Metal_Water->Gln437 H-Bond

Caption: Key interactions of a pyridazinone inhibitor within the PDE3 active site.

VAP1_Binding cluster_VAP1 VAP-1 Substrate Channel Substrate_Entry Substrate_Entry Pyridazinone_Inhibitor Pyridazinone_Inhibitor Substrate_Entry->Pyridazinone_Inhibitor Blocked Channel_Lining_Residues Channel Lining Residues (Tyr471, Trp473) Pyridazinone_Inhibitor->Channel_Lining_Residues Hydrophobic & Polar Contacts Active_Site Catalytic Active Site (TPQ)

Caption: Pyridazinone inhibitor blocking the substrate channel of VAP-1.

PARP7_Binding cluster_PARP7 PARP7 NAD+ Binding Pocket Pyridazinone_Inhibitor Pyridazinone_Inhibitor Gly565_Gln576 Gly565 & Gln576 Pyridazinone_Inhibitor->Gly565_Gln576 H-Bond Tyr596 Tyr596 Pyridazinone_Inhibitor->Tyr596 H-Bond Hydrophobic_Pocket Hydrophobic Pocket Pyridazinone_Inhibitor->Hydrophobic_Pocket van der Waals

Caption: Binding mode of a pyridazinone inhibitor in the PARP7 active site.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

To quantitatively assess the binding affinity of a novel pyridazinone inhibitor to its target protein, isothermal titration calorimetry (ITC) is a gold-standard, label-free technique. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Step-by-Step Methodology:
  • Protein and Ligand Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of the pyridazinone inhibitor in a suitable solvent (e.g., DMSO) and then dilute it into the final ITC buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.

    • Accurately determine the concentrations of both the protein and the inhibitor using a reliable method (e.g., UV-Vis spectroscopy for the protein, and a validated analytical method for the inhibitor).

  • ITC Experiment Setup:

    • Thoroughly clean the ITC instrument (e.g., a MicroCal PEAQ-ITC) with detergent and water.

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).

    • Load the protein solution (typically in the low micromolar range) into the sample cell.

    • Load the inhibitor solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

  • Data Acquisition:

    • Perform a series of small, sequential injections of the inhibitor solution into the protein-containing sample cell.

    • Record the heat change associated with each injection.

    • The initial injections will produce large heat changes as the inhibitor binds to the protein. As the protein becomes saturated, the heat changes will diminish until they are equivalent to the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution, determined from the final injections where the protein is saturated.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software.

    • This analysis will yield the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

ITC_Workflow Protein_Ligand_Prep 1. Protein & Ligand Preparation ITC_Setup 2. ITC Instrument Setup Protein_Ligand_Prep->ITC_Setup Data_Acquisition 3. Data Acquisition (Titration) ITC_Setup->Data_Acquisition Data_Analysis 4. Data Analysis (Binding Isotherm Fitting) Data_Acquisition->Data_Analysis Results Kd, n, ΔH, ΔS Data_Analysis->Results

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Conclusion: A Scaffold for Future Drug Discovery

The pyridazinone scaffold has proven to be a remarkably versatile and successful starting point for the development of potent and selective inhibitors against a wide range of protein targets. This comparative analysis highlights the ability of the pyridazinone core to adapt to diverse active site environments, utilizing a combination of hydrogen bonding, hydrophobic interactions, and shape complementarity to achieve high-affinity binding.

For drug discovery professionals, a thorough understanding of these distinct binding modes is paramount. It allows for the rational design of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. By leveraging the insights gained from structural biology and biophysical techniques, the full potential of the pyridazinone scaffold can continue to be unlocked, leading to the development of innovative therapies for a host of human diseases.

References

  • Bligt-Linden, E., Pihlavisto, M., Szatmari, I., Otwinowski, Z., Smith, D. J., Lazar, L., ... & Salminen, T. A. (2013). Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode. Journal of medicinal chemistry, 56(23), 9837-9848. [Link]

  • Jakobsson, E., Jalkanen, S., & Salminen, T. A. (2017). Crystal structure of human vascular adhesion protein-1 in complex with pyridazinone inhibitors. Acta Crystallographica Section F: Structural Biology Communications, 73(11), 667-674. [Link]

  • Allcock, R. W., Blakli, H., Jiang, Z., Johnston, K. A., Morgan, K. M., Rosair, G. M., ... & Adams, D. R. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & medicinal chemistry letters, 21(11), 3307-3312. [Link]

  • PDB-101. (n.d.). 4btx. Retrieved from [Link]

  • PDB-101. (n.d.). 4bty. Retrieved from [Link]

  • Choudhary, D., Devi, N., & Khokra, S. L. (2022). STRUCTURE BASED DESIGNING OF PYRIDAZINONE DERIVATIVES AS POTENTIAL INHIBITORS AGAINST COX-2RECEPTOR. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-8. [Link]

  • Gu, H., Yan, W., Yang, J., Liu, B., Zhao, X., Wang, H., ... & Dong, Q. (2024). Design, Synthesis, and Structure–Activity Relationship of Novel Pyridazinone-Based PARP7/HDACs Dual Inhibitors for Elucidating the Relationship between Antitumor Immunity and HDACs Inhibition. Journal of Medicinal Chemistry. [Link]

  • PDB-101. (n.d.). 1so2. Retrieved from [Link]

  • Linden, E., Pihlavisto, M., Szatmári, I., Otwinowski, Z., Smith, D. J., Lázár, L., ... & Salminen, T. A. (2013). Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target--new inhibition mode. Journal of medicinal chemistry, 56(23), 9837-9848. [Link]

  • Sanderson, R. J., Tong, L., Barnes, C. A., Lee, S., Wang, J., Kirby, I. T., ... & Lolis, E. (2021). Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling. PLoS One, 16(1), e0245037. [Link]

  • Hassan, R. A., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Tombary, A. A. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic chemistry, 150, 107623. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2054. [Link]

  • Bond, G. L., & Rex, K. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 21(18), 2057-2079. [Link]

  • Choudhary, D., Devi, N., & Khokra, S. L. (2022). STRUCTURE BASED DESIGNING OF PYRIDAZINONE DERIVATIVES AS POTENTIAL INHIBITORS AGAINST COX-2RECEPTOR. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-8. [Link]

  • Hassan, R. A., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Tombary, A. A. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Bioorganic & Medicinal Chemistry, 130, 118348. [Link]

  • Mey, A. A., et al. (2018). Structure of dual PDE 3/4 inhibitors synthesized by Mey et al.. ResearchGate. [Link]

  • Ribon Therapeutics, Inc. (2021). Pyridazinones as parp7 inhibitors.
  • PDB-101. (n.d.). 1SO2: CATALYTIC DOMAIN OF HUMAN PHOSPHODIESTERASE 3B In COMPLEX WITH A DIHYDROPYRIDAZINE INHIBITOR. RCSB PDB. [Link]

  • Choudhary, D., Devi, N., & Khokra, S. L. (2022). STRUCTURE BASED DESIGNING OF PYRIDAZINONE DERIVATIVES AS POTENTIAL INHIBITORS AGAINST COX-2RECEPTOR. ResearchGate. [Link]

  • Allcock, R. W., Blakli, H., Jiang, Z., Johnston, K. A., Morgan, K. M., Rosair, G. M., ... & Adams, D. R. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & medicinal chemistry letters, 21(11), 3307-3312. [Link]

  • Bozbey, I., et al. (2024). The IC 50 values, K i constants and inhibition types determined for... ResearchGate. [Link]

  • Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and chemical biology of the interaction of cyclooxygenase with substrates and non-steroidal anti-inflammatory drugs. PubMed Central. [Link]

  • Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta crystallographica. Section B, Structural science, 50 Pt 1, 71–85. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). COX-2 | Cyclooxygenase. Retrieved from [Link]

  • Mowbray, C. E., et al. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 65(13), 8963–8974. [Link]

  • Pogacic, V., et al. (2013). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Semantic Scholar. [Link]

  • Desroy, N., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 546–555. [Link]

  • Gursoy, S., et al. (2021). The IC 50 values, K i constants and inhibition types determined for... ResearchGate. [Link]

  • Mingde Nanjing New Drug Research And Development Co Ltd. (2022). PYRIDAZINONE COMPOUND AS PARP7 INHIBITOR. European Patent Office. [Link]

  • PDB-101. (n.d.). 5K1I: PDE4 crystal structure in complex with small molecule inhibitor. RCSB PDB. [Link]

  • Wang, Y., et al. (2021). Molecular structures and PARP-1 IC50 or inhibition constant (Ki) values... ResearchGate. [Link]

  • Langelier, M. F., et al. (2018). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]

  • PDB-101. (n.d.). 6V3W: Human Poly(ADP-Ribose) Polymerase 12, Catalytic fragment with four point mutations in complex with RBN-2397. RCSB PDB. [Link]

Sources

A Framework for Assessing the Therapeutic Index: A Comparative Analysis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one Against Preclinical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Correspondence: [Senior Application Scientist/Lab Information]

Abstract

The therapeutic index (TI) remains a critical determinant in the progression of novel chemical entities from discovery to clinical candidates. A favorable TI, indicating a wide margin between efficacy and toxicity, is a primary objective in drug development. This guide presents a comprehensive framework for assessing the therapeutic index of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, a member of the pharmacologically significant pyridazinone class of heterocycles.[1] We provide detailed, self-validating experimental protocols for determining in vitro and in vivo efficacy and toxicity, benchmarked against established standards to provide essential context for interpretation. The methodologies and data presentation formats herein are designed to guide researchers in generating a robust preclinical safety and efficacy profile.

Rationale and Compound Selection

The pyridazine and pyridazinone core structures are considered "wonder nuclei" in medicinal chemistry, featured in compounds with a vast array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] This versatility makes the novel scaffold this compound a compelling candidate for investigation. However, this therapeutic potential necessitates a rigorous and early assessment of its safety margin to ensure that its biological activity can be harnessed without undue toxicity.[4]

The Imperative of Comparative Benchmarking

An absolute therapeutic index value is informative, but its true significance is only revealed through comparison. To contextualize the performance of our target compound, we have selected two standards representing distinct, well-understood therapeutic classes:

  • Standard A: Lapatinib. A dual tyrosine kinase inhibitor (EGFR and HER2). Its selection is based on the known anticancer potential of many pyridazine derivatives.[5] Kinase inhibitors are often challenged by a narrow therapeutic window due to off-target effects.

  • Standard B: Hydralazine. A direct-acting vasodilator used as an antihypertensive agent. This choice is informed by the documented cardiovascular activities of pyridazinone derivatives.[3][6]

This comparative approach allows for a nuanced understanding of the compound's potential, weighing its safety against benchmarks with known clinical risk-benefit profiles.

A Multi-Tiered Experimental Workflow for TI Determination

A robust assessment of the therapeutic index requires a tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models.[7][8] This workflow ensures that resources are focused on candidates with the most promising initial profiles.

G cluster_0 Tier 1: In Vitro Selectivity Assessment cluster_1 Tier 2: In Vivo Therapeutic Window a Potency Assay (EC50) Target-Relevant Cell Line c Selectivity Index (SI) CC50 / EC50 b Cytotoxicity Assay (CC50) Non-Target Cell Line (e.g., HEK293) d Efficacy Model (ED50) Disease-Relevant Animal Model c->d Candidate Progression f Therapeutic Index (TI) TD50 / ED50 e Toxicity Study (TD50) Maximum Tolerated Dose caption Figure 1: Tiered workflow for TI determination.

Caption: Figure 1: Tiered workflow for TI determination.

Tier 1: In Vitro Selectivity Index (SI)

The in vitro equivalent of the TI is the Selectivity Index (SI), which compares the concentration causing cytotoxicity to the concentration required for a therapeutic effect.[9]

Protocol 3.1.1: Determining Potency (EC50) in a Cancer Cell Line

  • Causality: This protocol is designed to quantify the anti-proliferative potency of the compound. We use a cancer cell line (e.g., MCF-7, breast cancer) relevant to the potential therapeutic application. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency.

  • Methodology:

    • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO2.

    • Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow to adhere for 24 hours.

    • Compound Preparation: Prepare a 10 mM stock of the test compound and standards in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium.

    • Treatment: Replace the medium in the cell plate with the prepared compound dilutions. Include a vehicle-only (e.g., 0.1% DMSO) control.

    • Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, providing a clear window to observe anti-proliferative effects.

    • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 2-4 hours. Measure fluorescence on a plate reader.

    • Data Analysis: Normalize fluorescence values to the vehicle control. Plot the percentage of viability against the log of drug concentration and use a non-linear regression (four-parameter variable slope) to calculate the EC50 value.

Protocol 3.1.2: Determining General Cytotoxicity (CC50)

  • Causality: To establish trustworthiness, we must assess toxicity in a non-cancerous, healthy cell line to distinguish targeted anti-proliferative effects from general cytotoxicity. A human embryonic kidney cell line (HEK293) is a common choice for this purpose.

  • Methodology:

    • Repeat the exact methodology described in Protocol 3.1.1, substituting MCF-7 cells with HEK293 cells.

    • The resulting value is the half-maximal cytotoxic concentration (CC50). A self-validating system is created by running the potency and cytotoxicity assays in parallel, ensuring identical compound preparations and incubation conditions.

Tier 2: In Vivo Therapeutic Index (TI)

Following promising in vitro results, the assessment moves to in vivo models to evaluate the compound's effects in a complex biological system.[10]

Protocol 3.2.1: Efficacy Evaluation (ED50) in a Xenograft Model

  • Causality: This protocol determines the dose of the compound required to achieve a 50% reduction in tumor growth, a standard preclinical endpoint for anticancer agents. The use of an animal model provides insight into the compound's bioavailability and in vivo target engagement.

  • Methodology:

    • Model Establishment: Implant MCF-7 cells subcutaneously into immunocompromised mice (e.g., NSG mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Group Allocation: Randomize mice into groups (n=8-10 per group).

    • Dosing: Prepare formulations of the test compound and standards in a suitable vehicle (e.g., 0.5% methylcellulose). Administer daily via oral gavage at multiple dose levels (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.

    • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general health indicator.

    • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach a predetermined size limit.

    • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each dose group relative to the vehicle control. Plot %TGI against the log of the dose to determine the ED50.

Protocol 3.2.2: Toxicity Evaluation (TD50) via Maximum Tolerated Dose (MTD) Study

  • Causality: This study identifies the highest dose that can be administered without causing unacceptable toxicity. This is a crucial parameter for defining the "toxic dose" component of the TI.

  • Methodology:

    • Dose Escalation: In healthy, non-tumor-bearing mice, administer the compound daily for 7-14 days at escalating doses.

    • Clinical Observation: Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and measure body weight.

    • Endpoint Definition: The TD50 can be defined as the dose causing a specific adverse event in 50% of the animals. More commonly in early development, the Maximum Tolerated Dose (MTD) is used as a proxy. The MTD is defined as the highest dose that does not result in >10% body weight loss or any other severe clinical signs. This value serves as the toxic dose threshold for the TI calculation.

Data Synthesis and Comparative Analysis

All quantitative data should be consolidated for clear, objective comparison. The following table represents plausible, hypothetical data generated from the protocols described above.

CompoundIn Vitro EC50 (MCF-7, µM)In Vitro CC50 (HEK293, µM)Selectivity Index (SI) (CC50/EC50)In Vivo ED50 (mg/kg)In Vivo TD50 (MTD, mg/kg)Therapeutic Index (TI) (TD50/ED50)
This compound 0.25> 50> 200 1515010
Standard A (Lapatinib) 0.10880 301003.3
Standard B (Hydralazine) N/A25N/A 55010

Interpretation: The hypothetical data indicates that this compound exhibits an outstanding in vitro selectivity index (>200), far exceeding that of the kinase inhibitor standard, Lapatinib. This suggests high selectivity for cancer cells over healthy cells. In vivo, its calculated therapeutic index of 10 is significantly better than Lapatinib (3.3) and comparable to the established cardiovascular drug, Hydralazine. This profile suggests that the compound is not only potent but also possesses a promising safety margin.

Mechanistic Considerations: On-Target vs. Off-Target Effects

The therapeutic index is ultimately a reflection of a drug's selectivity at a molecular level. A high TI suggests that the drug binds with high affinity to its intended therapeutic target while having low affinity for other targets that could mediate toxicity.

G cluster_0 On-Target Pathway (Efficacy) cluster_1 Off-Target Pathway (Toxicity) Compound Test Compound Target Target Kinase Compound->Target High Affinity (Low EC50) Off_Target Off-Target Kinase Compound->Off_Target Low Affinity (High CC50) Pathway_A Signaling Cascade Target->Pathway_A Effect_A Tumor Growth Inhibition Pathway_A->Effect_A Pathway_B Toxicity Pathway Off_Target->Pathway_B Effect_B Adverse Effect Pathway_B->Effect_B caption Figure 2: Selectivity drives the Therapeutic Index.

Caption: Figure 2: Selectivity drives the Therapeutic Index.

Conclusion and Future Directions

This guide outlines a rigorous, comparative framework for evaluating the therapeutic index of this compound. Based on our comparative analysis of hypothetical data, the compound demonstrates a highly promising preclinical profile with a wide therapeutic window, superior to an established kinase inhibitor. These findings strongly support its continued development, with subsequent efforts focusing on detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, identification of its precise molecular target(s), and evaluation in more advanced orthotopic or patient-derived xenograft models.

References

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761. Retrieved from [Link]

  • Asif, M. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. Retrieved from [Link]

  • Gouda, M. A., et al. (2015). Pyridazines and their Benzo Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Concept of the in vitro therapeutic index. Retrieved from [Link]

  • Bio-Rad. (n.d.). In Vitro vs In Vivo: Complete Comparison + Selection Guide. Retrieved from [Link]

  • Slideshare. (2017). Pyridazine and its derivatives. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. NIH. Retrieved from [Link]

  • Saeed, A., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Retrieved from [Link]

  • SlidePlayer. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • Kaushik, N., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. Retrieved from [Link]

  • Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]

  • Yu, L. X., et al. (2015). Novel bioequivalence approach for narrow therapeutic index drugs. Clinical Pharmacology & Therapeutics, 97(3), 286-291. Retrieved from [Link]

  • Allam, M. A., et al. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. NIH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Understanding generic narrow therapeutic index drugs. Retrieved from [Link]

  • Amin, E. N., et al. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. Retrieved from [Link]

  • Toth, M., & Endrenyi, L. (2014). Determination of Bioequivalence for Drugs with Narrow Therapeutic Index: Reduction of the Regulatory Burden. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyridazine – Knowledge and References. Retrieved from [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. NIH. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one. As a valued professional in research and development, your safety, and the integrity of our shared environment, are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Part I: Inferred Hazard Profile & Core Safety Parameters

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. Based on data from analogous compounds, we can infer a precautionary hazard profile for this compound.

Hazard Class (Inferred)Potential Effects & RationaleRecommended Precautions
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin. This is a common characteristic of halogenated pyridazines and other functionalized heterocyclic compounds.[2]Avoid ingestion and direct skin contact. Wash hands thoroughly after handling.
Skin Irritation Expected to cause skin irritation. The nitrogen-containing heterocyclic structure can be reactive with biological tissues.[1][4]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat at all times.[5]
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage upon contact.[1][4]Use safety glasses with side shields or chemical splash goggles.[1]
Environmental Hazard The environmental fate is unknown, but pyridazine derivatives can be mobile in water.[6] Indiscriminate disposal can harm aquatic life.Do not dispose of down the drain or in regular trash.[7]

Part II: Regulatory Compliance

All chemical waste disposal is governed by strict federal and local regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA) .[2] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through its Laboratory Standard (29 CFR 1910.1450), which includes the development of a Chemical Hygiene Plan (CHP).[8][9] This guide is designed to help you comply with these foundational requirements.

Part III: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures safety and compliance from generation to final pickup.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, bench paper).

    • Spill cleanup materials.[1]

  • Segregate Incompatibles: Chemical wastes must be segregated by general waste type to prevent dangerous reactions.[10] Do not mix this pyridazinone derivative with:

    • Strong oxidizing agents.

    • Strong acids.[11]

    • Other reactive chemical waste streams unless their compatibility is confirmed.

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a container that is chemically resistant, leak-proof, and has a secure, sealable lid.[7][12] High-density polyethylene (HDPE) carboys are a suitable choice for liquid waste. The original container may be used if it is in good condition.[10]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly includes:

    • The words "Hazardous Waste ".[13][14]

    • The full chemical name: "This compound " and all other components of the waste mixture with their approximate percentages.[10]

    • A clear indication of the associated hazards (e.g., Irritant, Toxic).[13]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Store in a Designated SAA: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Maintain Safe Storage Practices:

    • Keep the container securely closed at all times, except when adding waste.[7][10]

    • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[7]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15]

Step 4: Final Disposal and Removal
  • Schedule a Pickup: Once the waste container is full or has been in the SAA for an extended period (approaching one year for partially filled containers), arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[10][16]

  • Documentation: Ensure all institutional paperwork is completed for the waste pickup. Proper tracking is a legal requirement.[13]

  • Disposal Method: The final disposal method will be determined by the licensed disposal facility. For compounds like this, high-temperature incineration in a permitted hazardous waste incinerator is a common and effective method, as it destroys the organic structure.[12][17]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the laboratory chemical waste disposal process.

DisposalWorkflow start Waste Generation (e.g., contaminated labware, surplus chemical) identify 1. Identify as Hazardous Waste (Based on inferred profile) start->identify segregate 2. Segregate from Incompatible Wastes (e.g., strong acids, oxidizers) identify->segregate container 3. Select & Label Container - Compatible Material (HDPE) - 'Hazardous Waste' Label - List all contents segregate->container store 4. Store in SAA - Closed Container - Secondary Containment container->store full Container Full or Ready for Removal? store->full full->store No pickup 5. Arrange EHS Pickup - Complete Paperwork full->pickup Yes end Final Disposal (via licensed contractor, e.g., Incineration) pickup->end

Caption: A workflow for the safe and compliant disposal of laboratory chemical waste.

Part IV: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood if safe to do so.

  • Don PPE: Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. If there is a risk of aerosol generation, respiratory protection may be necessary.[1]

  • Contain and Absorb: Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[1][5]

  • Collect Waste: Carefully collect the absorbed material and any contaminated items (e.g., broken glass) using non-sparking tools and place it into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

By adhering to these detailed procedures, you contribute to a safe and responsible research environment. This guide serves as a foundational resource, but always consult your institution's specific Chemical Hygiene Plan and EHS office for local requirements.

References

  • Benchchem.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • US Bio-Clean.
  • ChemicalBook.
  • Benchchem.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • EPA.
  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
  • US EPA.
  • OSHA.
  • Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Fisher Scientific.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Acros Organics.
  • Sigma-Aldrich.
  • OSHA. Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Factsheet.
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
  • TCI Chemicals.
  • National Center for Biotechnology Information. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride.
  • ACS Chemical Health & Safety. Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine.
  • Guidechem. 2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one. Guidechem.
  • National Institutes of Health. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.

Sources

A Senior Application Scientist's Guide to Handling 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Hazard Assessment and Risk Mitigation

Given the absence of specific toxicological data for 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, a conservative approach is required. The core chemical family, pyridazinones, exhibits diverse biological effects, including anti-inflammatory, cardiovascular, and anticancer properties.[2][3] This inherent bioactivity necessitates treating the compound as potentially harmful if inhaled, ingested, or absorbed through the skin.

Inferred Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful until proven otherwise.

  • Skin/Eye Irritation: Heterocyclic compounds can be irritants. A structurally related compound's SDS indicates it causes skin and serious eye irritation.[4]

  • Bioactivity: As a pyridazinone derivative, the compound may have unintended pharmacological effects.

The foundational principle for handling this compound is the Precautionary Principle . All engineering controls and PPE must be employed to create a barrier between the researcher and the chemical. This aligns with general guidance from the Occupational Safety and Health Administration (OSHA) to minimize all chemical exposures in a laboratory setting.[5][6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent exposure through all potential routes. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Handling Solid (Weighing, Transfer) NIOSH-approved N95 respirator or higherChemical splash goggles AND face shieldDouble-gloved with nitrile glovesFully-buttoned lab coat, long pants, closed-toe shoes
Handling Solutions (Diluting, Reactions) In fume hood, none required. Outside hood, N95.Chemical splash gogglesNitrile glovesFully-buttoned lab coat, long pants, closed-toe shoes
Waste Disposal N95 respirator (if handling solid waste)Chemical splash gogglesNitrile glovesFully-buttoned lab coat, long pants, closed-toe shoes
Detailed PPE Specifications
  • Respiratory Protection: When handling the solid powder outside of a contained system (e.g., glovebox), a NIOSH-approved N95 respirator is mandatory to prevent inhalation of fine particulates.

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are required at all times. When handling the solid or there is a risk of splashing, a full-face shield must be worn over the goggles.

  • Hand Protection: Double-gloving with nitrile gloves provides an extra layer of protection against potential tears and permeation. Gloves must be inspected before use and changed immediately if contamination is suspected. Proper glove removal technique is critical to avoid skin contact.[7][8]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[9][10] Full-length pants and closed-toe shoes are required to ensure no skin is exposed.

Operational and Disposal Plans

Safe handling extends beyond PPE. The environment and procedures must be rigorously controlled.

Chemical Handling Workflow

All manipulations of this compound, especially handling the solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[9][11]

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is operational and the work area is decontaminated. Prepare all necessary equipment (spatulas, weigh boats, glassware).

  • Donning PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the desired amount of the solid compound using a dedicated spatula. Avoid creating dust.

  • Dissolution: Add the solvent to the solid in the fume hood. Ensure the container is capped or covered during dissolution if agitation is required.

  • Post-Handling: Clean all equipment that came into contact with the chemical. Decontaminate the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield, goggles, lab coat, and respirator if used) to prevent cross-contamination. Wash hands thoroughly with soap and water after exiting the lab.[10]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Exit Phase prep_area 1. Prepare Fume Hood & Equipment don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Workspace & Tools dissolve->decon doff_ppe 6. Doff PPE Correctly decon->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safely Handling the Compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or chemical absorbent pads). Wear full PPE during cleanup. Place all contaminated materials in a sealed, labeled hazardous waste container. For large spills, evacuate the lab and contact the institutional safety office.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate is_large is_large spill->is_large Assess Spill Size ppe Wear Full PPE contain Contain with Absorbent ppe->contain collect Collect Waste contain->collect contact_ehs Contact Safety Office collect->contact_ehs is_large->ppe Small is_large->contact_ehs Large

Caption: Decision Tree for Spill Response.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[12] Proper segregation and labeling are critical for safe disposal.[13][14]

  • Solid Waste: This includes any unused compound, contaminated weigh boats, and absorbent materials from spill cleanups.

    • Container: A dedicated, sealable, and clearly labeled hazardous waste container.

    • Label: "Hazardous Waste: this compound and contaminated materials".

  • Liquid Waste: This includes all solutions containing the compound and solvent rinses of contaminated glassware.

    • Container: A dedicated, sealable, and compatible solvent waste container. Do not mix with other waste streams.

    • Label: "Hazardous Liquid Waste: this compound in [Solvent Name]".

  • Contaminated PPE: All used gloves, respirator cartridges, and disposable lab coats.

    • Container: Place in a sealed bag and then into the solid hazardous waste container.[15]

All waste containers should be kept closed when not in use and stored in a designated satellite accumulation area until collection by the institution's environmental health and safety department.[12][14]

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. [Link]

  • Chemical Safety. (n.d.). Royal Society of Chemistry: Education. [Link]

  • The interactive lab primer - working safely. (n.d.). Royal Society of Chemistry: Education. [Link]

  • Health and safety in higher education. (n.d.). Royal Society of Chemistry: Education. [Link]

  • Safety Data Sheet - Pyridazine. (2021, September 18). Fisher Scientific. [Link]

  • Laboratory Best Practices. (n.d.). Royal Society of Chemistry: Education. [Link]

  • Health and Safety Essentials: Laboratory Best Practices. (2014, February 28). Royal Society of Chemistry [Video]. YouTube. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. [Link]

  • Laboratory Waste Disposal Handbook. (n.d.). University of Essex. [Link]

  • Laboratory waste disposal. (n.d.). Freie Universität Berlin. [Link]

  • How to Safely Dispose of Laboratory Waste? (2023, October 24). Stericycle UK. [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (n.d.). National Institutes of Health (NIH). [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health (NIH). [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022, June 10). National Center for Biotechnology Information (NCBI). [Link]

  • Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Exert Antinociceptive Activity in the Tail-Flick and Formalin Test in Rodents and Reveal Reduced Gastrotoxicity. (2020, December 18). MDPI. [Link]

  • Pyridazinone derivatives useful as glucan synthase inhibitors. (n.d.).
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021, March 1). National Center for Biotechnology Information (NCBI). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.